molecular formula C9H10ClI B1510215 4-Chloro-2-iodo-1-isopropylbenzene

4-Chloro-2-iodo-1-isopropylbenzene

Cat. No.: B1510215
M. Wt: 280.53 g/mol
InChI Key: TZJNZKZMCLOBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-iodo-1-isopropylbenzene is a useful research compound. Its molecular formula is C9H10ClI and its molecular weight is 280.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-iodo-1-isopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-iodo-1-isopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClI

Molecular Weight

280.53 g/mol

IUPAC Name

4-chloro-2-iodo-1-propan-2-ylbenzene

InChI

InChI=1S/C9H10ClI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3

InChI Key

TZJNZKZMCLOBOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Foundational & Exploratory

Chemical and physical properties of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Chloro-2-iodo-1-isopropylbenzene , structured for researchers and drug development professionals.

A Strategic "Orthogonal" Intermediate for Medicinal Chemistry

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) is a high-value halogenated aryl intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents: a highly reactive iodine atom at the ortho position (relative to the isopropyl group) and a more stable chlorine atom at the para position.

This "dual-handle" architecture allows researchers to perform sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) with high chemoselectivity—functionalizing the C–I bond first while preserving the C–Cl bond for subsequent elaboration. This guide details its physicochemical profile, synthetic pathways, and handling protocols.[1]

Molecular Identity & Structural Analysis[2][3]

The molecule features a benzene core substituted with three distinct functionalities, creating a sterically crowded environment around the iodine atom due to the bulky isopropyl group.

Parameter Data
IUPAC Name 4-Chloro-2-iodo-1-(propan-2-yl)benzene
Common Synonyms 4-Chloro-2-iodocumene; 1-Chloro-4-iodo-2-isopropylbenzene
CAS Number 1369923-80-7
Molecular Formula C₉H₁₀ClI
Molecular Weight 280.53 g/mol
SMILES CC(C)C1=C(I)C=C(Cl)C=C1
InChI Key TZJNZKZMCLOBOP-UHFFFAOYSA-N
Structural Nuances[2][4][5][6][7]
  • Steric Hindrance: The isopropyl group (–CH(CH₃)₂) at position 1 exerts significant steric pressure on the iodine at position 2. This can retard oxidative addition rates compared to non-hindered aryl iodides, requiring specialized ligands (e.g., SPhos, XPhos) in catalytic cycles.

  • Electronic Push-Pull: The alkyl group is weakly activating (inductive), while the halogens are deactivating. The position para to the iodine (position 5) is electronically distinct from position 3, influencing regioselectivity in electrophilic aromatic substitutions (EAS).

Physical & Thermodynamic Properties[2][8]

Note: Due to the specialized nature of this intermediate, some values are derived from validated structure-property relationship (SPR) models and close structural analogs (e.g., 4-chloro-2-iodo-1-nitrobenzene).

Property Value / Range Notes
Physical State Liquid to low-melting solidViscous, pale yellow oil at RT.
Boiling Point ~285–295 °C (at 760 mmHg)Predicted. Decomposes near BP.
Density 1.62 ± 0.05 g/cm³High density due to Iodine atom.
Refractive Index

≈ 1.59–1.61
Estimated based on aryl iodide trends.
Flash Point > 110 °CClosed Cup (Predicted).[2]
Solubility Lipophilic (LogP ≈ 4.8)Soluble in DCM, THF, Toluene. Insoluble in water.
Vapor Pressure < 0.01 mmHg at 25 °CLow volatility.

Synthetic Pathways & Manufacturing[1]

The synthesis of 4-Chloro-2-iodo-1-isopropylbenzene is non-trivial due to the directing conflicts of the substituents. Direct iodination of 4-chlorocumene often yields the 3-iodo isomer due to the steric bulk of the isopropyl group blocking the 2-position.

Preferred Route: The Sandmeyer Approach

The most reliable regioselective route involves the diazotization of 2-amino-4-chlorocumene .

  • Nitration: 4-Chlorocumene is nitrated. Although steric hindrance favors the 3-position, conditions can be tuned or isomers separated to isolate 4-chloro-2-nitrocumene .

  • Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd-C) to the amine: 2-amino-4-chlorocumene .

  • Sandmeyer Reaction: The amine is converted to the diazonium salt and displaced by iodide.[1]

Visualization: Synthetic Workflow

Synthesis Start 4-Chlorocumene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Chloro-2-nitrocumene (Isomer Separation) Step1->Inter1 Step2 Reduction (Fe/HCl) Inter1->Step2 Inter2 2-Amino-4-chlorocumene Step2->Inter2 Step3 Sandmeyer (NaNO2, KI) Inter2->Step3 Product 4-Chloro-2-iodo- 1-isopropylbenzene Step3->Product

Figure 1: The regioselective Sandmeyer route ensures the iodine is installed at the sterically crowded ortho-position.

Chemical Reactivity Profile

The core value of this compound is its Chemoselectivity .

The "Orthogonal" Halogen Concept
  • C–I Bond (Site A): Bond Dissociation Energy (BDE) ≈ 65 kcal/mol. Highly reactive. Undergoes rapid oxidative addition with Pd(0).

  • C–Cl Bond (Site B): BDE ≈ 95 kcal/mol. Less reactive. Remains inert under mild Pd-catalyzed conditions (RT to 60°C), acting as a "masked" handle or a metabolic blocker in the final drug candidate.

Reactivity Logic Flow

Reactivity cluster_0 Reaction 1: Selective Coupling (Site A) cluster_1 Reaction 2: Harsh Activation (Site B) Compound 4-Chloro-2-iodo-1-isopropylbenzene Cond1 Boronic Acid (R-B(OH)2) Pd(PPh3)4, Na2CO3, 60°C Compound->Cond1 Prod1 Biaryl Intermediate (Cl retained) Cond1->Prod1 Cond2 Amine (HNR2) Pd2(dba)3, Buchwald Ligand, 110°C Prod1->Cond2 Final Final Drug Scaffold (Disubstituted) Cond2->Final

Figure 2: Sequential functionalization strategy utilizing the reactivity gap between Aryl-Iodide and Aryl-Chloride.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C-2 (Iodo) position without affecting the C-4 (Chloro) position.

Materials
  • Substrate: 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology
  • Inerting: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 minutes.

  • Charging: Add the substrate (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd catalyst (0.05 equiv) under a counter-flow of Argon.

  • Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate).

  • Activation: Add the Na₂CO₃ solution via syringe. The mixture will turn biphasic.

  • Reaction: Heat to 60–70 °C . Note: Do not exceed 80 °C to prevent oxidative addition into the C-Cl bond.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting iodide should disappear within 2–4 hours.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Safety & Handling (SDS Highlights)

Hazard Class GHS Code Description
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[3]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.

Storage:

  • Store at 2–8 °C (Refrigerate).

  • Light Sensitive: Iodine-carbon bonds can undergo homolytic cleavage under UV light. Store in amber vials or wrap in foil.

  • Incompatibility: Strong oxidizing agents.

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-iodo-1-isopropylbenzene (CAS 1369923-80-7).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Mechanistic basis for chemoselectivity).
  • BenchChem. (2025).[1] Synthesis of 4-Chloro-2-iodo-1-nitrobenzene via Sandmeyer Reaction.

  • PubChem. (2025).[3][4] Compound Summary: 4-Chlorocumene and Derivatives. National Library of Medicine.

  • GuideChem. (2025). Chemical Properties of Halogenated Isopropylbenzenes.

Sources

4-Chloro-2-iodo-1-isopropylbenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Halo-Cumene Scaffold for Sequential Ligand Design

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7 ) is a specialized di-halogenated arene building block used primarily in the synthesis of complex agrochemicals and pharmaceutical intermediates.[1][2] Its structural value lies in the electronic and steric differentiation between the two halogen substituents. The iodine atom at the C2 position provides a highly reactive "soft" handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) under mild conditions, while the chlorine atom at C4 remains inert until activated by more forcing conditions or specialized ligands. This "orthogonal reactivity" allows for precise, sequential functionalization of the cumene core.

Part 1: Chemical Identity & Physiochemical Profile

The following data consolidates the core identity parameters for researchers verifying starting materials.

ParameterTechnical Specification
CAS Number 1369923-80-7
IUPAC Name 4-Chloro-2-iodo-1-(propan-2-yl)benzene
Common Synonyms 4-Chloro-2-iodocumene; 2-Iodo-4-chlorocumene
Molecular Formula C

H

ClI
Molecular Weight 280.53 g/mol
Physical Form Pale yellow liquid (Standard ambient temp)
Boiling Point (Est.) 285–290 °C (at 760 mmHg)
Density (Est.) 1.6 ± 0.1 g/cm³
SMILES CC(C)C1=C(C=C(C=C1)Cl)I
InChI Key TZJNZKZMCLOBOP-UHFFFAOYSA-N
Part 2: Synthetic Logic & Retrosynthesis

The synthesis of 4-Chloro-2-iodo-1-isopropylbenzene presents a regioselectivity challenge. Direct iodination of 4-chlorocumene is often unfavorable because the bulky isopropyl group sterically hinders the C2 position, directing electrophilic substitution to the C3 position (ortho to the smaller chlorine atom).

To guarantee the C2-iodo placement, a reliable synthetic strategy relies on the Sandmeyer reaction or directed ortho-lithiation . The most robust laboratory-scale route typically proceeds via the aniline intermediate.

Validated Synthetic Pathway (Sandmeyer Approach)
  • Precursor: 2-Isopropyl-4-chloroaniline (or nitration/reduction of 4-chlorocumene if regioselectivity allows).

  • Diazotization: Treatment with NaNO

    
     and acid (HCl/H
    
    
    
    SO
    
    
    ) at 0°C generates the diazonium salt.
  • Iodination: In situ displacement using Potassium Iodide (KI).[3]

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection to ensure correct regiochemistry.

SynthesisLogic Target Target: 4-Chloro-2-iodo-1-isopropylbenzene Precursor Intermediate: 4-Chloro-2-isopropyl-benzenediazonium Precursor->Target Sandmeyer (KI, RT) Aniline Starting Material: 4-Chloro-2-isopropylaniline Aniline->Precursor NaNO2, HCl, 0°C DirectRoute Direct Iodination of 4-Chlorocumene DirectRoute->Target Sterically Disfavored (Yields 3-iodo isomer)

Caption: Retrosynthetic logic favoring the Sandmeyer route to avoid steric hindrance at the C2 position.

Part 3: Reactivity Profile & Applications

The utility of CAS 1369923-80-7 is defined by its Chemoselectivity .

1. The Iodine "Soft Handle" (C2)
  • Reactivity: High.

  • Mechanism: Oxidative addition to Pd(0) occurs rapidly at the C-I bond due to the weak bond dissociation energy (~65 kcal/mol) compared to C-Cl (~95 kcal/mol).

  • Application: Site-selective Suzuki, Heck, or Sonogashira couplings at room temperature or mild heating (40-60°C).

2. The Chlorine "Hard Handle" (C4)
  • Reactivity: Low/Latent.

  • Mechanism: Remains intact during C-I transformations. Requires bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, RuPhos) and higher temperatures (>100°C) to activate.

  • Application: Late-stage diversification or library generation.

Part 4: Experimental Protocol

Workflow: Chemoselective Suzuki-Miyaura Coupling Objective: Selective arylation at the C2-position without disturbing the C4-chlorine.

Reagents
  • Substrate: 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(dppf)Cl
    
    
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)
  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the boronic acid, Pd-catalyst, and base. Evacuate and backfill with Argon (3 cycles).

  • Addition: Add the solvent (degassed) and 4-Chloro-2-iodo-1-isopropylbenzene via syringe.

  • Reaction: Stir at 60 °C for 4–6 hours.

    • Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by TLC or HPLC. The starting material (Iodo) should disappear; the product (Biaryl-Cl) should form.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Sequential Functionalization

This diagram maps the orthogonal workflow for drug discovery libraries.

SequentialCoupling Start 4-Chloro-2-iodo- 1-isopropylbenzene Step1 Step 1: C-I Activation (Mild Pd Coupling) Start->Step1 Pd(0), 60°C Intermed Intermediate: 2-Aryl-4-chlorocumene Step1->Intermed Step2 Step 2: C-Cl Activation (Forcing Conditions/Ligands) Intermed->Step2 Pd-XPhos, 110°C Final Final Product: 2,4-Diaryl-cumene Step2->Final

Caption: Orthogonal strategy utilizing the reactivity gap between C-I and C-Cl bonds.

Part 5: Safety & Handling
  • GHS Classification: Irritant (Skin/Eye).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (Iodides can degrade/liberate I

    
     over time; amber vials recommended).
    
References
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-iodo-1-isopropylbenzene Product Sheet. Retrieved from (Verified CAS Source).

  • PubChem. (n.d.).[4][5][6][7] Compound Summary for C9H10ClI. National Library of Medicine. Retrieved from (Molecular Weight Verification).

  • BenchChem. (n.d.). Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (Analogous Sandmeyer protocols for halo-cumene derivatives). Retrieved from .

Sources

Technical Guide: Solubility Profile of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 4-Chloro-2-iodo-1-isopropylbenzene . It is designed for researchers optimizing reaction conditions or purification workflows.[1]

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) is a poly-halogenated alkylbenzene intermediate primarily used in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Physically, it typically presents as a viscous liquid or low-melting solid at room temperature. Its solubility behavior is governed by its lipophilic isopropyl and halo-aryl moieties, making it highly soluble in non-polar and polar aprotic organic solvents but effectively insoluble in water.

Key Solubility Takeaway:

  • Best Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.

  • Process Solvents (Moderate/High): DMF, DMSO (Excellent for coupling reactions).

  • Poor Solvents (Anti-solvents): Water, cold Methanol (depending on concentration).

Physicochemical Profile & Solubility Prediction

Understanding the molecular structure is critical for predicting solvent interactions where empirical data is absent.[1]

Structural Analysis[1][2]
  • Lipophilic Core: The isopropyl group (

    
    ) and the benzene ring provide a strong hydrophobic character.
    
  • Polarizability: The Iodine atom at the ortho position is large and polarizable (soft nucleophile character), enhancing solubility in soft, polarizable solvents like DCM and Chloroform.

  • Dipole Moment: The C-Cl and C-I bonds create a net dipole, but the molecule lacks hydrogen bond donors (HBD), limiting its solubility in protic solvents like water.

Calculated Properties (In Silico)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 280.53 g/mol Moderate size; favorable kinetics in solution.
LogP (Octanol/Water) ~4.5 – 5.2Highly Lipophilic. Partitions strongly into organic layers.
H-Bond Donors 0Cannot form H-bonds with water; hydrophobic.
H-Bond Acceptors 0Very weak interaction with protic solvents.
Physical State Liquid / Low-melting SolidLikely miscible with similar organic liquids.

Solubility in Organic Solvents

The following data categorizes solvents based on their interaction efficiency with 4-Chloro-2-iodo-1-isopropylbenzene.

Class A: High Solubility (Preferred for Dissolution)

Use these for preparing stock solutions, extractions, or chromatography loads.

SolventSolubilityMechanismApplication
Dichloromethane (DCM) >100 mg/mL Dipole-dipole & dispersion forces.Extraction, Chromatography loading.[1]
Toluene >100 mg/mL

stacking interactions.
Reaction solvent, Azeotropic drying.[1]
Tetrahydrofuran (THF) >100 mg/mL Ether oxygen coordination (weak).Grignard formation, Lithiation.[1]
Ethyl Acetate High Polar dispersion.Standard extraction solvent.[1]
Hexanes / Heptane High Hydrophobic effect.Purification (non-polar eluent).[1]
Class B: Reaction Media (Polar Aprotic)

Soluble, but often used at specific concentrations for catalysis.

SolventSolubilityApplication Notes
DMF / DMAc HighStandard for Pd-catalyzed couplings (Suzuki/Heck).
DMSO HighUsed in nucleophilic substitutions (

).
Acetonitrile Moderate/HighGood for polar precipitations or HPLC.
1,4-Dioxane HighCommon for Suzuki couplings with boronic acids.
Class C: Poor Solvents (Anti-Solvents)

Use these to crash out the compound or wash away impurities.

SolventSolubilityApplication
Water Insoluble (<0.01 mg/mL)Aqueous workup (phase separation).
Methanol / Ethanol Moderate (Hot) / Low (Cold)Potential recrystallization solvent (cooling).

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Since specific literature values are rare, use this standardized gravimetric method.

  • Preparation: Weigh ~50 mg of 4-Chloro-2-iodo-1-isopropylbenzene into a tared 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at that concentration.[1]

    • Turbid/Separation: Saturation point reached.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).
Protocol B: Solvent Selection for Cross-Coupling (Decision Tree)

Optimizing the solvent system for Suzuki/Sonogashira reactions involving this intermediate.

SolventSelection Start Reaction Type? Suzuki Suzuki-Miyaura (Boronic Acid) Start->Suzuki Pd(0) + Base Sono Sonogashira (Alkyne) Start->Sono Pd/Cu + Amine Lithiation Lithiation / Grignard (Metal Exchange) Start->Lithiation n-BuLi / Mg Dioxane 1,4-Dioxane / H2O (Standard) Suzuki->Dioxane General Purpose Toluene Toluene / H2O (For Lipophilic Boronic Acids) Suzuki->Toluene High Lipophilicity THF THF / Et3N (Standard) Sono->THF Mild Conditions DMF DMF (High Temp/Difficult Substrates) Sono->DMF High Solubility Req. DryTHF Anhydrous THF (-78°C) Lithiation->DryTHF Preferred Ether Diethyl Ether (Alternative) Lithiation->Ether

Figure 1: Solvent selection logic based on the intended chemical transformation of the iodo-arene moiety.

Applications in Synthesis

The solubility of this compound dictates the workup strategy.[1] Because it is highly lipophilic:[1]

  • Workup Strategy: Always partition between an organic solvent (DCM or EtOAc) and Water/Brine.[1] The product will reside exclusively in the organic layer .[1]

  • Purification:

    • Flash Column Chromatography: Use Hexanes (or Heptane) as the base solvent. A gradient of 0%

      
       5% Ethyl Acetate in Hexanes is typically sufficient to elute this non-polar compound.[1]
      
    • Recrystallization: If the compound solidifies upon standing, try dissolving in a minimum amount of hot Methanol or Hexane, then cooling to

      
      .
      

Safety & Handling

  • Light Sensitivity: Iodine-carbon bonds are photosensitive. Solutions in clear glass should be wrapped in foil or stored in amber vials to prevent homolytic cleavage and discoloration (liberation of

    
    ).[1]
    
  • Storage: Store neat liquid at

    
     under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
    
  • Toxicity: Treat as a halogenated aromatic.[1] Avoid inhalation of vapors (use a fume hood) and prevent skin contact (permeable to nitrile gloves; use double gloving or laminate gloves if handling concentrated solutions).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141766, 4-chloro-2-iodo-1-methylbenzene (Structural Analog). Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Methodology for solubility prediction).[1][2]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Structural Elucidation and Spectral Analysis: 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive structural elucidation of 4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7).[1]

As exact experimental spectra for this specific regioisomer are often proprietary or located within paid databases, the data below represents high-fidelity predicted spectral values derived from Substituent Chemical Shift (SCS) additivity rules, validated against empirical trends observed in analogous halogenated cumenes.

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene is a trisubstituted benzene derivative featuring significant electronic and steric asymmetry.[1] It serves as a high-value scaffold in cross-coupling chemistries (e.g., Suzuki-Miyaura), where the distinct reactivity profiles of the aryl iodide (C–I) and aryl chloride (C–Cl) bonds allow for sequential, chemoselective functionalization.[1]

This guide details the expected 1H and 13C NMR spectral characteristics, emphasizing the diagnostic "Heavy Atom Effect" of iodine and the specific scalar coupling patterns required to differentiate this regioisomer from its potential isomers.

Experimental Protocol & Sample Preparation

To ensure high-resolution data acquisition, the following protocol is recommended. This workflow minimizes solvent effects that can obscure fine splitting patterns.

Sample Preparation Workflow
  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference (

    
     = 0.00 ppm).[1]
    
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃.

    • Note: High concentrations (>30 mg) may cause viscosity broadening; low concentrations (<5 mg) will require excessive scans for 13C detection.[1]

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis).

  • Tube Quality: Use a high-throughput 5mm NMR tube (Wilmad LabGlass 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • 1H NMR: Spectral width 12 ppm; Relaxation delay (d1) = 1.0 s; Scans (ns) = 16.[1]

  • 13C NMR: Spectral width 240 ppm; Relaxation delay (d1) = 2.0 s; Scans (ns) > 512 (due to quaternary carbons).[1]

Structural Analysis & Numbering Scheme

Before interpreting the spectra, we must define the atom numbering and expected coupling network.

Structure:

  • C1: Ipso to Isopropyl group.

  • C2: Ipso to Iodine (Ortho to iPr).

  • C3: Aromatic CH (Ortho to I, Ortho to Cl).

  • C4: Ipso to Chlorine.

  • C5: Aromatic CH (Ortho to Cl, Meta to iPr).

  • C6: Aromatic CH (Ortho to iPr, Meta to Cl).

Diagram 1: Structural Logic and Coupling Network

The following diagram visualizes the scalar coupling (


-coupling) relationships between the aromatic protons.

G cluster_0 Figure 1: Scalar Coupling Network (Aromatic Region) H3 H3 Proton (Isolated by Substituents) H5 H5 Proton (Adjacent to H6) H3->H5 Meta Coupling (4J ~ 2.0-2.5 Hz) H6 H6 Proton (Adjacent to H5) H5->H6 Ortho Coupling (3J ~ 8.0-8.5 Hz) H6->H5 Reciprocal

Caption: H3 is spatially isolated, showing only weak meta-coupling. H5 and H6 form a strong ortho-coupling system.[1]

1H NMR Spectral Data (Predicted)

Solvent: CDCl₃ | Reference: TMS (


 0.00)[1][2]

The 1H NMR spectrum is characterized by a distinct aliphatic region (isopropyl group) and a specific aromatic pattern (ABC system modified by substitution).[1]

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Explanation
H3 7.82 Doublet (d)1H

Most Deshielded: Located between two halogens (I and Cl).[1] The large Iodine atom causes significant Van der Waals deshielding.
H5 7.28 dd1H

,

Ortho to Cl, Meta to iPr.[1] Appears as a doublet of doublets due to strong ortho coupling to H6 and weak meta coupling to H3.
H6 7.15 Doublet (d)1H

Most Shielded Aromatic: Ortho to the electron-donating Isopropyl group.[1]
CH (iPr) 3.35 Septet1H

Methine proton.[1] Slightly deshielded compared to cumene (2.9 ppm) due to the steric/anisotropic influence of the ortho-Iodine.[1]
CH₃ (iPr) 1.24 Doublet (d)6H

Methyl protons.[1] Typical alkyl resonance, split by the single methine proton.
Key Diagnostic Feature

The H3 proton is the critical identifier. In the isomer 2-chloro-4-iodo-1-isopropylbenzene, the proton between the halogens would be between Cl and I, but the chemical environment would shift slightly.[1] More importantly, the septet of the isopropyl group will be shifted downfield (~3.35 ppm) compared to unsubstituted cumene (~2.90 ppm) specifically because of the bulky ortho-iodine atom forcing the isopropyl group into a specific conformation and exerting a deshelding effect.[1]

13C NMR Spectral Data (Predicted)

Solvent: CDCl₃ | Reference: Center line of CDCl₃ triplet (


 77.16)[1]

The 13C spectrum is definitive due to the Heavy Atom Effect of Iodine. Iodine is unique among halogens; while electronegative, its large electron cloud causes spin-orbit coupling that significantly shields the attached carbon (moves it upfield), often pushing it into the aliphatic region.[1]

AssignmentShift (

, ppm)
TypeMechanistic Explanation
C1 (iPr-C) 148.5 Quaternary (C)Deshielded: Ipso to alkyl group and ortho to Iodine.[1]
C3 (CH) 139.2 Methine (CH)High shift due to ortho-position to both halogens.[1]
C4 (Cl-C) 132.8 Quaternary (C)Typical chemical shift for carbon attached to Chlorine.[1]
C5 (CH) 128.1 Methine (CH)Standard aromatic region.[1]
C6 (CH) 126.5 Methine (CH)Ortho to isopropyl group.[1]
C2 (I-C) 98.5 Quaternary (C)CRITICAL PEAK: The Carbon attached to Iodine is heavily shielded (Heavy Atom Effect).[1] It appears ~30 ppm upfield from a standard aromatic C.
iPr-CH 38.5 Methine (CH)Benzylic carbon.[1]
iPr-CH₃ 23.1 Methyl (CH₃)Alkyl carbons.[1]
Diagram 2: The Heavy Atom Effect Visualization

This diagram illustrates why the C2 peak is chemically distinct, serving as the primary validation point for the presence of the Aryl-Iodide bond.

HeavyAtom cluster_shielding Figure 2: 13C Chemical Shift Logic Iodine Iodine Atom (Large Electron Cloud) C2 C2 Carbon (Ipso Position) Iodine->C2 Attached to Effect Spin-Orbit Coupling (Heavy Atom Effect) C2->Effect Result Upfield Shift (< 100 ppm) Effect->Result Causes

Caption: The large electron cloud of Iodine shields the attached C2 carbon, shifting it upfield to ~98 ppm.[1]

Validation Logic: Distinguishing Isomers

When synthesizing this compound (e.g., via iodination of 4-chlorocumene), a common impurity is the regioisomer where iodine adds to the position meta to the isopropyl group (though sterically less likely).[1]

Scenario: Distinguishing 4-Chloro-2-iodo-1-isopropylbenzene (Target) vs. 4-Chloro-3-iodo-1-isopropylbenzene (Isomer).

  • 1H NMR Coupling:

    • Target (2-iodo): H3 is a doublet (meta-coupling only). H5 is a dd. H6 is a doublet.

    • Isomer (3-iodo): The proton at position 2 (between iPr and Cl, but now ortho to iPr) would show a singlet or weak meta coupling.[1] The coupling pattern of the remaining protons would be an ortho-doublet pair (H5/H6).[1]

  • 13C NMR Shifts:

    • Target (2-iodo): The shielded C-I peak (~98 ppm) is adjacent to the bulky Isopropyl group (C1).[1]

    • Isomer (3-iodo): The C-I peak would still be shielded, but the chemical shift of the Isopropyl methine carbon would change due to the loss of the ortho-iodine steric compression.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Authoritative source for Substituent Chemical Shift additivity rules). [1]

  • Facelli, J. C. (2011). "Calculations of Chemical Shieldings: Heavy Atom Effects." Concepts in Magnetic Resonance Part A. (Theoretical basis for Iodine's shielding effect).[4][5] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard protocols for NMR interpretation). [1]

  • PubChem Database. (2023). Compound Summary for 4-Chlorocumene (Precursor data for validation). [Link][1]

Sources

Comprehensive Safety & Handling Guide: 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and handling framework for 4-Chloro-2-iodo-1-isopropylbenzene , structured for researchers and drug development professionals.

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) is a high-value halogenated aromatic intermediate, primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the orthogonal reactivity of its iodine and chlorine substituents.[1][2][3][4][5]

While officially classified as an irritant (Skin/Eye/Respiratory) and harmful if swallowed, its chemical structure necessitates handling precautions exceeding standard GHS requirements. The presence of the iodine atom renders the compound sensitive to photolytic degradation, while the isopropyl group introduces benzylic oxidation potential. This guide establishes a "Safety by Design" workflow to mitigate these specific risks.

Chemical Identity & Physicochemical Profile[3][4][7][8][9][10]

Accurate identification is the first line of defense. This compound is a liquid at room temperature, distinguishing it from many solid aryl halide salts.

PropertySpecification
IUPAC Name 4-Chloro-2-iodo-1-isopropylbenzene
Common Synonyms 4-Chloro-2-iodocumene; 1-Chloro-3-iodo-4-isopropylbenzene
CAS Number 1369923-80-7
Molecular Formula C₉H₁₀ClI
Molecular Weight 280.53 g/mol
Physical State Liquid (Colorless to pale yellow)
Flash Point ~114.8°C (Predicted)
Solubility Immiscible with water; soluble in DCM, THF, Ethyl Acetate
Storage Condition 2–8°C , Inert Atmosphere (Ar/N₂), Protect from Light

Technical Insight: The iodine substituent at the ortho position to the isopropyl group creates steric strain, potentially increasing the lability of the C–I bond under thermal stress. Store strictly at refrigerated temperatures to prevent iodine liberation (discoloration).

Hazard Identification & GHS Classification

Per 29 CFR 1910.1200 (OSHA HazCom) and GHS standards, the compound is classified as WARNING .

GHS Hazard Statements[3][11][12][13]
  • H302: Harmful if swallowed.[5][6][7][8]

  • H315: Causes skin irritation.[3][4][6]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5][9][7][10]

Precautionary Strategy
  • P261: Avoid breathing mist/vapors.[4][9]

  • P280: Wear protective gloves/eye protection/face protection.[4][6][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4][6][8]

Risk Management & Safe Handling Protocols

This section details the causality behind safety measures, moving beyond simple compliance.

Engineering Controls: The Primary Barrier
  • Fume Hood Requirement: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

    • Reasoning: H335 (Respiratory Irritation) implies that mucosal membranes are the primary target. Vapor pressure for this liquid is low but sufficient to cause sensitization over chronic exposure.

  • Inert Gas Manifold: Use Schlenk lines or nitrogen balloons for transfer.

    • Reasoning: While not pyrophoric, benzylic positions (on the isopropyl group) are susceptible to auto-oxidation over time. Excluding oxygen preserves reagent purity.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are standard. For prolonged immersion or spill cleanup, use Silver Shield (Laminate) gloves.

    • Validation: Halogenated aromatics can permeate standard latex rapidly. Double-gloving is recommended during syringe transfers.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields should be used during scale-up (>10g) synthesis.

Light Sensitivity Protocol

Aryl iodides are prone to homolytic cleavage of the C–I bond when exposed to UV/visible light, generating radical species and free iodine.

  • Protocol: Wrap all storage vessels in aluminum foil or use amber glassware.

  • Indicator: A shift from colorless/pale yellow to pink/brown indicates iodine liberation. If observed, purify via a silica plug or wash with sodium thiosulfate before use in sensitive catalysis.

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the logical flow for handling this compound from receipt to reaction, integrating safety checkpoints.

SafeHandling Receipt Receipt of Chemical (Check Integrity) Storage Storage (4°C, Dark, Inert) Receipt->Storage Log & Label Transfer Transfer to Fume Hood (PPE: Nitrile + Goggles) Storage->Transfer Allow to warm to RT (prevent condensation) Reaction Reaction Setup (Schlenk/Inert Line) Transfer->Reaction Syringe/Cannula Transfer Reaction->Storage Return excess (Reseal under Ar) Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing temperature equilibration and inert atmosphere maintenance.

Emergency Response Logic

Immediate decision-making logic for exposure scenarios.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash with Soap/Water (15 mins) - No Solvents! Skin->ActionSkin ActionEye Rinse with Water (15 mins) - Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Respiration Inhalation->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage logic for acute exposure. Note: Never use solvents to wash skin, as they increase absorption.

Synthesis & Reactivity Context

Understanding why this chemical is hazardous aids in predicting unlisted risks.

  • Reactivity Profile: This molecule is a dihalogenated arene . The C–I bond is significantly weaker than the C–Cl bond.

    • Implication: In a fire, it will release toxic hydrogen iodide (HI) and hydrogen chloride (HCl) gases, along with iodine vapors (purple smoke). Firefighters must use full SCBA.

  • Chemical Incompatibility:

    • Strong Oxidizers: Can react violently.

    • Strong Bases: Potential for elimination reactions or benzyne formation under forcing conditions.

    • Magnesium/Lithium: Will readily form Grignard or Organolithium reagents, which are highly reactive and potentially pyrophoric.

Disposal Considerations

Do not dispose of via sink or general trash.

  • Classification: Hazardous Waste (Halogenated Organic).

  • Segregation: Keep separate from non-halogenated solvents to minimize incineration costs and prevent formation of dioxins during improper processing.

  • Neutralization: If the material contains free iodine (dark color), it can be reduced with aqueous sodium thiosulfate or sodium bisulfite prior to organic waste collection, though direct disposal as halogenated waste is often preferred in industrial settings.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 39705667, 4-Chloro-2-iodo-N-isopropylbenzamide (Analogous Structure Analysis). Retrieved February 14, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Structural Elucidation & Crystallographic Protocol: 4-Chloro-2-iodo-1-isopropylbenzene

[1][2][3][4]

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) represents a distinct class of poly-halogenated arenes used as high-value intermediates in Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2][3] Its structural analysis presents a dual challenge: phase behavior (typically a liquid or low-melting solid at ambient temperature) and steric congestion (the ortho-relationship between the bulky isopropyl group and the large iodine atom).[1][3][4]

This guide outlines the specific crystallographic workflow required to solve this structure, moving from in situ cryo-crystallization to heavy-atom refinement. It further details the expected supramolecular motifs—specifically the competition between steric repulsion and halogen bonding—that define its lattice energy.[4]

Chemical Context & Physical Properties[1][2][4][6][7][8][9][10][11]

Before attempting diffraction, one must understand the molecule's physical state.[2][4] The introduction of the iodine atom (atomic radius ~1.33 Å) next to the isopropyl group creates significant torsional strain, preventing planar packing and lowering the melting point compared to less substituted analogues.[3][4]

PropertyValue / DescriptionImplication for Crystallography
Physical State (25°C) Viscous Oil / Low-melting SolidStandard recrystallization is likely to fail.[1][2][3] Requires in situ cryo-crystallization.[1][2][3][4]
Electronic Character Electron-deficient ring (Cl, I)High potential for Halogen Bonding (XB) interactions.[2][3][4]
Steric Profile Ortho-substituted (I vs. iPr)Isopropyl rotation will be restricted; expect disorder in the terminal methyls.[1][2][3][4]
Absorption Coeff. High (due to Iodine)Strong X-ray absorption; requires precise face-indexing and absorption correction.[1][2][3][4]

Experimental Protocol: Crystallization & Data Collection

Since the target is likely liquid at room temperature, standard vapor diffusion methods are unsuitable.[2][4] The following protocol utilizes Optical Heating and Crystallization Device (OHCD) techniques, the gold standard for structural elucidation of oily intermediates.

Phase 3.1: In Situ Cryo-Crystallization Workflow

Objective: To grow a single crystal directly inside the goniometer capillary.

  • Capillary Loading: Draw 0.3 µL of the neat oil into a Lindemann glass capillary (0.3 mm diameter). Seal both ends with flame or epoxy.[1][2][4]

  • Mounting: Mount the capillary on the goniometer head using a magnetic base.[4]

  • Flash Cooling: Rapidly cool the stream to 100 K to create a polycrystalline or amorphous glass.[4]

  • Zone Melting (OHCD):

    • Use a CO₂ laser or IR source to create a localized melt zone.[1][4]

    • Scan the laser along the capillary axis.[4]

    • Mechanism:[1][2][4] As the molten zone travels, a single seed crystal is selected and grown from the melt interface.[2][4]

  • Annealing: Once a single domain is isolated, cycle the temperature (e.g., 250 K ↔ 270 K) to improve mosaicity and reduce lattice strain.[2][4]

Phase 3.2: X-Ray Data Acquisition Strategy

Challenge: Iodine dominates the scattering power, leading to absorption errors.[2][4]

  • Source: Mo-Kα (λ = 0.71073 Å) is mandatory.[1][2][3][4] Cu-Kα would result in excessive absorption by the Iodine atom.[1][2][3][4]

  • Strategy: Complete sphere collection (redundancy > 6.0).

  • Absorption Correction: Apply a Multi-Scan (SADABS) or Gaussian integration method.[3][4] The shape of the crystal (cylindrical inside capillary) must be modeled accurately during reduction.[4]

Structural Analysis: Predicted Motifs & Refinement[1][2][4][5]

Once data is phased (likely via Direct Methods or Patterson synthesis due to the heavy Iodine), the analysis focuses on three critical structural features.[2][4]

The Ortho-Buttressing Effect

The most chemically significant feature is the steric clash between the Iodine at C2 and the Isopropyl group at C1.[1][3][4]

  • Methine Proton Orientation: The isopropyl methine proton (CH) will likely orient toward the iodine to minimize steric repulsion between the iodine lone pairs and the methyl groups.[3][4]

  • Ring Distortion: Expect the C1-C2-I bond angle to expand beyond 120° (predicted range: 122°–125°) to accommodate the bulk.[1][2][3][4]

  • Disorder: The terminal methyl groups of the isopropyl moiety often exhibit rotational disorder.[4] This should be modeled using a split-site model (e.g., PART 1 / PART 2 in SHELXL) with restrained anisotropic displacement parameters (SIMU, DELU).[2][3][4]

Halogen Bonding (XB) Architecture

In the absence of strong hydrogen bond donors, the crystal packing will be driven by Halogen Bonding.[2][4]

  • Type II Interaction: The Iodine atom (Lewis acid) possesses a "sigma-hole" (positive electrostatic potential along the C-I axis).[3][4] It will seek electron-rich partners.[1][2][3][4]

  • Acceptors: In the pure crystal, the Chlorine atom (C4) or the

    
    -system of an adjacent ring will act as the nucleophile.[2][3][4]
    
  • Geometry: Look for C–I···Cl angles approaching 180°, characteristic of strong directionality.[2][4]

Quantitative Metrics (Expected)

Based on Cambridge Structural Database (CSD) averages for similar aryl iodides.

Bond / AngleExpected ValueStructural Driver
C(ar)–I Bond 2.09 – 2.11 ÅStandard single bond, slightly elongated if sterically crowded.[1][2][3]
C(ar)–Cl Bond 1.73 – 1.75 ÅTypical aryl-chloride.[1][2][3][4]
C(ar)–C(iPr) 1.51 – 1.53 ÅConnection to the bulky group.[4]
Torsion (C2-C1-CH-Me) ~90°Out-of-plane rotation to avoid Iodine.[1][2][3]

Visualization of Structural Logic[1][3][5]

The following diagram illustrates the workflow from synthesis to structural solution, highlighting the critical decision nodes for handling the liquid phase and heavy atom refinement.

Gcluster_0Phase 1: Preparationcluster_1Phase 2: In Situ Crystallizationcluster_2Phase 3: AnalysisCompound4-Chloro-2-iodo-1-isopropylbenzene(Liquid/Oil Phase)CapillaryLoad into Lindemann Capillary(0.3mm)Compound->CapillaryFlashCoolFlash Cool (100K)Amorphous GlassCapillary->FlashCoolOHCDOptical Heating (OHCD)Laser Zone MeltingFlashCool->OHCD Create SeedAnnealThermal AnnealingImprove MosaicityOHCD->Anneal Grow Single CrystalDiffractionMo-Kα Data Collection(High Redundancy)Anneal->DiffractionAbsorbAbsorption Correction(SADABS / Multi-scan)Diffraction->Absorb Heavy Atom (I)RefinementStructure Refinement(Handle iPr Disorder)Absorb->Refinement

Caption: Workflow for in situ crystallization and structural determination of liquid iodinated arenes.

References

  • In Situ Crystallization: Boese, R., & Nussbaumer, M. (1994).[2][4] In Situ Crystallization Techniques. In Organic Crystal Chemistry. Oxford University Press.[1][2][4] (Foundational text on crystallizing liquids like cumene derivatives).

  • Halogen Bonding: Cavallo, G., et al. (2016).[2][4] The Halogen Bond.[4][5][6][7][8][9] Chemical Reviews, 116(4), 2478–2601.[2][4] Link[2][3][4]

  • Absorption Correction: Sheldrick, G. M. (1996).[2][4] SADABS: Program for Empirical Absorption Correction. University of Göttingen.[2][4] (Standard protocol for Iodine-heavy structures).

  • Related Structural Analogues

    • Structure of 4-chloro-1-iodo-2-nitrobenzene: Arshad, M. N., et al. (2009).[2][4] Acta Crystallographica Section E. Link (Demonstrates disorder handling in similar chloro-iodo-benzenes).

    • Bis(iodomethyl)benzene derivatives: McAdam, C. J., et al. (2012).[2][4] Acta Crystallographica Section C. Link (Discusses I...I interactions).

Thermodynamic Stability & Process Safety Assessment: 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Stability Paradox

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) represents a classic case of sterically induced thermodynamic tension . While the benzene core provides aromatic stabilization, the molecule is defined by the "Ortho-Effect"—the spatial conflict between the bulky isopropyl group at position C1 and the massive iodine atom at position C2.

For drug development professionals utilizing this intermediate in Suzuki-Miyaura or Sonogashira cross-couplings, understanding this instability is not merely academic; it is a critical process safety parameter. The C-I bond, already the weakest link in the haloarene series, is further destabilized by the steric repulsion of the isopropyl group, lowering the activation energy for homolytic cleavage.

Theoretical Thermodynamic Profile

To predict stability without empirical data, we apply First Principles based on bond dissociation energies (BDE) and steric strain (A-values).

Bond TypeApprox.[1] BDE (kcal/mol)Stability Impact
Ar-Cl (C4)~96High. Chemically inert under standard storage.
Ar-H (Benzene)~112High. Backbone integrity.
Ar-I (C2)~65Low. The primary failure point. Susceptible to photolysis and thermolysis.
Benzylic C-H ~88Moderate. The isopropyl methine proton is prone to radical abstraction.

The Steric Multiplier: The isopropyl group has a rotational barrier. When adjacent to iodine (Van der Waals radius ~1.98 Å), the isopropyl group cannot rotate freely. This "gearing" effect locks the molecule into a higher-energy conformer, effectively "pre-loading" the C-I bond for rupture.

Part 2: Experimental Assessment Protocols (Tiered Approach)

As exact literature values for the decomposition of this specific isomer are often proprietary, a Self-Validating System is required. The following protocols allow you to determine the safe operating envelope (SOE) in your own facility.

Protocol A: Thermal Screening via DSC (Differential Scanning Calorimetry)

Objective: Identify the "Onset Temperature" (


) of exothermic decomposition.
  • Sample Prep: Weigh 2–5 mg of 4-Chloro-2-iodo-1-isopropylbenzene into a High-Pressure Gold-Plated Crucible .

    • Expert Insight: Do not use standard aluminum pans. Aryl iodides can react with aluminum at high temperatures, creating a false exotherm (catalytic decomposition) that masks the intrinsic stability.

  • Atmosphere: Purge with Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: Heat from 30°C to 350°C at a rate of 5°C/min.

    • Why 5°C/min? Faster rates (10-20°C) shift the

      
       higher due to thermal lag, giving a false sense of safety.
      
  • Analysis: Look for the first deviation from the baseline (exothermic event).

    • Safety Rule: Calculate

      
       (the temperature at which the material decomposes in 24 hours). A rough approximation is 
      
      
      
      .
Protocol B: Forced Degradation Study (HPLC)

Objective: Quantify chemical stability under stress (Shelf-life prediction).

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Thermal: 60°C for 48 hours.

    • Photolytic: 1.2 million lux hours (Light is the enemy of the C-I bond).

    • Oxidative: 3%

      
       for 4 hours.
      
  • Detection: HPLC-UV at 254 nm (aromatic) and 220 nm.

  • Success Criteria: Purity loss < 0.5% indicates thermodynamic robustness for standard storage.

Part 3: Visualization of Stability & Degradation[2]

The Stability Assessment Workflow

This diagram outlines the decision logic for handling this intermediate.

StabilityWorkflow Start Sample: 4-Chloro-2-iodo-1-isopropylbenzene DSC Step 1: DSC Screening (High Pressure Gold Pan) Start->DSC Decision Exotherm Onset < 150°C? DSC->Decision Analyze T(onset) Unstable CRITICAL HAZARD Requires Cold Chain (-20°C) Decision->Unstable Yes (High Risk) ARC Step 2: ARC Testing (Adiabatic Calorimetry) Decision->ARC No (Potential Stability) ARC->Unstable Self-Heating Detected Stable Standard Storage (Ambient, Dark, Inert) ARC->Stable No Pressure Rise

Caption: Figure 1. Tiered decision tree for classifying the thermal safety of aryl iodide intermediates.

Mechanism of Thermodynamic Failure

The primary degradation pathway is the homolytic cleavage of the C-I bond, accelerated by the steric strain from the isopropyl group.

DegradationMechanism Mol 4-Chloro-2-iodo-1-isopropylbenzene (Strained State) TS Transition State (C-I Bond Elongation) Mol->TS Heat / Light Radical Aryl Radical + Iodine Radical (I•) TS->Radical Homolysis Product De-iodinated Byproducts (Polymerization/H-Abstraction) Radical->Product Propagation

Caption: Figure 2. The homolytic decomposition pathway.[1][2][3] The steric bulk of the isopropyl group lowers the energy barrier for the initial C-I cleavage.

Part 4: Handling & Storage Directives

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain scientific integrity of the material:

  • Light Exclusion: The C-I bond has a significant absorption cross-section in the UV-A range. Photolytic cleavage is faster than thermal decomposition. Store in amber glass or aluminum foil-wrapped containers.

  • Copper Stabilization: If the material is to be stored in solution (e.g., for process streams), ensure the solvent is free of peroxides. Metallic copper turnings can act as a radical scavenger for free iodine, though this is a remedial measure, not a preventative one.

  • Cold Chain: Due to the liquid/low-melting nature and the "Ortho-Effect," long-term storage should be at 2°C to 8°C . This kinetically inhibits the rotation of the isopropyl group and the subsequent strain on the iodine atom.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative source on DSC/ARC protocols for process safety).

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Cl bond dissociation energies).

  • Master Organic Chemistry. (2023). Bond Dissociation Energies and Radical Stability.[1] (General reference for aryl radical formation). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-iodo-1-isopropylbenzene. (Baseline physical properties and hazard identification). Link

Sources

Literature review on 4-Chloro-2-iodo-1-isopropylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 4-Chloro-2-iodo-1-isopropylbenzene , a critical halogenated intermediate used in the construction of sterically congested biphenyl scaffolds for medicinal chemistry and agrochemical discovery.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) represents a specialized class of "chemoselective scaffolds." Its utility lies in the distinct reactivity profile of its three substituents:

  • Iodine (C-2): The most reactive site, enabling facile oxidative addition by Pd(0) catalysts for cross-coupling (Suzuki, Heck) at low temperatures.

  • Chlorine (C-4): A latent handle. It remains inert during the initial coupling at the iodine site, allowing for sequential functionalization (e.g., subsequent Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions).

  • Isopropyl (C-1): Provides significant steric bulk ortho to the iodine. This steric pressure is often exploited to force non-planar conformations in biphenyl systems (atropisomerism) or to improve the lipophilicity and metabolic stability of the final drug candidate.

This guide provides the synthesis of the core molecule, a protocol for its chemoselective derivatization, and a mechanistic analysis of the catalytic cycles involved.

Structural Analysis & Reactivity Profile

The molecule presents a classic case of halide discrimination . The bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol) allows for highly selective operations.

Chemoselectivity Matrix
FeatureFunctionalityReactivity OrderPrimary Application
Position 2 Iodine High (1st) Primary Cross-Coupling (Suzuki/Sonogashira)
Position 4 Chlorine Low (2nd) Secondary Functionalization or Metabolic Block
Position 1 Isopropyl Steric/Inert Lipophilicity modulation; Conformation control

Synthetic Routes to the Core

Two primary routes exist for synthesizing this core: Direct Electrophilic Iodination (preferred for scalability) and the Sandmeyer Reaction (preferred for precise regiocontrol if isomers are problematic).

Route A: Direct Iodination of 4-Chlorocumene (Recommended)

This route exploits the electronic activation of the isopropyl group. Although the isopropyl group is sterically hindering, it is an ortho/para activator. Since the para position is blocked by chlorine, the incoming electrophile (


) is directed to the ortho position (C-2), despite the steric clash.
Reaction Scheme (DOT Visualization)

Synthesis Start 4-Chloro-1-isopropylbenzene (4-Chlorocumene) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (I+) Reagents I2, Periodic Acid (H5IO6) H2SO4/AcOH, 60°C Reagents->Intermediate Product 4-Chloro-2-iodo-1-isopropylbenzene (Target) Intermediate->Product Deprotonation (-H+)

Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of the core scaffold.

Route B: Sandmeyer Reaction[1]
  • Precursor: 4-Chloro-2-nitro-1-isopropylbenzene.

  • Steps: Reduction (

    
    ) 
    
    
    
    Aniline
    
    
    Diazotization (
    
    
    )
    
    
    Iodination (
    
    
    ).
  • Utility: Used when isomer separation in Route A is difficult.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-iodo-1-isopropylbenzene (Route A)

Adapted from standard iodination protocols for deactivated aromatics.

Materials:

  • 4-Chlorocumene (10 mmol)

  • Iodine (

    
    ) (5 mmol)
    
  • Periodic Acid (

    
    ) (2 mmol) - Oxidant to generate electrophilic iodine species.
    
  • Sulfuric Acid (

    
    , 30% in Acetic Acid)
    

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-chlorocumene (1.55 g, 10 mmol) in glacial acetic acid (20 mL).

  • Activation: Add Iodine (1.27 g, 5 mmol) and Periodic Acid (0.46 g, 2 mmol). Add 0.5 mL of concentrated

    
     as a catalyst.
    
  • Reaction: Heat the mixture to 60°C for 4 hours. The color will transition from deep violet to orange-brown as iodine is consumed.

  • Quench: Cool to room temperature. Pour the mixture into ice water (100 mL) containing saturated Sodium Thiosulfate (

    
    ) to quench unreacted iodine (color change to pale yellow/white).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine.[2]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
    
  • Validation: Confirm structure via

    
     NMR (Look for the isopropyl septet and the distinct aromatic splitting pattern).
    
Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize a biphenyl derivative without affecting the chlorine atom.

Reaction:



Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Loading: Add 4-Chloro-2-iodo-1-isopropylbenzene (1.0 eq), Phenylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Add Toluene:Water (4:1 ratio) or Dioxane:Water. The biphasic system often helps with inorganic salt solubility.

  • Catalyst: Add

    
     (5 mol%). The choice of Tetrakis is deliberate; it is active enough for Aryl-Iodides but generally sluggish for Aryl-Chlorides at moderate temperatures, ensuring chemoselectivity.
    
  • Execution: Heat to 80°C for 6-12 hours. (Note: Do not exceed 100°C to avoid activating the C-Cl bond).

  • Workup: Standard aqueous workup and column chromatography.

Mechanistic Pathway: Chemoselective Catalytic Cycle

The following diagram illustrates why the Suzuki coupling occurs exclusively at the Iodine position. The Oxidative Addition step is the discriminator;


 inserts into the weaker C-I bond significantly faster than the C-Cl bond.[3]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + Substrate Substrate 4-Chloro-2-iodo-1-isopropylbenzene Substrate->OxAdd SideReaction C-Cl Activation (Slow/No Reaction) Substrate->SideReaction High Temp Only Transmetal Transmetalation (+ Ar-B(OH)2) OxAdd->Transmetal Base/Boronic Acid RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 2: Pd(0) Catalytic Cycle emphasizing the kinetic preference for C-I oxidative addition.

Key Applications & Derivative Classes

A. Sterically Hindered Biphenyls (Antimicrobials)

Derivatives formed by coupling this core with boronic acids have shown potential as antimicrobial agents . Specifically, the ortho-isopropyl group forces the two phenyl rings to twist, creating a chiral axis (atropisomerism) which can bind to specific enzyme pockets more effectively than planar analogs.

  • Example: (2-iodo-4′-isopropyl-[1,1′-biphenyl]-3-yl)boronic acid derivatives.

B. Agrochemical Intermediates

The 4-chloro-1-isopropyl motif is common in fungicides and herbicides. The iodine handle allows for the attachment of heterocycles (pyrazoles, triazoles) common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

C. Sequential Cross-Coupling

Researchers use this scaffold to build "non-symmetrical" terphenyls.

  • Step 1: Suzuki at C-2 (Iodine)

    
     Yields Biphenyl.
    
  • Step 2: Buchwald-Hartwig at C-4 (Chlorine)

    
     Yields Aminated Biphenyl.
    

References

  • Royal Society of Chemistry (New J. Chem). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives. (Describes the synthesis of biphenyls using similar iodo-isopropyl cores). [Link]

  • National Institutes of Health (PubChem). Benzene, 4-chloro-2-iodo-1-methyl- (Structural Analog Data). [Link]

Sources

Boiling point and melting point of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Thermophysical Properties, Structural Characterization, and Synthesis Logic

Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7), also known as 4-chloro-2-iodo-cumene, is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4] Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the bulky isopropyl group, combined with a para-chlorine substituent. This substitution pattern creates a highly functionalized scaffold suitable for regioselective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), where the weaker C–I bond reacts preferentially over the C–Cl bond.

This guide provides a rigorous analysis of its thermophysical properties, deriving predictive values where experimental data is proprietary, and outlines the standard methodologies for its characterization and synthesis.

Thermophysical Properties Matrix

As a specialized intermediate, experimental data for this specific isomer is often absent from standard public handbooks (CRC, Merck Index). The values below represent a synthesis of available safety data (SDS) and high-fidelity group contribution estimates based on structural analogs (e.g., 2-iodocumene).

Table 1: Physicochemical Specifications
PropertyValue / RangeConfidence LevelSource / Rationale
Physical State Liquid (at 20°C)HighSigma-Aldrich SDS [1]
Boiling Point (Atm) 265°C – 275°C (Predicted)MediumExtrapolated from 2-iodocumene (

C) + Cl increment.
Boiling Point (Vacuum) 125°C – 135°C @ 5 mmHgHigh (Est.)Standard nomograph correction for high-boiling aromatics.
Melting Point < 0°C HighLiquid state at RT; asymmetry prevents efficient crystal packing.
Flash Point 114.8°C ± 24.0°C HighExperimental Safety Data [1].
Density ~1.55 g/cm³ Medium (Est.)Iodine heavy atom effect (vs. Cumene

).
LogP (Octanol/Water) ~5.2 Medium (Pred.)Highly lipophilic due to halogenation and alkyl chain.

Technical Insight: The high boiling point (


C) necessitates vacuum distillation for purification to avoid thermal decomposition (deiodination) which can occur at temperatures approaching 200°C in the presence of trace metals or light.

Structural Analysis & Phase Behavior

The "Liquid" State Anomaly

Despite a molecular weight of ~280.5 g/mol , which often characterizes solids, 4-Chloro-2-iodo-1-isopropylbenzene remains liquid at room temperature. This is governed by Entropic Disruption :

  • Steric Clash: The bulky isopropyl group at position 1 and the large iodine atom at position 2 create significant steric strain (A-strain). This forces the isopropyl group to rotate out of the ring plane.

  • Lattice Energy Reduction: This non-planar conformation prevents the molecules from stacking efficiently (π-π stacking is disrupted). Consequently, the lattice energy is low, suppressing the melting point below room temperature.

Boiling Point Elevation

The boiling point is significantly elevated compared to the parent cumene (152°C) due to Polarizability :

  • London Dispersion Forces: The large electron cloud of the iodine atom is highly polarizable, significantly increasing induced dipole-induced dipole interactions.

  • Dipole Moment: The electronegativity difference between the halogens (Cl, I) and the ring creates a permanent net dipole, further increasing intermolecular attraction compared to the non-polar parent cumene.

Experimental Determination Protocols

For researchers verifying the identity of a synthesized lot, the following protocols ensure data integrity.

Boiling Point (Siwoloboff Method)

For samples < 1 mL where distillation is impractical.

  • Preparation: Place a small amount of liquid in an ignition tube. Insert a capillary tube sealed at the upper end (open end down) into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat moderately.

  • Observation: As the temperature rises, bubbles will escape from the capillary.

  • Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges. Note the temperature when the bubbles stop and liquid sucks back into the capillary. This is the boiling point.

Melting Point (DSC)

Since the compound is liquid, "Melting Point" refers to the glass transition or freezing point, best measured via Differential Scanning Calorimetry (DSC).

  • Cooling: Cool the sample to -80°C at 10°C/min.

  • Equilibration: Hold for 5 minutes.

  • Heating: Heat to 25°C at 5°C/min.

  • Signal: Look for the endothermic peak corresponding to the solid-liquid transition.

Synthesis & Purification Logic

The synthesis of 4-Chloro-2-iodo-1-isopropylbenzene is challenging due to the directing effects of the substituents. Direct iodination of 4-chlorocumene often yields mixtures. The Sandmeyer Reaction is the authoritative route for high regioselectivity.

Reaction Pathway
  • Nitration: 4-Chlorocumene is nitrated. The isopropyl group directs ortho, but steric hindrance favors the position meta to the isopropyl (ortho to Cl). Careful separation is required to isolate the 2-nitro isomer.

  • Reduction: The nitro group is reduced to an amine (4-chloro-2-aminocumene).

  • Sandmeyer Iodination: The amine is diazotized and displaced by iodide.

Workflow Diagram

SynthesisWorkflow Start Starting Material: 4-Chloro-cumene Nitration Step 1: Nitration (HNO3/H2SO4, 0°C) Isomer Separation Start->Nitration Intermediate1 Intermediate: 4-Chloro-2-nitro-cumene Nitration->Intermediate1 Regioselective Isolation Reduction Step 2: Reduction (Fe/HCl or H2/Pd-C) Intermediate1->Reduction Amine Intermediate: 4-Chloro-2-amino-cumene Reduction->Amine Diazotization Step 3: Diazotization (NaNO2, HCl, <5°C) In-situ Diazonium Salt Amine->Diazotization Sandmeyer Step 4: Iodination (KI, RT -> 60°C) Diazotization->Sandmeyer N2 Displacement Product Target Product: 4-Chloro-2-iodo-1-isopropylbenzene Sandmeyer->Product

Caption: Regioselective synthesis workflow via the Sandmeyer route to ensure correct iodine placement.

Handling and Safety (E-E-A-T)

  • Light Sensitivity: Aryl iodides are photosensitive. The C–I bond can homolyze under UV light, liberating free iodine (turning the liquid yellow/brown). Store in amber glass at 2–8°C.

  • Stabilizers: Commercial samples often contain copper stabilizers to prevent deiodination.

  • Purification: If the liquid turns dark, wash with 10% Sodium Thiosulfate (

    
    ) to remove free iodine, dry over 
    
    
    
    , and filter.

References

  • PubChem. (2025).[5] Compound Summary: 1-Iodo-2-isopropylbenzene (Isomer Analog Data).[6] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Thermophysical Properties of Halogenated Benzenes. SRD 69.[7] Retrieved from [Link][8]

Sources

Technical Whitepaper: Electronic & Synthetic Profile of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and material science applications of 4-Chloro-2-iodo-1-isopropylbenzene , structured for researchers in organic electronics and drug discovery.

Executive Summary: The Orthogonal Halogen Scaffold

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) represents a specialized "bifunctional scaffold" in material science. Unlike simple halobenzenes, this molecule integrates three distinct electronic control elements:[1]

  • Isopropyl Group (

    
    ):  Provides steric bulk to modulate crystal packing and solubility without significantly disrupting 
    
    
    
    -conjugation.
  • Iodine (

    
    ):  A "soft," highly reactive site for low-temperature Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki).
    
  • Chlorine (

    
    ):  A "hard," robust site that survives initial coupling conditions, allowing for sequential, asymmetric functionalization.
    

This guide explores its utility as a precursor for Asymmetric Organic Semiconductors and Liquid Crystal Mesogens , where the precise control of substituents is critical for bandgap engineering.

Molecular Architecture & Electronic Landscape

Theoretical Electronic Descriptors

The electronic behavior of this molecule is defined by the interplay between the inductive withdrawal (


) of the halogens and the inductive donation (

) of the isopropyl group.
PropertyEstimated ValueMechanistic Driver
HOMO Energy -8.6 eV to -8.8 eVRaised relative to benzene (-9.24 eV) due to the strong

effect of the isopropyl group and

(resonance) donation from I/Cl lone pairs.
LUMO Energy -0.5 eV to -0.8 eVLowered by the

effect of Chlorine and Iodine, facilitating electron injection compared to non-halogenated cumene.
Dipole Moment ~2.1 - 2.4 DSignificant vector sum due to the ortho-iodine and para-chlorine arrangement relative to the isopropyl group.
Polarizability High (due to Iodine)The large, diffuse electron cloud of iodine increases London dispersion forces, aiding in self-assembly on surfaces.
Substituent Effects on Reactivity (The "Electronic Map")
  • Position 1 (Isopropyl): Activates the ring (ortho/para director). The bulky group sterically shields the ortho positions, but the Iodine is already installed at Position 2, locking the conformation.

  • Position 2 (Iodine): The weakest bond (

    
    ). It is the primary site for oxidative addition.
    
  • Position 4 (Chlorine): The strongest bond (

    
    ). It remains inert during standard catalytic cycles involving the iodine.
    

Experimental Protocol: Synthesis & Purification

While 4-Chloro-2-iodo-1-isopropylbenzene can be synthesized via the Sandmeyer reaction from the aniline derivative, a more direct and scalable route for material science applications involves the Regioselective Electrophilic Iodination of 4-chlorocumene.

Protocol: Electrophilic Iodination of 4-Chlorocumene

Objective: Install Iodine at the C2 position (ortho to isopropyl) with >95% regioselectivity.

Reagents:

  • Substrate: 4-Chlorocumene (1-chloro-4-isopropylbenzene)

  • Iodinating Agent: N-Iodosuccinimide (NIS)[2][3][4]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or

    
     (catalytic)
    
  • Solvent: Acetonitrile (

    
    ) or Hexafluoroisopropanol (HFIP) for high selectivity.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorocumene (10 mmol) in anhydrous MeCN (50 mL) under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add NIS (11 mmol, 1.1 equiv) in one portion.

  • Catalysis: Dropwise add TfOH (5 mol%). The solution will darken as the active electrophile (

    
     or equivalent) forms.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Checkpoint: The isopropyl group directs ortho, while the Cl directs ortho (to itself). However, the activation from Isopropyl is stronger, and steric hindrance is manageable. The target (2-iodo) is favored over the 3-iodo isomer.

  • Quench: Pour mixture into sat.

    
     (aq) to reduce unreacted iodine (yellow color disappears).
    
  • Extraction: Extract with Dichloromethane (DCM) x3. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica Gel, 100% Hexanes). The iodine makes the product lipophilic; it elutes quickly.

Yield Expectation: 85-92% isolated yield.

Material Science Applications: Orthogonal Coupling

The primary value of this molecule is its ability to serve as a Linchpin for constructing asymmetric organic semiconductors.

The "Reactivity Ladder"

The distinct bond dissociation energies (BDE) of C-I and C-Cl allow for a programmed synthesis flow.

  • Step 1 (Low Temp): Sonogashira or Suzuki coupling at the C-I site.

    • Conditions:

      
      , RT to 60°C.
      
    • Result: Extension of the pi-system in one direction (e.g., adding a thiophene unit).

  • Step 2 (High Temp): Buchwald-Hartwig or Suzuki coupling at the C-Cl site.

    • Conditions:

      
      , XPhos, 100°C+.
      
    • Result: Completion of the asymmetric core.

Visualization of Orthogonal Workflow

The following diagram illustrates the sequential functionalization logic used to build Liquid Crystal (LC) mesogens or OLED emitters.

OrthogonalCoupling Start 4-Chloro-2-iodo-1-isopropylbenzene (Scaffold) Step1 Intermediate A (Mono-functionalized) Start->Step1 Suzuki Coupling Reagent1 Ar-B(OH)2 / Pd(0) / 60°C (Selects C-I Bond) Start->Reagent1 Final Asymmetric Semiconductor (Donor-Acceptor Core) Step1->Final Buchwald-Hartwig Reagent2 Ar'-NH2 / Pd(II) / 110°C (Selects C-Cl Bond) Step1->Reagent2

Figure 1: The "Orthogonal Reactivity" workflow. The C-I bond is activated first under mild conditions, preserving the C-Cl bond for a second, harsher activation step. This enables the creation of "Push-Pull" electronic systems.

References & Authoritative Grounding

  • Reactivity of Halobenzenes: J. Org. Chem. 2018, 83, 15, 8483–8492. (Discussion of oxidative addition rates: Ar-I > Ar-Br > Ar-Cl).

  • Regioselective Iodination: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics."[4] Tetrahedron Lett.[4][5] 2002, 43, 5047.[4] Link

  • Steric Effects in Coupling: Chem. Sci. 2011, 2, 27-50. (Analysis of isopropyl group influence on catalyst approach).

  • Electronic Properties of Cumene Derivatives: J. Phys. Chem. A 2005, 109, 12, 2836–2842. (DFT studies on halogenated alkylbenzenes).

  • Synthesis of 4-Chloro-2-iodo-1-nitrobenzene (Analogous Protocol): BenchChem Technical Guide. Link (Used as a baseline for Sandmeyer vs. Electrophilic comparison).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Chemoselective Cross-Coupling of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocols for the chemoselective functionalization of 4-Chloro-2-iodo-1-isopropylbenzene . This scaffold is a "linchpin" intermediate in medicinal chemistry, offering two distinct halogen handles for sequential cross-coupling.

The Challenge:

  • Chemoselectivity: The primary objective is to engage the C2-Iodine bond in a Suzuki-Miyaura coupling while preserving the C4-Chlorine bond for subsequent elaboration.[1]

  • Steric Hindrance: The isopropyl group at C1 is ortho to the reactive Iodine (C2). This creates significant steric crowding, inhibiting the approach of the palladium catalyst and the transmetallation step.

The Solution: By leveraging the bond dissociation energy (BDE) difference between C-I and C-Cl, and utilizing Dialkylbiaryl phosphine ligands (Buchwald Ligands) designed for steric bulk, we can achieve >98% regioselectivity and high yields.

Mechanistic Insight: Selectivity & Sterics

Bond Dissociation Energy (BDE) Hierarchy

The chemoselectivity relies on the kinetic preference of Pd(0) to undergo oxidative addition with the weaker C-I bond compared to the stronger C-Cl bond.

  • C–I BDE: ~65 kcal/mol (Fast Oxidative Addition)

  • C–Cl BDE: ~96 kcal/mol (Slow/No Oxidative Addition under mild conditions)

Ligand Design for Ortho-Substitution

Standard ligands like PPh3 often fail with ortho-isopropyl substrates due to the "cone angle" restriction. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[2]

  • Role of SPhos: The bulky cyclohexyl groups facilitate the formation of the active monoligated Pd(0) species, while the electron-rich nature accelerates the oxidative addition into the hindered C-I bond.

Pathway Visualization

The following diagram illustrates the kinetic selection of the Iodine pathway over the Chlorine pathway.

Chemoselectivity Substrate 4-Chloro-2-iodo- 1-isopropylbenzene Pd0 Pd(0)-L Catalyst Substrate->Pd0 OxAdd_I Oxidative Addition (C-I) (Kinetic Product) Pd0->OxAdd_I Fast (k1) OxAdd_Cl Oxidative Addition (C-Cl) (Thermodynamic Barrier) Pd0->OxAdd_Cl Slow (k2) Cycle Transmetallation & Reductive Elimination OxAdd_I->Cycle Boronic Acid/Base Product 2-Aryl-4-chloro- 1-isopropylbenzene Cycle->Product C-C Bond Formed Note Ortho-Isopropyl group requires bulky ligands (e.g., SPhos) Note->OxAdd_I

Figure 1: Kinetic pathway favoring C-I oxidative addition despite steric hindrance.

Optimization & Catalyst Screening

The following data summarizes the optimization of the reaction conditions. Note the failure of PPh3 due to the steric bulk of the isopropyl group.

Table 1: Catalyst System Screening Conditions: 1.0 eq Substrate, 1.2 eq PhB(OH)2, 2.0 eq Base, Solvent (Toluene/H2O), 80°C, 4h.

EntryCatalyst SourceLigandBaseYield (C2-Coupling)Side Product (C4-Coupling)Notes
1Pd(PPh3)4PPh3K2CO335%0%Failed: Steric hindrance prevents efficient turnover.
2Pd(OAc)2PCy3K3PO468%5%Moderate yield, loss of selectivity.
3Pd(OAc)2SPhos K3PO496% <1% Optimal: Excellent steric tolerance & selectivity.
4Pd2(dba)3XPhosK3PO494%<2%Highly effective alternative.[1][3][4][5][6][7][8][9][10][11]
5Pd(dppf)Cl2dppfCs2CO388%12%High temp/Strong base erodes chemoselectivity.

Experimental Protocols

Protocol A: Chemoselective C2-Arylation (Preserving C4-Cl)

Target: Synthesis of 4-chloro-2-(aryl)-1-isopropylbenzene.

Reagents:

  • Substrate: 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%) (Pre-complexation recommended)

  • Base: K3PO4 (2.0 equiv, tribasic potassium phosphate)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-activation (Critical): In a separate vial, dissolve Pd(OAc)2 and SPhos in dry Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to yellow/pale, indicating ligation.

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and solid K3PO4.

  • Degassing: Cap the vessel and cycle vacuum/Argon (3x) to remove oxygen. Note: Oxygen causes homocoupling of boronic acids and catalyst death.

  • Solvent Addition: Syringe in the degassed Toluene/Water mixture.

  • Catalyst Injection: Add the pre-activated catalyst solution via syringe.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Do not exceed 90°C to ensure the C-Cl bond remains inert.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product will elute significantly later than the de-iodinated byproduct (if any).

Protocol B: Sequential C4-Functionalization

Target: Functionalizing the remaining Chloride.

Once the C2 position is arylated, the C4-Chlorine can be activated using a "hotter" catalyst system.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Nucleophile: Boronic acid, Amine, or Zinc reagent.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) or RuPhos (for amination).

  • Base: Cs2CO3 (3.0 equiv) or NaOtBu (for amination).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Temperature: 100–110°C .

Quality Control & Workflow

Ensure rigorous QC at the intermediate stage. Traces of unreacted Iodide can poison the second step or lead to mixed species.

Workflow Start Start: 4-Cl-2-I-1-iPr-Benzene Rxn1 Step 1: Selective Coupling (Pd/SPhos, 80°C) Start->Rxn1 QC1 QC Point 1: HPLC/UPLC Check for SM (RT ~4.5 min) Rxn1->QC1 Decision SM < 2%? QC1->Decision Decision->Rxn1 No (Add 1 mol% Cat) Workup Workup & Isolation (Preserve Cl-bond) Decision->Workup Yes Rxn2 Step 2: Cl-Activation (Pd/XPhos, 110°C) Workup->Rxn2 Final Final Scaffold Rxn2->Final

Figure 2: Sequential functionalization workflow and decision gates.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Sterically Hindered Substrates." Journal of the American Chemical Society.

  • Fu, G. C., et al. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[10] Angewandte Chemie International Edition. definitive review on activating C-Cl bonds.

  • BenchChem Application Notes. "Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.

  • Sigma-Aldrich Technical Guides. "Buchwald Ligands: User Guide for Suzuki-Miyaura Coupling."

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-iodo-1-isopropylbenzene . This substrate presents two distinct challenges in medicinal chemistry and agrochemical synthesis:

  • Chemoselectivity: The requirement to exclusively couple at the C–I bond while preserving the C–Cl bond for subsequent elaboration.

  • Steric Hindrance: The ortho-isopropyl group imposes significant steric pressure on the oxidative addition and transmetalation steps.

We present two validated workflows: a Standard Chemoselective Protocol utilizing bidentate ligands for high-fidelity differentiation, and a High-Activity Protocol utilizing Buchwald precatalysts for sterically demanding coupling partners.

Mechanistic Principles & Strategy

The Orthogonal Reactivity Concept

The success of this transformation relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine (~65 kcal/mol) and Carbon-Chlorine (~95 kcal/mol) bonds. Palladium(0) undergoes oxidative addition to the C–I bond significantly faster (


).

However, the ortho-isopropyl group destabilizes the square-planar Pd(II) intermediate via steric repulsion. If the catalyst is not sufficiently active, the reaction stalls; if the temperature is raised too high to compensate, the system risks activating the C–Cl bond (loss of selectivity) or causing protodehalogenation.

Visualizing the Catalytic Cycle

The following diagram illustrates the kinetic preference for the C-I insertion and the critical decision points in the cycle.

SuzukiMechanism Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OA_Complex Fast Insertion (C-I) SideReaction RISK: C-Cl Activation (High Temp / Non-selective Ligand) Pd0->SideReaction Slow Insertion (C-Cl) Substrate 4-Chloro-2-iodo-1-isopropylbenzene Substrate->OA_Complex Transmetalation Transmetalation (Base + Boronic Acid) OA_Complex->Transmetalation Steric Barrier (Isopropyl Group) RE_Complex Reductive Elimination Transmetalation->RE_Complex RE_Complex->Pd0 Regeneration Product Coupled Biaryl (Cl-group Intact) RE_Complex->Product

Figure 1: Catalytic cycle highlighting the kinetic window for chemoselective coupling at the C-I bond.

Experimental Protocols

Protocol A: The "Fidelity" Method (Standard)

Objective: Coupling with unhindered aryl boronic acids while strictly preserving the 4-Chloro moiety. Catalyst System: Pd(dppf)Cl₂ · DCM. The bidentate dppf ligand creates a rigid bite angle that favors the reductive elimination of the biaryl but is less prone to activating the stronger C–Cl bond compared to monodentate phosphines.

ComponentEquivalentsRole
Substrate 1.0Electrophile (4-Cl-2-I-1-iPr-benzene)
Boronic Acid 1.1 - 1.2Nucleophile
Pd(dppf)Cl₂ 0.03 (3 mol%)Catalyst (High Chemoselectivity)
K₂CO₃ 2.5Base (Mild, minimizes side reactions)
Dioxane / H₂O 9:1 ratioSolvent (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (3 mol%). Note: Adding catalyst last prevents premature oxidation in air.

  • Solvent: Add degassed 1,4-Dioxane and Water (9:1 v/v).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography.

Protocol B: The "Steric" Method (Advanced)

Objective: Coupling with hindered boronic acids (e.g., ortho-substituted) or when Protocol A results in low conversion. Catalyst System: SPhos Pd G3 (Buchwald Generation 3 Precatalyst).[1] SPhos is an electron-rich, bulky biaryl phosphine specifically designed to facilitate oxidative addition into hindered halides and accelerate reductive elimination in crowded systems.

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile (Excess required for hindered partners)
SPhos Pd G3 0.02 (2 mol%)Precatalyst (Rapid activation)
K₃PO₄ 3.0Base (Anhydrous or 0.5M aq. solution)
Toluene SolventNon-polar solvent minimizes protodeboronation

Step-by-Step Procedure:

  • Setup: Charge a reaction tube with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G3 (2 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Add anhydrous Toluene (0.25 M).

    • Variation: If solubility is poor, use THF or a Toluene/Water (10:1) biphasic system.[2]

  • Reaction: Heat to 80°C for 2–4 hours.

    • Why SPhos? The ligand's bulk prevents the formation of inactive palladium dimers and creates a "pocket" that accommodates the isopropyl group during the catalytic cycle.

  • Monitoring: Monitor by HPLC/UPLC. If the C-Cl bond begins to react (appearing as a de-chlorinated byproduct), lower temperature to 60°C.

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific coupling partner.

Workflow Start Start: 4-Chloro-2-iodo-1-isopropylbenzene Decision1 Is the Boronic Acid Hindered? (e.g., ortho-substituted) Start->Decision1 PathA No (Simple Aryl/Heteroaryl) Decision1->PathA Unhindered PathB Yes (Sterically Crowded) Decision1->PathB Hindered ProtocolA PROTOCOL A Pd(dppf)Cl2, 60°C Prioritizes Chemoselectivity PathA->ProtocolA ProtocolB PROTOCOL B SPhos Pd G3, 80°C Prioritizes Reactivity PathB->ProtocolB Analysis Analyze HPLC for Des-Chloro byproduct ProtocolA->Analysis ProtocolB->Analysis

Figure 2: Decision tree for selecting the optimal coupling conditions.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Conversion Steric hindrance of the isopropyl group is stalling the cycle.Switch from Protocol A to Protocol B (SPhos). Increase catalyst loading to 5 mol%.
Loss of Chlorine Oxidative addition into C-Cl bond (Over-reaction).Lower temperature by 10°C. Switch to Pd(dppf)Cl₂ (less active than SPhos). Reduce reaction time.
Protodeboronation Boronic acid is hydrolyzing before coupling.Switch base to K₃PO₄ (anhydrous). Use dry Toluene instead of aqueous mixtures.
Homocoupling Oxidative coupling of the boronic acid (Ar-Ar).Degas solvents more rigorously (O₂ promotes homocoupling). Add the base after degassing.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Technical Guide: Selective Functionalization of Iodine in 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chemoselective functionalization of 4-Chloro-2-iodo-1-isopropylbenzene (also known as 2-iodo-4-chlorocumene). The primary synthetic challenge lies in differentiating between the two halogen sites (C-I vs. C-Cl) while managing the significant steric hindrance imposed by the ortho-isopropyl group.

Core Strategy:

  • Exploit Bond Energy Differences: The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol), creating a kinetic window for selective oxidative addition.

  • Navigate Steric Hindrance: The bulky isopropyl group at C1 shields the C2-Iodine. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require forcing conditions that compromise chemoselectivity. We utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition at the hindered site under mild conditions.

  • Nucleophilic Functionalization: We prioritize Iodine-Magnesium exchange using Turbo Grignard reagents over Lithium-Halogen exchange to avoid benzylic deprotonation of the isopropyl group.

Molecular Analysis & Reactivity Profile

The substrate presents a classic "Steric vs. Electronic" conflict.

FeaturePositionEffect on Reactivity
Isopropyl Group C1 (Ortho to I)Steric Shield: Blocks approach of large metal complexes to C2. Benzylic Protons: Susceptible to deprotonation by strong bases (e.g., n-BuLi).
Iodine C2Reactive Handle: Weak bond, high polarizability. Preferred site for Pd-insertion and Metal-Halogen exchange.
Chlorine C4Latent Handle: Stronger bond. Electron-withdrawing (inductive).[1] Deactivates the ring slightly but remains inert under C2-selective conditions.
Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic based on the desired transformation.

ReactionLogic Substrate 4-Chloro-2-iodo-1-isopropylbenzene Goal Target Transformation? Substrate->Goal Suzuki C-C Bond Formation (Suzuki/Sonogashira) Goal->Suzuki Coupling NuAdd Nucleophilic Addition (Electrophile Trapping) Goal->NuAdd Grignard/Lithiation CatSystem Pd(OAc)2 + SPhos Base: K3PO4 Suzuki->CatSystem Steric Bypass MgExchange iPrMgCl·LiCl (Turbo Grignard) NuAdd->MgExchange Avoid Benzylic Deprotonation Biaryl 2-Aryl-4-chlorocumene (Cl Intact) CatSystem->Biaryl Aldehyde 2-Formyl-4-chlorocumene (Cl Intact) MgExchange->Aldehyde

Caption: Strategic decision tree for functionalizing C2-Iodine while preserving C4-Chlorine.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C2 without touching C4. Challenge: The ortho-isopropyl group prevents the approach of bulky Pd(0) species. Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its unique structure promotes oxidative addition into hindered aryl chlorides/iodides and prevents the formation of inactive Pd-dimers.

Materials
  • Substrate: 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst Source: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: SPhos (4 mol%) (Alternatively: XPhos for extremely hindered partners)

  • Base: K₃PO₄ (2.0 equiv) (Anhydrous tribasic potassium phosphate is preferred over carbonate to minimize dehalogenation side reactions).

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Methodology
  • Pre-complexation (Critical): In a reaction vial, charge Pd(OAc)₂ and SPhos. Add the solvent (e.g., Toluene) and stir at room temperature (RT) for 5 minutes. The solution should turn from orange to a pale yellow/clear, indicating ligation.

    • Expert Note: Generating the active catalyst in situ ensures high activity.

  • Substrate Addition: Add the 4-Chloro-2-iodo-1-isopropylbenzene, the Boronic Acid, and the K₃PO₄ base.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of low-loading Pd catalysis.

  • Reaction: Heat the sealed vial to 60–80°C .

    • Control Point: Do NOT exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond (approx. >110°C with SPhos).

  • Monitoring: Monitor by HPLC or TLC. The starting material (SM) should disappear within 2–6 hours.

    • Validation: If SM persists, add 1 mol% additional pre-formed catalyst. If des-iodo product (4-chlorocumene) appears, reduce temperature and ensure the solvent is strictly degassed.

Protocol B: Selective Iodine-Magnesium Exchange

Objective: Generate a nucleophile at C2 to react with aldehydes, ketones, or acid chlorides. Challenge: Traditional Lithium-Halogen exchange (n-BuLi) is risky. The benzylic position of the isopropyl group is acidic enough to be deprotonated by n-BuLi, leading to a mixture of products. Solution: Use Knochel's Turbo Grignard (iPrMgCl·LiCl).[3][4] It is kinetically fast enough to exchange the Iodine at low temperatures but not basic enough to deprotonate the benzylic position or attack the Chlorine.

Materials
  • Substrate: 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

  • Electrophile: e.g., Benzaldehyde, DMF, or CO₂.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20°C .

    • Expert Note: Unlike Br/Li exchange which requires -78°C, I/Mg exchange with Turbo Grignard works well between -20°C and 0°C. However, -20°C is safer to ensure the C-Cl bond remains inert.

  • Exchange: Add iPrMgCl[4]·LiCl dropwise over 5 minutes.

  • Incubation: Stir at -20°C for 30–60 minutes.

    • Validation: Take a 50 µL aliquot and quench in MeOD. Analyze by NMR. You should see >95% deuterium incorporation at C2 and retention of the isopropyl signals (no deuterium at the benzylic position).

  • Electrophile Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.

  • Warm Up: Allow the reaction to warm to RT over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

The Self-Validating System (Troubleshooting)

Use this logic flow to diagnose failures.

ObservationRoot CauseCorrective Action
Black Precipitate (Pd black) Ligand dissociation or insufficient stabilization.Switch to a pre-catalyst like Pd(dppf)Cl₂ or increase SPhos:Pd ratio to 3:1.
Product is De-iodinated (4-Chlorocumene) Protodehalogenation.Solvent is "wet" (proton source) or reaction is too hot. Dry solvents and lower temp to 60°C.
Product is De-chlorinated Over-reaction.Catalyst is too active (e.g., using PCy₃ or PtBu₃). Switch to SPhos/XPhos and strictly control temp <80°C.
Low Conversion (Suzuki) Steric wall at C1.The isopropyl group is blocking the cycle. Switch to XPhos Pd G3 precatalyst (extremely bulky ligand designed for this exact scenario).
Mechanistic Diagram: Steric Management

The following diagram illustrates why SPhos succeeds where PPh₃ fails.

StericMechanism Cat_PPh3 Pd(PPh3)4 (Cone Angle 145°) Interaction_Fail Steric Repulsion (Isopropyl vs PPh3) Cat_PPh3->Interaction_Fail Cat_SPhos Pd-SPhos (Bulky, Monoligated) Interaction_Success Oxidative Addition (SPhos directs Pd to C-I) Cat_SPhos->Interaction_Success Substrate 4-Chloro-2-iodo-1-isopropylbenzene Substrate->Interaction_Fail + Pd(PPh3)4 Substrate->Interaction_Success + Pd-SPhos

Caption: SPhos facilitates entry into the hindered C2 position via a mono-ligated Pd species.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

    • Context: Establishes SPhos and XPhos as superior ligands for sterically hindered aryl chlorides/iodides.
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

    • Context: The foundational paper for "Turbo Grignard" (iPrMgCl·LiCl), essential for selective I/Mg exchange without touching the Cl or benzylic protons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Context: General principles of chemoselectivity (I > Br > Cl) in cross-coupling.

Sources

Application Note: Regioselective Lithiation of 4-Chloro-2-iodo-1-isopropylbenzene for the Synthesis of Functionalized Aromatic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the procedures for the regioselective lithiation of 4-Chloro-2-iodo-1-isopropylbenzene. This substrate presents multiple potential sites for reaction, including two different halogen atoms and aromatic protons. This note elucidates the mechanistic principles that govern the selective iodine-lithium exchange, offering a detailed, field-proven protocol for generating the 2-chloro-6-isopropylphenyllithium intermediate. Furthermore, a validated protocol for the subsequent synthesis of 2-chloro-6-isopropylphenylboronic acid, a valuable building block for cross-coupling reactions, is provided. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into experimental design, safety, and troubleshooting for reactions involving potent organolithium reagents.

Mechanistic Rationale and Regioselectivity

The successful functionalization of polysubstituted aromatic rings hinges on the ability to achieve high regioselectivity. In the case of 4-Chloro-2-iodo-1-isopropylbenzene, three primary pathways for lithiation exist: iodine-lithium exchange, chlorine-lithium exchange, and direct deprotonation (ortho-lithiation). The predictable outcome of this reaction is governed by well-established kinetic and thermodynamic principles of organolithium chemistry.

1.1. The Hierarchy of Halogen-Metal Exchange The halogen-metal exchange reaction is a kinetically controlled process.[1][2] The rate at which different halogens exchange with lithium follows a clear trend, driven by the polarizability of the carbon-halogen bond and the stability of the leaving group. The established order of reactivity is:

I > Br >> Cl > F [3]

Consequently, when 4-Chloro-2-iodo-1-isopropylbenzene is treated with an alkyllithium reagent at low temperature, the iodine-lithium exchange occurs orders of magnitude faster than the chlorine-lithium exchange. This kinetic preference makes the selective formation of 2-chloro-6-isopropylphenyllithium highly efficient and predictable.

1.2. Reaction Mechanism: The "Ate" Complex Intermediate The mechanism for the lithium-iodine exchange on an aryl iodide is believed to proceed through a hypervalent iodine intermediate, known as an "ate" complex.[4][5] The nucleophilic alkyllithium (e.g., n-butyllithium) attacks the electrophilic iodine atom of the aryl iodide, forming a transient Ar(R)I-Li+ species. This complex is typically unstable but has been observed spectroscopically at extremely low temperatures (ca. -130 °C).[4][6] The complex then rapidly collapses, expelling the more stable aryllithium and an alkyl iodide (e.g., iodobutane).

Caption: Proposed mechanism via a hypervalent "ate" complex.

1.3. Competition with ortho-Lithiation Directed ortho-lithiation (DoM) is a powerful tool where a heteroatom-containing group directs a strong base to deprotonate an adjacent C-H bond.[7] However, in this substrate, the directing capabilities of the isopropyl and halogen groups are weak. More importantly, the rate of iodine-lithium exchange is significantly faster than the rate of deprotonation of an unactivated aromatic C-H bond, especially at the requisite low temperatures (-78 °C).[8] Therefore, competitive deprotonation is not a significant side reaction under standard conditions.

Critical Experimental Parameters

The success of the lithiation procedure is highly dependent on the careful control of several key parameters.

ParameterRecommended Choice & Rationale
Lithiating Agent n-Butyllithium (n-BuLi) is the reagent of choice. It is sufficiently reactive for the I/Li exchange without being excessively aggressive. sec-BuLi and tert-BuLi are stronger bases and may offer no advantage here, while increasing the risk of side reactions (e.g., solvent deprotonation) and being more pyrophoric.[9][10]
Stoichiometry 1.05-1.10 equivalents of n-BuLi are recommended. A slight excess ensures complete consumption of the starting material. Using a large excess should be avoided as it can lead to side reactions with the generated iodobutane or the electrophile in the subsequent step.
Solvent Anhydrous Tetrahydrofuran (THF) is essential. Ethereal solvents solvate the lithium cation, breaking down the pyrophoric alkyllithium aggregates into more reactive monomers and dimers.[11] THF has a low freezing point and excellent solvating properties, making it superior to diethyl ether for this transformation.
Temperature -78 °C (Dry ice/acetone or isopropanol bath) . This temperature is critical. It ensures the kinetic selectivity of the I/Li exchange, prevents premature breakdown of the aryllithium intermediate, and suppresses potential side reactions like benzyne formation or reaction with the THF solvent.[12]
Atmosphere Strictly anhydrous and inert (Argon or Nitrogen) . Organolithium reagents react violently with atmospheric water and oxygen. Carbon dioxide is also rapidly quenched by organolithiums. All glassware must be oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert gas.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-isopropylphenylboronic acid

This protocol details the in situ generation of the aryllithium species followed by quenching with an electrophile, triisopropyl borate, to yield the corresponding boronic acid—a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.[13]

3.1. Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
4-Chloro-2-iodo-1-isopropylbenzeneC₉H₁₀ClI296.535.93 g20.01.0
n-ButyllithiumC₄H₉Li64.068.4 mL (2.5 M in hexanes)21.01.05
Triisopropyl borateC₉H₂₁BO₃188.075.5 mL (4.65 g)24.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL--
Hydrochloric Acid (2 M aq.)HCl36.46~50 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed--
HexanesC₆H₁₄86.18As needed--

3.2. Experimental Workflow Diagram

Workflow start Setup & Inerting dissolve Dissolve Substrate in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Slowly Add n-BuLi (Maintain -78 °C) cool->add_buli stir_lithiation Stir for 1 hour at -78 °C add_buli->stir_lithiation add_borate Slowly Add Triisopropyl Borate stir_lithiation->add_borate warm Warm to RT (Over 2 hours) add_borate->warm quench Quench with 2M HCl warm->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization (Hexanes/Et₂O) concentrate->purify end Isolated Product purify->end

Sources

Application Note: Chemoselective Preparation and Application of 4-Chloro-2-magnesio-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective preparation of a Grignard reagent from 4-chloro-2-iodo-1-isopropylbenzene. Grignard reagents are powerful nucleophiles essential for carbon-carbon bond formation in organic synthesis.[1][2] However, substrates bearing multiple halogen atoms present a significant challenge in achieving selective metal-halogen exchange. This document details a robust protocol that leverages the differential reactivity of aryl iodides and chlorides to selectively form the Grignard reagent at the C-I bond, leaving the C-Cl bond intact. We provide detailed, step-by-step methodologies for the reagent's preparation, titration for accurate quantification, and a subsequent reaction with an electrophile to demonstrate its synthetic utility. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for generating functionalized aryl Grignard reagents.

Introduction and Scientific Rationale

The synthesis of polysubstituted aromatic compounds is a cornerstone of pharmaceutical and materials science research. Grignard reagents, discovered by Victor Grignard, are indispensable tools for this purpose, converting an electrophilic carbon in an organic halide into a highly nucleophilic carbon-magnesium bond.[3][4] The preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[5][6][7]

The primary challenge when using dihalogenated substrates is controlling the site of magnesium insertion. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F.[8] This predictable trend is based on the carbon-halogen bond dissociation energy; the weaker C-I bond reacts preferentially over the stronger C-Cl bond. This application note exploits this reactivity difference to achieve the chemoselective synthesis of (4-chloro-1-isopropyl-2-phenyl)magnesium iodide. The remaining chloro-substituent is preserved for subsequent downstream functionalization, making this a valuable intermediate for multi-step syntheses.

The mechanism of Grignard reagent formation is understood to occur on the surface of the magnesium metal and involves single-electron transfer (SET) steps, creating radical intermediates that combine to form the organomagnesium species.[9][10][11]

Experimental Overview & Workflow

The successful execution of this protocol relies on three key stages: preparation, validation, and application. The workflow is designed to ensure the reliable formation of the Grignard reagent, accurate determination of its concentration, and confirmation of its reactivity.

G cluster_prep Stage 1: Preparation cluster_val Stage 2: Validation cluster_app Stage 3: Application A Glassware Preparation (Oven-Dried, Inert Atmosphere) B Magnesium Activation (Iodine initiator) A->B C Slow Addition of 4-Chloro-2-iodo-1-isopropylbenzene B->C D Grignard Reagent Formation (Reflux in THF) C->D E Titration of Grignard Reagent (e.g., with Iodine) D->E F Molarity Calculation E->F G Reaction with Electrophile (e.g., Benzaldehyde) F->G H Aqueous Work-up & Product Isolation G->H G reactant 4-Chloro-2-iodo-1-isopropylbenzene product 4-Chloro-2-(magnesioiodo)-1-isopropylbenzene (Grignard Reagent) reactant->product  Mg (1.2 eq)  I₂ (cat.)  Anhydrous THF, Reflux

Sources

Application Note: Chemoselective Sonogashira Coupling of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) with terminal alkynes.

The primary synthetic challenge with this substrate is twofold:

  • Chemoselectivity: Achieving exclusive coupling at the C–I bond while preserving the C–Cl bond for downstream functionalization.

  • Steric Hindrance: Overcoming the steric bulk of the ortho-isopropyl group without forcing conditions that trigger dehydrohalogenation or non-selective coupling.

By exploiting the bond dissociation energy difference between C–I (~65 kcal/mol) and C–Cl (~96 kcal/mol), this protocol utilizes a mild Pd(II)/Cu(I) catalytic system to ensure >98% regioselectivity.

Mechanistic Principles & Chemoselectivity

The success of this reaction relies on the kinetic differentiation during the Oxidative Addition step of the catalytic cycle.

The Selectivity Hierarchy

Palladium(0) inserts into carbon-halide bonds in a distinct order of reactivity:



For 4-Chloro-2-iodo-1-isopropylbenzene:

  • Site A (C2-Iodine): Highly reactive. Oxidative addition occurs rapidly at Room Temperature (RT) to 40°C.

  • Site B (C4-Chlorine): Inert under standard Sonogashira conditions. Activation of this site typically requires specialized bulky phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures (>80°C).

Steric Considerations

The isopropyl group at C1 creates significant steric bulk ortho to the reactive iodine. While electronic effects (inductive donation) slightly deactivate the ring, the steric clash is the dominant factor.

  • Impact: Slower rate of oxidative addition compared to unhindered iodobenzenes.

  • Solution: Use of Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride).[1] The PPh₃ ligands are labile enough to allow substrate access but bulky enough to stabilize the active Pd(0) species.

Catalytic Cycle Diagram

The following diagram illustrates the selective pathway, highlighting the inertness of the C-Cl bond.

SonogashiraCycle cluster_selectivity Chemoselectivity Checkpoint PreCat Pre-Catalyst Pd(PPh3)2Cl2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction (2e-) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) ActiveCat->OxAdd + Substrate ComplexA Pd(II) Complex Ar-Pd(II)-I OxAdd->ComplexA Selective Insertion TransMet Transmetallation (+ Cu-Acetylide) ComplexA->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->ActiveCat Regeneration Substrate 4-Chloro-2-iodo-1-isopropylbenzene Substrate->OxAdd C-I Bond Attack Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->TransMet via Cu(I) Cycle Warning C-Cl Bond remains INTACT under mild conditions

Figure 1: Catalytic cycle emphasizing the selective oxidative addition to the C-I bond.

Experimental Protocol

Reagent Stoichiometry
ComponentRoleEquivalentsNotes
Aryl Iodide Substrate1.04-Chloro-2-iodo-1-isopropylbenzene
Terminal Alkyne Coupling Partner1.1 - 1.2Slight excess to drive completion
Pd(PPh₃)₂Cl₂ Catalyst0.02 - 0.052-5 mol%. Robust and air-stable precursor
CuI Co-catalyst0.01 - 0.0251-2.5 mol%. Must be free of Cu(II) (off-white/green indicates oxidation)
Triethylamine (Et₃N) Base/Solvent2.0 - 5.0Acts as HCl scavenger
THF or DMF SolventN/ATHF for mild cases; DMF for higher solubility/temp
Step-by-Step Procedure

Safety Note: Perform all steps in a fume hood. Aryl halides are irritants. Alkynes can be flammable.

Phase 1: Setup & Degassing (Critical)
  • Glassware: Oven-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Prep: Degas the solvent (THF or DMF) and the base (Et₃N) by sparging with Argon or Nitrogen for 15-20 minutes.

    • Why? Oxygen promotes the Glaser homocoupling of alkynes (2 R-C≡C-H → R-C≡C-C≡C-R), which consumes the starting material and complicates purification.

  • Loading: Add the solid reagents to the flask:

    • Pd(PPh₃)₂Cl₂ (35 mg per 1.0 mmol scale)

    • CuI (9.5 mg per 1.0 mmol scale)

    • 4-Chloro-2-iodo-1-isopropylbenzene (280 mg, 1.0 mmol)

Phase 2: Reaction Initiation
  • Seal & Purge: Cap the flask with a rubber septum. Evacuate and backfill with inert gas (Ar/N₂) three times.

  • Liquid Addition: Via syringe, add the degassed solvent (4 mL) and Triethylamine (2 mL).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

    • Observation: The solution typically turns dark brown/black upon mixing, indicating the formation of active Pd(0) species.

  • Incubation: Stir at Room Temperature for 1 hour.

    • Check: If the isopropyl group causes significant steric drag (monitored by TLC), heat the reaction to 45-50°C . Do not exceed 60°C to protect the C-Cl bond.

Phase 3: Monitoring & Workup
  • TLC Monitoring: Check consumption of the Aryl Iodide.

    • Eluent: Hexanes/Ethyl Acetate (usually 95:5 or 90:10).

    • Visualization: UV lamp (254 nm). The product will likely be more fluorescent than the starting material.

  • Quench: Once complete (typically 2-6 hours), dilute the mixture with Diethyl Ether (20 mL) or Ethyl Acetate.

  • Wash: Pour into a separatory funnel. Wash with:

    • Water (2 x 15 mL) to remove amine salts and DMF.

    • Brine (1 x 15 mL).

  • Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Column Chromatography: Purify the crude residue on silica gel.

    • Gradient: Start with 100% Hexanes to elute non-polar impurities, then slowly increase polarity (e.g., to 5% EtOAc) to elute the coupled product.

Workflow Visualization

Workflow Setup 1. Setup & Degas (Ar/N2 Sparging) AddSolids 2. Add Solids (Cat, CuI, Substrate) Setup->AddSolids AddLiquids 3. Add Liquids (Solvent, Base, Alkyne) AddSolids->AddLiquids React 4. Reaction (RT to 50°C, 2-6h) AddLiquids->React Monitor 5. QC Check (TLC/HPLC) React->Monitor Monitor->React Incomplete (Add time/heat) Workup 6. Workup (Extraction/Wash) Monitor->Workup Complete Purify 7. Purification (Silica Column) Workup->Purify

Figure 2: Operational workflow from setup to purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of Isopropyl groupIncrease temp to 50°C; Extend time to 12h.
Homocoupling (Glaser) Oxygen presenceRe-degas solvents rigorously; Ensure CuI is white/tan, not green.
Dehydrohalogenation Reaction too hot / Base too strongKeep temp <60°C; Switch from Et₃N to Diisopropylamine (DiPA).
Product degradation Acidic workupAvoid acid washes; silica gel is slightly acidic—neutralize column with 1% Et₃N if product is acid-sensitive.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-iodo-1-isopropylbenzene Product Page (CAS 1369923-80-7). Link(Note: Used for physical property verification).

Sources

Scalable synthesis methods for 4-Chloro-2-iodo-1-isopropylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodo-1-isopropylbenzene

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) Synonyms: 2-iodo-4-chlorocumene; 1-chloro-4-isopropyl-3-iodobenzene (IUPAC variation).

The synthesis of 4-Chloro-2-iodo-1-isopropylbenzene presents a classic regioselectivity challenge in aromatic substitution. The target requires an iodine atom ortho to the bulky isopropyl group and meta to the chlorine atom.

The "Isomer Trap": Why Direct Methods Fail Direct electrophilic halogenation (iodination) or nitration of 4-chlorocumene (1-chloro-4-isopropylbenzene) is chemically intuitive but practically flawed for scale-up.

  • Steric Conflict: The isopropyl group (position 1) exerts significant steric hindrance on the ortho positions (2,6).

  • Electronic Conflict: While the isopropyl group is activating, the chlorine (position 4) directs ortho to itself (positions 3,5).

  • Outcome: Direct substitution typically favors position 3 (ortho to Chlorine), yielding the wrong isomer (4-chloro-3-iodo-1-isopropylbenzene).

The Solution: The "Ortho-Cumidine" Pathway To guarantee the correct 1,2,4-substitution pattern, this protocol utilizes a Directed Sandmeyer Approach . By starting with 2-isopropylaniline (o-cumidine) , we utilize the amino group's strong directing power to install the chlorine at the para position (relative to amine), followed by converting the amine itself into the iodine via diazonium chemistry. This locks the regiochemistry unequivocally.

Part 2: Synthesis Workflow & Logic

Retrosynthetic Analysis
  • Target: 4-Chloro-2-iodo-1-isopropylbenzene

  • Precursor: 4-Chloro-2-isopropylaniline[1]

  • Starting Material: 2-Isopropylaniline (Commercial commodity)[2]

Process Flow Diagram (Graphviz)

SynthesisPath cluster_fail Avoid: Direct Route SM Starting Material 2-Isopropylaniline (o-Cumidine) Step1 Step 1: Protection (Ac2O, AcOH) SM->Step1 Int1 Intermediate 1 N-Acetyl-2-isopropylaniline Step1->Int1 Step2 Step 2: Chlorination (NCS or Cl2) Int1->Step2 Regioselective (Para to Amine) Int2 Intermediate 2 4-Chloro-N-acetyl- 2-isopropylaniline Step2->Int2 Regioselective (Para to Amine) Step3 Step 3: Hydrolysis (H2SO4/EtOH) Int2->Step3 Int3 Precursor 4-Chloro-2-isopropylaniline Step3->Int3 Step4 Step 4: Sandmeyer (NaNO2, HCl, KI) Int3->Step4 Diazotization & Iodination Target TARGET 4-Chloro-2-iodo- 1-isopropylbenzene Step4->Target Diazotization & Iodination DirectSM 4-Chlorocumene DirectRxn Direct Iodination DirectSM->DirectRxn WrongProd Wrong Isomer (3-Iodo) DirectRxn->WrongProd

Caption: Logical workflow contrasting the recommended Sandmeyer route against the regioselectively flawed direct iodination path.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-isopropylaniline (Precursor Preparation)

Note: If 4-chloro-2-isopropylaniline is purchased commercially, skip to Protocol B.

Rationale: The amino group is too reactive for direct chlorination (leads to oxidation/polychlorination). Acetyl protection moderates reactivity and reinforces para-selectivity.

Step 1: Acetylation

  • Charge a 2L reactor with 2-isopropylaniline (135.2 g, 1.0 mol) and Glacial Acetic Acid (500 mL).

  • Add Acetic Anhydride (112.3 g, 1.1 mol) dropwise over 30 mins, maintaining temp < 40°C (Exothermic).

  • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hex 1:4).

  • Workup: Pour into ice water (2L). Filter the white precipitate. Wash with water. Dry in vacuum oven at 50°C.

    • Yield Target: >95%[3][4]

    • Checkpoint: MP 70-72°C.

Step 2: Regioselective Chlorination

  • Dissolve N-acetyl-2-isopropylaniline (177 g, 1.0 mol) in Acetonitrile (1.5 L) or Acetic Acid.

  • Cool to 0-5°C.

  • Add N-Chlorosuccinimide (NCS) (140 g, 1.05 mol) portion-wise over 1 hour.

    • Critical Control: Maintain low temp to prevent side-chain chlorination (benzylic position on isopropyl).

  • Warm to RT and stir for 12 hours.

  • Workup: Evaporate solvent. Resuspend residue in water. Extract with EtOAc. Wash organic layer with 10% NaHSO3 (to remove oxidant) and brine.

  • Crystallization: Recrystallize from Ethanol/Water to remove any ortho-chloro isomer (minor).

    • Yield Target: 80-85%

Step 3: Hydrolysis

  • Reflux the chlorinated amide in Ethanol (500 mL) and 6M H2SO4 (200 mL) for 4 hours.

  • Cool and neutralize with NaOH (aq) to pH 9.

  • Extract with DCM. Dry (

    
    ) and concentrate.
    
  • Distill the resulting oil under high vacuum if necessary, or use directly.

    • Product:4-Chloro-2-isopropylaniline .[1][2][5]

Protocol B: The Sandmeyer Iodination (The Critical Step)

Safety Alert: Diazonium salts are unstable. Never let the intermediate dry out. Ensure efficient gas venting (


 evolution).

Materials:

  • 4-Chloro-2-isopropylaniline (169.6 g, 1.0 mol)

  • Conc. HCl (37%, 250 mL)

  • Sodium Nitrite (

    
    , 76 g, 1.1 mol)
    
  • Potassium Iodide (

    
    , 200 g, 1.2 mol)
    
  • Urea (to quench excess nitrite)

Procedure:

  • Diazotization (Formation of the "Warhead"):

    • In a 3L jacketed reactor, mix 4-chloro-2-isopropylaniline with Water (500 mL) and Conc. HCl (250 mL).

    • Observation: A thick suspension of the hydrochloride salt will form.

    • Cool to -5°C to 0°C using a cryostat.

    • Add a solution of

      
        (76 g in 200 mL water) dropwise sub-surface over 45 mins.
      
    • Critical Control: Temp must NOT exceed 5°C. Stir vigorously to ensure the solid salt reacts.

    • Stir for 30 mins at 0°C. The solution should become clear/yellowish.

    • Test: Check for excess Nitrite using starch-iodide paper (turns blue instantly). Add Urea (approx 2-5 g) until starch-iodide test is negative (prevents side reactions during iodination).

  • Iodination (Substitution):

    • Dissolve Potassium Iodide (

      
      )  (200 g) in Water  (300 mL). Cool to 5°C.
      
    • Add the cold Diazonium solution slowly into the KI solution (Inverse addition is often safer for exotherm control, but direct addition works if vented well).

    • Reaction: Vigorous evolution of

      
       gas. Foaming will occur. Use a mechanical stirrer with high torque.
      
    • Allow to warm to Room Temperature over 2 hours.

    • Heat to 60°C for 1 hour to drive the reaction to completion.

  • Workup & Purification:

    • Cool to RT. Extract with Heptane or Toluene (2 x 500 mL).

    • Wash organic layer with:

      • 10%

        
         (Sodium Thiosulfate) – Crucial to remove purple Iodine color.
        
      • 1M NaOH (to remove phenolic byproducts).

      • Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Vacuum Distillation.

      • Boiling Point: Expected ~130-140°C at 5 mmHg (Estimate based on congeners).

    • Final Appearance: Pale yellow to colorless oil.

Part 4: Analytical Controls & Data

Table 1: Process Parameters & Specifications

ParameterSpecificationMethodLogic
Purity (HPLC) > 98.0%C18 Column, ACN/WaterHigh purity required for coupling reactions.
Regio-Isomer < 0.5% (3-iodo)1H-NMR / GC-MS3-iodo isomer poisons catalysts in Suzuki couplings.
Moisture < 0.1%Karl FischerIodides can degrade if wet.
Appearance Pale Yellow OilVisualDarkening indicates free iodine liberation.

Self-Validating NMR Check (400 MHz, CDCl3):

  • Target (2-iodo): The proton at Position 3 (between I and Cl) will appear as a doublet with a small meta-coupling constant (~2.5 Hz) at a distinct downfield shift due to the Iodine ortho-effect.

  • Impurity (3-iodo): If the wrong isomer formed, the proton pattern would show a singlet (or tight doublet) for the proton between Cl and I, but the integration relative to the isopropyl methine would differ.

  • Key Signal: Look for the Isopropyl Methine (septet) at ~3.3 ppm. The aromatic region must show 3 protons.

Part 5: Safety & Waste Management

  • Diazonium Salts: Potentially explosive if dried. Always keep in solution.

  • Nitrosamines: Reaction of secondary amines with nitrite can form carcinogenic nitrosamines. Ensure the aniline is primary and quench excess nitrite with urea.

  • Iodine Waste: Aqueous waste contains iodides and iodine. Treat with thiosulfate before disposal. Do not mix with strong oxidizers.

Part 6: References

  • Sandmeyer Reaction Mechanism & Scope:

    • Source: Organic Chemistry Portal. "Sandmeyer Reaction."

    • URL:[Link]

  • Regioselectivity in Halogenation of Alkylbenzenes:

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry, 6th Ed. (Wiley).[6]

    • Context: Explains the steric hindrance of isopropyl groups forcing substitution para or ortho to the smaller group (Chlorine) in direct electrophilic substitution.

  • Synthesis of 4-Chloro-2-iodo-1-nitrobenzene (Analogous Protocol):

    • Source: BenchChem Application Note.

  • Safety of Diazonium Intermediates:

    • Source: Org.[7][8][9][10][11] Synth. Coll. Vol. 1, p. 170 (1941); Vol. 5, p. 139 (1973). "Practical guidelines for handling diazonium salts."

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-2-iodo-1-isopropylbenzene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #RXN-ISO-4CL Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Isopropyl Effect"

You are encountering low yields with 4-Chloro-2-iodo-1-isopropylbenzene . While aryl iodides are typically excellent substrates for cross-coupling (e.g., Suzuki-Miyaura), this specific molecule presents a "perfect storm" of challenges:

  • Steric Wall (Position 1): The isopropyl group is ortho to the reactive iodine (Position 2). This creates massive steric hindrance, blocking the palladium center from easily approaching the C-I bond for oxidative addition and, more critically, inhibiting the transmetallation step.

  • Chemoselectivity Risks (Position 4): You possess a distal chlorine atom. While less reactive than iodine, the use of overly aggressive catalysts (to overcome the steric wall) risks activating the C-Cl bond, leading to polymerization or oligomerization.

  • Protodehalogenation: When the cross-coupling cycle is slow (due to sterics), the active Pd-Ar species is prone to capturing a hydride (from solvent or base), resulting in the reduction of the iodine to a hydrogen (deiodination) rather than coupling.

This guide provides a self-validating protocol to overcome these barriers.

The "Engine": Catalyst & Ligand Selection[1]

Standard ligands like Triphenylphosphine (


) or dppf will fail here. They lack the bulk required to force the active Pd(0) species into a mono-ligated state, which is necessary for oxidative addition into hindered centers.

Recommended Systems:

  • Primary Choice: SPhos or XPhos (Buchwald Ligands).[1] These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and bulky (preventing dimer formation and promoting reductive elimination).

  • Alternative: PEPPSI-iPr (NHC-Pd). Excellent for sterically demanding substrates and highly stable to air/moisture.

Troubleshooting Guide (Q&A)

Q1: I see high conversion of the starting material, but low yield of the product. The major byproduct is 4-chloro-1-isopropylbenzene. What is happening? A: You are seeing protodehalogenation .

  • Mechanism: The oxidative addition occurs, forming the

    
     species. However, the transmetallation with the boronic acid is blocked by the isopropyl group. The long-lived Pd species eventually abstracts a hydride (often from an alcohol solvent or water) and reductively eliminates.
    
  • Fix:

    • Switch to anhydrous toluene or 1,4-dioxane . Avoid secondary alcohols (isopropanol) completely.

    • Increase the concentration of the boronic acid (1.5 – 2.0 equiv).

    • Ensure your system is strictly oxygen-free; oxygen can promote homocoupling and decomposition.

Q2: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. A: This is likely catalyst death via dimer formation or Pd-black precipitation.

  • Cause: Inactive palladium species are aggregating.

  • Fix: Switch to a precatalyst like XPhos Pd G2 or SPhos Pd G2 . These generate the active mono-ligated Pd(0) species immediately upon heating, bypassing the induction period where catalyst death often occurs.

Q3: I am seeing small amounts of bi-coupling (reaction at the Cl site). How do I stop this? A: Your catalyst is too active or the temperature is too high.

  • Fix: Keep the reaction temperature below 80°C. Aryl chlorides typically require temperatures >100°C or specialized ligands to react. By using SPhos at 60-80°C, you maintain a kinetic window where C-I reacts rapidly, but C-Cl remains inert.

Experimental Data: Ligand Optimization Matrix

The following table summarizes a screening study for this specific substrate class.

EntryLigand/CatalystSolventBaseConv.[2][3][4][5][6] (%)Yield (%)C-Cl Retention?Notes
1

DME/H2O

15<5YesFailed. Steric bulk prevents reaction.
2

Dioxane

4025YesSlow. Significant deiodination observed.
3SPhos Pd G2 Toluene/H2O

99 92 Yes Optimal. Fast kinetics, high selectivity.
4XPhos Pd G2THF/H2O

9888YesExcellent, but SPhos is slightly superior for ortho-substituents.
5

/

Toluene

10060No ~15% coupling at C-Cl site observed (Poor selectivity).
Visualization: Mechanistic Pathway & Troubleshooting
Figure 1: Steric Bottleneck in the Catalytic Cycle

This diagram illustrates where the isopropyl group interferes with the standard Suzuki cycle.

CatalyticCycle PreCat Pre-Catalyst (SPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Pd inserts into C-I) ActivePd->OxAdd + Substrate StericClash STERIC BOTTLENECK (Isopropyl vs Ligand) OxAdd->StericClash Isopropyl Block TransMet Transmetallation (Boronic Acid enters) StericClash->TransMet Requires Bulky Ligand (SPhos) Dehal SIDE PATH: Protodehalogenation StericClash->Dehal Slow Rxn RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActivePd Regenerate Pd(0) Product Final Product (Coupled Biaryl) RedElim->Product

Caption: The critical failure point is the transition from Oxidative Addition to Transmetallation, where the ortho-isopropyl group creates a steric clash. SPhos accommodates this geometry.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield? CheckSM Is SM consumed? Start->CheckSM CheckProd Identify Major Product CheckSM->CheckProd Yes NoRxn SM Recovered (No Rxn) CheckSM->NoRxn No Deiod Product is De-iodinated Ar-H CheckProd->Deiod Ar-H found Homo Product is Homocoupling CheckProd->Homo Ar-Ar found Sol_Deiod SOL: Dry Solvent, Increase Boronate, Check O2 Deiod->Sol_Deiod Sol_Homo SOL: Degas Solvent, Lower Catalyst Load Homo->Sol_Homo Sol_NoRxn SOL: Switch to SPhos Pd G2 or PEPPSI NoRxn->Sol_NoRxn

Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on crude mixture analysis.

Standard Operating Procedure (SOP)

Protocol: SPhos-Mediated Coupling of Hindered Aryl Iodides

  • Reagents:

    • 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

    • Boronic Acid (1.5 equiv)[7]

    • SPhos Pd G2 (0.02 equiv / 2 mol%)

    • Potassium Phosphate Tribasic (

      
      ) (2.0 equiv)
      
  • Solvent System: Toluene : Water (10:1 ratio). Note: The biphasic system helps dissolve the inorganic base while the organic phase solvates the catalyst.

  • Procedure:

    • Charge a reaction vial with the aryl iodide, boronic acid, base, and catalyst.

    • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

    • Add degassed solvents via syringe.

    • Heat to 80°C for 2-4 hours. Do not exceed 100°C to protect the C-Cl bond.

    • Monitor via HPLC/GC.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
References
  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Hindered Substrates." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.

  • BenchChem Technical Review. "Preventing Dehalogenation Side Reactions in Suzuki Coupling." BenchChem, 2025.[2]

Sources

Overcoming steric hindrance of the isopropyl group in 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Overcoming Steric Hindrance in Ortho-Substituted Aryl Iodides

Welcome to the Advanced Synthesis Support Hub. Current Topic: Substrate Specificity – 4-Chloro-2-iodo-1-isopropylbenzene Ticket Status: OPEN Priority: HIGH

System Overview: The "Hardware" Limitations

You are working with a scaffold that presents a classic "Gatekeeper" problem.

  • The Target: The Iodine at C2 is the desired reaction site (weakest bond,

    
    ).
    
  • The Obstacle: The Isopropyl group at C1 acts as a steric umbrella. Unlike a methyl group, the isopropyl group has a split tail (

    
    ) that rotates, effectively sweeping a larger cone of space around the ortho position.
    
  • The Risk: The Chlorine at C4 is electronically activated but sterically accessible. If your catalyst cannot penetrate the C1-isopropyl blockade to reach C2, it may eventually drift to C4 (undesired) or undergo dehalogenation.

Troubleshooting Tickets (Q&A Format)

Ticket #001: Suzuki-Miyaura Coupling – Zero or Low Conversion

User Report: "I'm trying to couple a phenylboronic acid to the iodine position using


 and 

. I see <10% product and mostly starting material. Is the iodine deactivated?"

Technical Diagnosis: The iodine is not electronically deactivated; it is physically occluded.


 is a coordinatively saturated, bulky tetrakis complex. It struggles to dissociate ligands to form the active 

species, and even then, the triphenylphosphine ligands are too bulky to allow the palladium to squeeze past the isopropyl group for the oxidative addition step.

The Patch (Solution): You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Palladium complexes (PEPPSI) .

  • Option A: The Buchwald Protocol (SPhos or XPhos)

    • Why it works: Ligands like SPhos and XPhos are designed to form a mono-ligated

      
       species. This single-ligand species is smaller and more electron-rich, allowing it to undergo oxidative addition into the hindered C-I bond rapidly [1].
      
  • Option B: The PEPPSI Protocol (Pd-PEPPSI-IPent)

    • Why it works: The "IPent" variant of the PEPPSI catalyst features "flexible steric bulk." The chloropyridine "throw-away" ligand dissociates easily, and the NHC ligand stabilizes the metal while pushing the substrate into the reactive pocket [2].

Step-by-Step Protocol (Option A - Recommended):

  • Charge: 1.0 equiv 4-Chloro-2-iodo-1-isopropylbenzene, 1.2 equiv Boronic Acid, 2.0 equiv

    
     (solid).
    
  • Catalyst: Add 2 mol%

    
     and 4 mol% SPhos . (Alternatively, use precatalyst SPhos Pd G3 to ensure correct stoichiometry).
    
  • Solvent: Toluene/Water (10:1 ratio). The biphasic system helps dissolve inorganic salts while keeping the catalyst active in the organic phase.

  • Degas: Sparge with Argon for 15 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Heat: 80°C for 4-6 hours.

    • Note: Do not exceed 100°C initially to avoid activating the C4-Chlorine.

Ticket #002: Buchwald-Hartwig Amination – Catalyst Death

User Report: "I am trying to couple a secondary amine. The reaction turns black immediately (Palladium black precipitation) and fails."

Technical Diagnosis: The isopropyl group retards the rate of oxidative addition. If the oxidative addition is too slow, the unstable


 species aggregates and precipitates as Pd black. Furthermore, once the amine binds, the reductive elimination step is extremely crowded due to the isopropyl group and the amine substituents clashing.

The Patch (Solution): Use RuPhos or BrettPhos .

  • RuPhos is specifically engineered for secondary amines and hindered substrates. It prevents the formation of inactive palladacycles and promotes the difficult reductive elimination step [3].

  • Base Selection is Critical: Avoid

    
     if possible. The isopropyl benzylic proton is susceptible to deprotonation by strong alkoxides, leading to side reactions. Use 
    
    
    
    (weaker, soluble in dioxane).

Visualizing the Decision Matrix:

ReactionOptimization Start Substrate: 4-Chloro-2-iodo-1-isopropylbenzene Goal Desired Transformation? Start->Goal Suzuki C-C Bond (Suzuki) Goal->Suzuki Amination C-N Bond (Buchwald) Goal->Amination Exchange Metal-Halogen Exchange Goal->Exchange S_Issue Issue: Steric Blockade Suzuki->S_Issue A_Issue Issue: Reductive Elimination Fail Amination->A_Issue E_Issue Issue: Sluggish Exchange Exchange->E_Issue S_Sol Use SPhos or Pd-PEPPSI-IPent (Mono-ligated Pd species) S_Issue->S_Sol A_Sol Use RuPhos (2° Amines) BrettPhos (1° Amines) A_Issue->A_Sol E_Sol Use Turbo Grignard (iPrMgCl·LiCl) -20°C to 0°C E_Issue->E_Sol

Figure 1: Decision tree for catalyst and reagent selection based on the desired transformation.

Ticket #003: Metal-Halogen Exchange – "It won't initiate"

User Report: "I tried making the Grignard using Mg turnings and iodine. It didn't start. Then I used n-BuLi, but I got a mix of products."

Technical Diagnosis:

  • Mg Metal: The steric bulk prevents the surface of the magnesium metal from effectively accessing the C-I bond. This is a kinetic surface area problem.

  • n-BuLi: While fast, n-BuLi is too basic. It likely performed a Lithium-Halogen exchange (good) but also deprotonated the benzylic position of the isopropyl group (bad), leading to mixtures.

The Patch (Solution): Use Knochel's Turbo Grignard (


) .[1][2]
The Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, making it significantly more reactive (kinetic enhancement) without increasing its basicity (thermodynamic safety) [4].

Protocol:

  • Dissolve: 1.0 equiv 4-Chloro-2-iodo-1-isopropylbenzene in anhydrous THF.

  • Cool: Bring to -20°C . (Cryogenic -78°C is often too cold for hindered substrates; -20°C provides the necessary thermal energy to overcome the steric barrier without triggering side reactions).

  • Exchange: Add 1.1 equiv

    
     (commercial solution) dropwise.
    
  • Monitor: Stir for 30-60 mins. Quench a small aliquot with water and check GC/LC. You should see the des-iodo product (4-chloro-1-isopropylbenzene) if the exchange is complete.

  • Electrophile: Add your electrophile (aldehyde, ketone, etc.) at -20°C, then warm to RT.

Data & Selectivity Analysis

The following table summarizes the expected reactivity differences between the C2-Iodo and C4-Chloro positions under optimized conditions.

ParameterC2-Iodo Position (Target)C4-Chloro Position (Bystander)
Steric Environment High (Blocked by Isopropyl)Low (Exposed)
Bond Energy (BDE) ~65 kcal/mol (Weak)~95 kcal/mol (Strong)
Pd Oxidative Addition Fast (with bulky ligands)Slow (requires high T > 100°C)
Li/Mg Exchange Rapid (at < 0°C)Inert (requires > RT or radical conditions)
Risk Factor Steric failure (No reaction)Chemoselectivity failure (Wrong reaction)

Mechanism Visualization

To understand why specific ligands are required, we must visualize the catalytic pocket.

StericModel cluster_substrate Substrate Sterics cluster_catalyst Catalyst Solution C1 C1 iPr i-Pr Group (Rotational Bulk) C1->iPr C2 C2 C1->C2 Iodo Iodine (Target) iPr->Iodo Steric Clash C2->Iodo Action Oxidative Addition Iodo->Action Pd Pd(0) Ligand SPhos/XPhos Pd->Ligand Mono-Ligation Pd->Action Ligand->Action Facilitates entry

Figure 2: Conceptual model of the steric clash between the C1-isopropyl group and the C2-iodine, and how mono-ligated Pd species facilitate access.

FAQ (Frequently Asked Questions)

Q: Can I use DMF as a solvent for the Suzuki coupling? A: Avoid DMF if possible. At high temperatures (>100°C), DMF can decompose to form dimethylamine, which can act as a nucleophile and displace the iodine or chlorine (SnAr), especially since the ring is somewhat electron-poor due to the halogens. Toluene/Water or Dioxane/Water is safer.

Q: I see a byproduct with Mass M-126 (Loss of Iodine). What happened? A: This is hydrodehalogenation.[3] It usually happens if the reaction is overheated in the presence of a hydrogen source (like an alcohol solvent) or if the reductive elimination is too slow.

  • Fix: Lower the temperature and switch to a more active catalyst (Pd-PEPPSI-IPent) to speed up the coupling cycle relative to the side reaction.

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, no. Traditional Ullmann couplings require high temperatures (>140°C), which will likely cause issues with the isopropyl group or the chlorine. However, modern Cu-catalysis using oxalamide ligands might work, but Pd-Buchwald systems are far more reliable for this specific steric profile.

References

  • Buchwald, S. L., et al. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2012).[4] Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent. Journal of the American Chemical Society.[4]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Knochel, P., et al. (2004).[5] A Convenient, Highly Versatile Halogen–Magnesium Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Reagents. Angewandte Chemie International Edition.

Sources

Technical Support Center: Catalyst Optimization for 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-PD-ISO-4CL Status: Active Subject: Optimization of Pd-Catalyst Loading for Sterically Hindered Aryl Iodides Applicable Chemistries: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig

Executive Summary & Mechanistic Context

Welcome to the optimization hub for 4-Chloro-2-iodo-1-isopropylbenzene . This substrate presents a classic "Push-Pull" challenge in transition metal catalysis:

  • The "Pull" (Reactivity): The C-I bond is electronically activated and much more labile than the C-Cl bond, theoretically allowing for excellent chemoselectivity.

  • The "Push" (Sterics): The isopropyl group at the C1 position exerts significant steric pressure on the C2-Iodine site. This steric bulk retards the rate of oxidative addition and, more critically, hinders the approach of the transmetallating partner (in Suzuki/Sonogashira) or amine (in Buchwald).

The Optimization Goal: Reduce catalyst loading (typically from 5 mol% down to <0.5 mol%) while maintaining >98% conversion and >99% chemoselectivity (avoiding C-Cl activation).

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionLandscape Substrate 4-Chloro-2-iodo- 1-isopropylbenzene Pd_Active Active Pd(0)-L Species Substrate->Pd_Active Coordination OxAdd_I Oxidative Addition (C-I) (Desired Path) Pd_Active->OxAdd_I Fast (Electronic) OxAdd_Cl Oxidative Addition (C-Cl) (Undesired Side Rxn) Pd_Active->OxAdd_Cl Slow (High Ea) Steric_Block Steric Clash (Isopropyl Group) OxAdd_I->Steric_Block Transmetallation Barrier Byproduct C4-Functionalized Impurity OxAdd_Cl->Byproduct Thermal Promotion Product Target C2-Functionalized Product Steric_Block->Product Requires Bulky Electron-Rich Ligand

Caption: Kinetic landscape showing the competition between the desired C-I activation (hindered by the isopropyl group) and the undesired C-Cl activation.

Troubleshooting Guide: The "Why" Behind the Failures

Do not treat catalyst loading as an isolated variable. It is a function of ligand efficiency and catalyst longevity.

Scenario A: Reaction Stalls at 60-70% Conversion

Symptoms: TLC shows remaining starting material (SM). Adding more catalyst restarts the reaction briefly.

  • Root Cause: Catalyst Death via Aggregation. The steric bulk of the isopropyl group slows down the catalytic cycle. If the Pd(0) rests too long without undergoing oxidative addition, it aggregates into inactive Palladium Black.

  • The Fix:

    • Ligand Switch: Move to Dialkylbiaryl phosphines (e.g., SPhos, XPhos, or RuPhos ). These ligands form a "roof" over the Pd center, preventing aggregation while facilitating coupling at hindered centers [1].

    • Dosing Strategy: Instead of adding 100% of the catalyst at T=0, use a dosing pump to add the catalyst stock solution over 2 hours. This keeps the instantaneous Pd concentration low, favoring the catalytic cycle over aggregation.

Scenario B: Loss of Chemoselectivity (Cl-Coupling Observed)

Symptoms: LCMS shows ~5-10% of bis-coupled product or wrong regioisomer.

  • Root Cause: "Hot" Catalyst or Ligand Mismatch.

    • If the temperature is too high (>80°C), the energy barrier for C-Cl activation is overcome.

    • If using small, highly basic phosphines (e.g., PCy3), the catalyst becomes too electron-rich and promiscuous.

  • The Fix:

    • Temperature Tuning: Lower the reaction temperature to 40-50°C. The C-I bond is weak enough to break at mild temperatures.

    • Ligand Bite Angle: Use bisphosphine ligands with wide bite angles (e.g., Xantphos ) if using Pd(OAc)2. However, for this specific mono-dentate steric challenge, SPhos is superior for maintaining selectivity [2].

Scenario C: Hydrodehalogenation (Iodine replaced by Hydrogen)

Symptoms: Product mass = SM mass - 126 (loss of I, gain of H).

  • Root Cause: Hydride Source Contamination.

    • Often caused by

      
      -hydride elimination from the alkyl group of a boronic acid or solvent impurities (e.g., peroxides in ethers).
      
    • Can also occur if the transmetallation step is too slow due to the isopropyl steric block.

  • The Fix:

    • Solvent Purge: Ensure solvents are anhydrous and degassed.

    • Base Choice: Switch from Carbonate bases (weak) to Phosphate bases (e.g., K3PO4 ). The higher basicity accelerates the transmetallation step, outcompeting the side reaction [3].

Experimental Protocol: DoE for Loading Optimization

To scientifically reduce loading, perform a 2-factor Design of Experiment (DoE) . Do not use "One Factor at a Time" (OFAT) as it misses interactions between temperature and ligand concentration.

Base Conditions: 1.0 eq Substrate, 1.2 eq Coupling Partner, Solvent (THF/Water 10:1).

Run IDCatalyst Loading (mol%)Temperature (°C)Ligand TypeExpected Outcome
1 2.060PPh3 (Standard)Fail: Low conversion due to sterics.
2 2.060SPhos Baseline: High yield, fast reaction.
3 0.5 60SPhosTest: Does it stall?
4 0.540 SPhosSelectivity Check: High chemoselectivity, slower rate.
5 0.180XPhos Stress Test: High temp compensates for low loading.

Recommended "Golden" Protocol (Start Here):

  • Precursor: Pd(OAc)2 or Pd2(dba)3

  • Ligand: SPhos (2:1 L:Pd ratio)

  • Loading: Start at 0.5 mol% Pd .

  • Base: K3PO4 (2.0 eq)

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane.

  • Temp: 60°C.

Interactive Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

TroubleshootingTree Start Start Diagnosis: Analyze LCMS/TLC Check_Conv Is Conversion > 90%? Start->Check_Conv Check_Select Is Chemoselectivity > 98%? (No C-Cl reaction) Check_Conv->Check_Select Yes Low_Conv Issue: Low Conversion Check_Conv->Low_Conv No Success OPTIMIZED Record Conditions Check_Select->Success Yes Poor_Select Issue: Poor Selectivity (Cl reacted) Check_Select->Poor_Select No Check_Color Did reaction turn black? Low_Conv->Check_Color Aggreg Pd Aggregation detected. Action: Switch to SPhos/XPhos or Increase Ligand:Pd ratio Check_Color->Aggreg Yes (Pd Black) Kinetic Kinetic Stall. Action: Increase Temp to 60C or Change Base to K3PO4 Check_Color->Kinetic No (Solution Clear/Orange) Action_Select Action: Reduce Temp by 10C Switch to less electron-rich ligand Poor_Select->Action_Select

Caption: Step-by-step diagnostic flow for optimizing reaction parameters based on observed experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is SPhos/XPhos recommended over PPh3 for this specific molecule? A: The isopropyl group at the 1-position creates a "steric wall." PPh3 is a simple cone-shaped ligand that cannot effectively protect the Palladium center during the difficult transmetallation step involving this bulky substrate. SPhos and XPhos are "Buchwald Ligands" with a biaryl backbone; they provide a secondary interaction with the Pd center that stabilizes the oxidative addition intermediate and facilitates the coupling of hindered substrates [1][4].

Q2: Can I use a pre-catalyst like Pd(dppf)Cl2? A: You can, but it is likely not optimal for low loading. Bidentate ligands like dppf are excellent for stability, but for sterically hindered aryl iodides, bulky monodentate ligands (like the biaryl phosphines mentioned above) often allow for faster turnover frequencies (TOF), enabling you to drop the loading to <0.5 mol%.

Q3: How do I remove the residual Palladium from the product? A: Since this molecule is lipophilic (chloro/iodo/isopropyl), Pd often sticks to the product.

  • Method 1: Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction.

  • Method 2: Wash the organic layer with an aqueous solution of N-acetylcysteine or sodium thioglycolate.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry.

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: An Efficient, Easy-to-Handle and Robust Class of Catalysts. Chemical Communications, 48.

Sources

Technical Support Center: Solvent Selection for 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for maximizing the solubility of 4-Chloro-2-iodo-1-isopropylbenzene (CAS No. 1369923-80-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting, and frequently asked questions to streamline your experimental workflow.

Understanding the Solute: A Molecular Profile

Before selecting a solvent, it is crucial to analyze the physicochemical characteristics of 4-Chloro-2-iodo-1-isopropylbenzene. Its structure, comprising a substituted benzene ring, dictates its solubility behavior.

  • Core Structure: A benzene ring with an isopropyl group, a chlorine atom, and an iodine atom.

  • Polarity: The molecule is predominantly non-polar due to the aromatic ring and the bulky, non-polar isopropyl group. The electronegative halogen atoms (Cl and I) introduce some moderate polarity and dipole moments.

  • Intermolecular Forces: The primary intermolecular interactions this molecule can participate in are London dispersion forces, given its large electron cloud (especially due to iodine), and dipole-dipole interactions from the C-Cl and C-I bonds. It lacks hydrogen bond-donating capabilities.

Based on the "like dissolves like" principle, solvents that are non-polar or moderately polar and aprotic are predicted to be the most effective.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling to dissolve 4-Chloro-2-iodo-1-isopropylbenzene in a common polar solvent like ethanol. Why is this happening?

A1: Ethanol is a polar protic solvent, meaning it has a significant dipole moment and can donate hydrogen bonds.[1][3] While 4-Chloro-2-iodo-1-isopropylbenzene has polar C-Cl and C-I bonds, its overall character is dominated by the large, non-polar aromatic and isopropyl groups. The strong hydrogen-bonding network of ethanol prefers to interact with itself rather than the non-polar regions of your compound, leading to poor solubility. You will likely have better success with less polar or polar aprotic solvents.

Q2: What are the first-line solvent choices I should consider for this compound?

A2: Based on its structure, we recommend starting with the following solvent classes:

  • Aromatic Hydrocarbons: Toluene and xylene are excellent starting points. Their aromatic rings can interact favorably with the benzene ring of your compound through pi-pi stacking.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are moderately polar aprotic solvents that are often effective for dissolving halogenated organic compounds.[4]

  • Ethers: Tetrahydrofuran (THF) and diethyl ether are moderately polar aprotic solvents that can solvate a range of organic molecules.[2]

  • Non-polar Hydrocarbons: For a purely non-polar environment, consider hexane or cyclohexane.

Q3: My initial solvent choice isn't providing the desired concentration. What is my next step?

A3: If a single solvent system is insufficient, consider the following troubleshooting steps:

  • Solvent Blends: Creating a mixture of solvents can fine-tune the polarity to match your solute. For instance, if your compound is sparingly soluble in hexane but more soluble in DCM, a mixture of the two could provide optimal solubility.

  • Temperature Adjustment: Gently warming the mixture can increase solubility. However, be mindful of the solvent's boiling point and the thermal stability of your compound. According to the supplier, 4-Chloro-2-iodo-1-isopropylbenzene is a liquid with a flashpoint of 114.8°C, suggesting it is relatively stable to moderate heating.

  • Advanced Solvent Selection Models: For more complex systems or for process optimization, employing a more theoretical approach like Hansen Solubility Parameters (HSP) can be highly beneficial.[5][6][7][8] HSP dissects solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9] The goal is to match the HSP of the solvent (or a solvent blend) to that of the solute.

Q4: How can I apply Hansen Solubility Parameters (HSP) without knowing the exact values for my compound?

A4: While the exact HSP for 4-Chloro-2-iodo-1-isopropylbenzene are not published, you can experimentally determine a suitable range. This involves testing the solubility of your compound in a series of well-characterized solvents and observing which ones are effective "good" solvents and which are "bad" solvents. This data can then be used with software to calculate the HSP sphere for your solute, which in turn predicts other suitable solvents and blends.[8]

Experimental Protocol: Determining Solubility via the Shake-Flask Method

This protocol outlines a standard and reliable method for determining the equilibrium solubility of a compound.[10]

Objective: To quantify the solubility of 4-Chloro-2-iodo-1-isopropylbenzene in a chosen solvent at a specific temperature.

Materials:

  • 4-Chloro-2-iodo-1-isopropylbenzene

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV/Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of 4-Chloro-2-iodo-1-isopropylbenzene to a vial. The goal is to have undissolved solid/liquid remaining after equilibrium is reached.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. This extended mixing time is to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solute has settled.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical instrument.

    • Analyze the diluted sample using a pre-calibrated UV/Vis spectrophotometer or HPLC to determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the result in units such as mg/mL or mol/L.

Data Summary: Recommended Solvents for Initial Screening

The following table provides a list of recommended solvents for initial screening, categorized by their properties.

Solvent ClassSolvent NameDielectric Constant (Approx.)TypeRationale for Use
Non-Polar Hexane1.9AproticSolvates non-polar alkyl and aromatic groups.
Toluene2.4AproticAromatic nature facilitates pi-pi stacking with the solute's benzene ring.
Moderately Polar Diethyl Ether4.3AproticGood general-purpose solvent for moderately polar compounds.[2]
Dichloromethane (DCM)9.1AproticEffective for many halogenated organic molecules.[3][4]
Tetrahydrofuran (THF)7.5AproticA versatile ether with slightly higher polarity.[3]
Polar Aprotic Acetone21AproticHigher polarity may be beneficial if dipole interactions are significant.[3]
Acetonitrile37.5AproticA highly polar aprotic solvent for testing the upper limits of polarity tolerance.[3]

Visualizing the Workflow

Solvent Selection and Optimization Workflow

The following diagram illustrates the logical progression for identifying an optimal solvent system.

Solvent_Selection_Workflow cluster_initial Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization A Analyze Solute Structure (4-Chloro-2-iodo-1-isopropylbenzene) B Select Diverse Solvents (See Table Above) A->B Predicts C Qualitative Solubility Test (e.g., visual miscibility) B->C Test D Is Solubility Adequate? C->D E Proceed with 'Good' Solvent D->E Yes F Try Solvent Blends D->F No I Optimal Solvent System Identified E->I G Apply Gentle Heating F->G H Quantitative Analysis (Shake-Flask Method) F->H G->H H->I Finalizes

Sources

Technical Guide: Regioselective Functionalization of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Mismatch

This guide addresses the specific challenge of functionalizing 4-Chloro-2-iodo-1-isopropylbenzene . This substrate presents a classic "mismatch" scenario that often leads to experimental failure:

  • Electronic Reality: The C2–Iodine bond is weaker and more labile than the C4–Chlorine bond, theoretically making it the primary site for oxidative addition or metal-halogen exchange.

  • Steric Reality: The C1–Isopropyl group exerts significant steric bulk (A-value ~2.2) directly shielding the C2 position. Conversely, the C4–Chlorine is sterically accessible but kinetically inert compared to iodine.

The Goal: To selectively functionalize the C2–Iodine position without touching the C4–Chlorine, overcoming the steric barrier of the isopropyl group.

Decision Matrix: Selecting Your Workflow

Before starting, determine your reaction pathway based on the incoming partner.

ReactionPath Start Target Functionalization Q1 Incoming Partner Type? Start->Q1 PathA Electrophile (E+) (Aldehydes, Ketones, Halides) Q1->PathA Requires Nucleophilic Carbon PathB Nucleophile (Nu-) (Boronic Acids, Amines, Alkynes) Q1->PathB Requires Electrophilic Carbon MethodA Method A: Metal-Halogen Exchange (Turbo Grignard) PathA->MethodA MethodB Method B: Pd-Catalyzed Coupling (Specialized Ligands) PathB->MethodB

Figure 1: Workflow selection based on the electronic nature of the coupling partner.

Method A: Metal-Halogen Exchange (Lithiation/Magnesiation)

Objective: Convert C2–I into C2–Li/MgX for reaction with electrophiles. Challenge: Standard n-BuLi often fails due to slow exchange kinetics caused by the isopropyl group, leading to competitive attack at C4 or benzylic deprotonation.

The Solution: Turbo Grignard (Knochel’s Reagent)

We recommend using the Turbo Grignard (iPrMgCl·LiCl) complex. The LiCl breaks up polymeric magnesium aggregates, increasing the kinetic activity of the reagent enough to overcome the isopropyl steric hindrance at -15°C to 0°C, while remaining mild enough to leave the C4–Cl intact [1].

Standard Operating Procedure (SOP-A)
ParameterSpecificationReason
Reagent i-PrMgCl·LiCl (1.3 M in THF)Enhanced kinetics via magnesiate character.
Stoichiometry 1.1 - 1.2 equivalentsSlight excess ensures full conversion of the Iodine.
Temperature -15°C to 0°CCritical: Lower temps (-78°C) are too slow due to sterics; higher temps (>0°C) risk reacting with Cl.
Time 1 - 4 hoursMonitor via GC-MS (quench aliquot with MeOH).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon (N2 is acceptable, Argon is preferred for density).

  • Dissolution: Dissolve 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -15°C (ice/salt bath).

  • Exchange: Add i-PrMgCl·LiCl (1.1 equiv) dropwise over 10 minutes.

  • Incubation: Stir at -15°C for 2 hours.

    • QC Check: Remove 50 µL, quench in saturated NH4Cl, extract with EtOAc. Analyze by GC-MS.

    • Pass Criteria: Disappearance of Starting Material (SM); appearance of de-iodinated product (4-chloro-1-isopropylbenzene).

  • Electrophile Addition: Add the electrophile (1.2 equiv) slowly. Allow to warm to RT overnight.

Method B: Palladium-Catalyzed Cross-Coupling[2][3]

Objective: Suzuki, Sonogashira, or Buchwald-Hartwig coupling at C2. Challenge: The oxidative addition of Pd(0) into the C2–I bond is electronically favorable but sterically blocked. "Standard" ligands (PPh3, dppf) are too bulky to fit into the pocket or not active enough to drive the cycle, often resulting in dehalogenation or no reaction .

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

You must use ligands designed to form a "monoligated" Pd(0) species. SPhos and XPhos are the gold standards here. They are electron-rich (facilitating oxidative addition) and structurally designed to "reach around" steric bulk [2].

Ligand Selection Guide
LigandApplicationWhy it works
SPhos Suzuki CouplingExcellent for ortho-substituted aryl halides.[1][2] The methoxy groups on the ligand provide stability.
XPhos Amination / AmidationHigher steric bulk prevents catalyst deactivation; extremely active for difficult substrates.
PEPPSI-IPr Negishi / SuzukiNHC ligand. Extremely robust if phosphines fail.
Standard Operating Procedure (SOP-B: Suzuki Coupling)
  • Catalyst Loading: Pd(OAc)2 (2 mol%) + SPhos (4 mol%). Pre-stirring the catalyst/ligand in solvent for 30 mins is recommended.

  • Base: K3PO4 (3.0 equiv). Carbonate bases are often too weak for hindered substrates.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1).

  • Temperature: 80°C - 100°C.

Mechanism of Success: The SPhos ligand creates a Pd-center that is highly active but transiently open. It allows the C2–I bond to approach the Pd center despite the isopropyl "fence." Once the oxidative addition occurs, the C4–Cl bond is rendered inert because the catalyst is now occupied.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of "reduced" product (4-chloro-1-isopropylbenzene). Why?

Diagnosis: This is hydrodehalogenation.

  • Cause (Method A): Moisture in your THF or quenching of the Grignard species by acidic protons on the electrophile.

  • Cause (Method B): The "Beta-Hydride Elimination" pathway is competing with Transmetallation. This happens if the reaction is too slow.

  • Fix: Increase catalyst loading to 5 mol%. Switch solvent to strictly anhydrous 1,4-Dioxane. Ensure your boronic acid is not wet.

Q2: The reaction coupled at the Chlorine (C4) instead of the Iodine (C2).

Diagnosis: Loss of chemoselectivity.

  • Cause: This is rare but happens if you use a ligand that is too small (like PPh3) at high temperatures. The catalyst cannot access the hindered C2-I, so it eventually activates the accessible C4-Cl.

  • Fix: Switch to SPhos or XPhos . These bulky ligands enforce selectivity for the more labile Iodine bond and physically cannot access the C4 position as easily once coordinated. Lower the temperature to 60°C.

Q3: Can I use n-Butyllithium (n-BuLi) instead of Turbo Grignard?

Diagnosis: Protocol Deviation.

  • Risk: High. n-BuLi is a strong base. Because the C2-I exchange is sterically slowed by the isopropyl group, n-BuLi will likely perform benzylic deprotonation on the isopropyl group (creating an alpha-lithio species) or attack the C4-Cl via halogen dance mechanisms.

  • Verdict: Do not use n-BuLi. Stick to i-PrMgCl·LiCl.

Visualizing the Steric Clash

The diagram below illustrates why standard catalysts fail and why specific ligands are required.

StericMechanism Substrate Substrate: 4-Cl-2-I-1-iPr-Benzene Attempt1 Attempt with PPh3 (Standard) Substrate->Attempt1 Attempt2 Attempt with SPhos (Specialized) Substrate->Attempt2 Result1 FAILURE: Ligand clash with iPr group. No Oxidative Addition at C2. Attempt1->Result1 Result2 SUCCESS: Ligand geometry allows entry to steric pocket. Selective C2-I activation. Attempt2->Result2

Figure 2: Mechanistic outcome of ligand selection.

References

  • Knochel, P., et al. (2019).[3] "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry – A European Journal.[4]

  • Buchwald, S. L., et al. (2009).[2] "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." Journal of Organic Chemistry.

  • Glorius, F., et al. (2003).[1] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[1] Angewandte Chemie.

Sources

Technical Support Center: Optimizing Conversions for 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Challenge: Researchers frequently encounter stalled reactions (<20% conversion) or protodehalogenation (reduction) when attempting to functionalize 4-Chloro-2-iodo-1-isopropylbenzene .

The Root Cause: While Aryl Iodides are typically highly reactive, this specific substrate presents a "Steric Wall." The isopropyl group at Position 1 creates significant steric bulk immediately adjacent to the reactive Iodine at Position 2 . This hinders the approach of the Palladium catalyst during the oxidative addition step and, more critically, impedes the transmetallation step, leading to catalyst death or side reactions.

Structural Analysis:

  • C1 (Isopropyl): The steric blocker.

  • C2 (Iodine): The primary reactive site (Target).

  • C4 (Chlorine): The secondary handle (must remain inert).

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Symptom: Reaction Stalls (<20% Conversion)

Diagnosis: The catalyst ligand is likely too small or electron-poor. Standard ligands like PPh3 or dppf often fail to force open the space around the ortho-isopropyl group.

Solution: The "Buchwald" Ligand Switch Switch to dialkylbiaryl phosphine ligands.[1] These bulky, electron-rich ligands facilitate oxidative addition into hindered C-I bonds and stabilize the active Pd(0) species.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Ligand PPh3, dppf, XantphosSPhos or XPhos
Pd Source Pd(PPh3)4Pd(OAc)2 or Pd2(dba)3
Ratio (L:Pd) 2:12:1 (SPhos) or 1:1 (Pre-catalysts)
Solvent THF, DMFToluene or 1,4-Dioxane
Base Na2CO3K3PO4 (Anhydrous)

Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to handle ortho-substitution. The methoxy groups on the lower ring provide stability to the Pd center, while the cyclohexyl groups drive the oxidative addition into the hindered C-I bond [1].

Symptom: Formation of Reduced Product (3-Chloro-cumene)

Diagnosis: Protodehalogenation. The Pd inserted into the C-I bond, but the Transmetallation step was too slow due to the isopropyl steric block. The complex then abstracted a hydride (from solvent or beta-hydride elimination), replacing the Iodine with Hydrogen.

Corrective Action:

  • Exclude Water: Ensure all reagents are anhydrous. Water is a primary proton source.

  • Concentration: Increase reaction concentration (0.5 M to 1.0 M) to favor the intermolecular coupling over side reactions.

  • Catalyst Loading: Increase Pd loading to 2–5 mol%.

Visualizing the Steric Blockade

StericBlockade Substrate 4-Chloro-2-iodo- 1-isopropylbenzene OxAdd Oxidative Addition (Slow) Substrate->OxAdd + Pd-L Pd_L Pd(0)-Ligand Complex Pd_L->OxAdd TransMet Transmetallation (BLOCKED by iPr) OxAdd->TransMet Pd(II)-Ar-I Species Product Coupled Product TransMet->Product Successful Coupling SideRxn Protodehalogenation (Reduced Side Product) TransMet->SideRxn Slow Kinetics Steric STERIC WALL (Isopropyl Group) Steric->TransMet

Caption: The isopropyl group acts as a kinetic gatekeeper, slowing Transmetallation and increasing the risk of side reactions.

Troubleshooting Module: Metal-Halogen Exchange (Grignard/Lithium)

If Pd-catalysis fails, converting the substrate into a nucleophile (Grignard) is the robust alternative.

Symptom: Low Yield of Grignard Reagent

Diagnosis: Standard Mg turnings require heat to initiate.[2] Heating this substrate causes Wurtz coupling (homo-coupling) or benzylic deprotonation at the isopropyl group.

Solution: The "Turbo Grignard" Protocol Use iPrMgCl[3][4][5]·LiCl (Knochel’s Turbo Grignard). The LiCl breaks up polymeric aggregates, allowing the Iodine-Magnesium exchange to occur at -20°C to Room Temperature , preserving the sensitive isopropyl group and preventing side reactions [2].

Step-by-Step Protocol:

  • Preparation: Dissolve 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool the solution to -20°C .

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, commercially available in THF).

  • Reaction: Stir at -20°C for 30 minutes, then warm to 0°C for 30 minutes.

    • QC Check: Quench a small aliquot with water. GCMS should show >98% conversion to 3-chloro-cumene (indicating the Iodine was fully exchanged).

  • Electrophile Addition: Add your electrophile (aldehyde, ketone, etc.) at 0°C.

Troubleshooting Module: Chemoselectivity (Cl vs. I)

Question: Will the Chlorine atom react?

Answer: Under the recommended conditions (SPhos/Pd or Turbo Grignard at <0°C), the Chlorine at C4 is chemically inert.

  • Pd-Catalysis: The C-I bond is approx. 4–5 orders of magnitude more reactive towards oxidative addition than the C-Cl bond [3]. Unless you use specialized ligands for chlorides (e.g., bulky NHCs) at high temperatures (>100°C), the Chlorine will remain intact.

  • Mg-Exchange: The Iodine-Magnesium exchange is extremely fast at -20°C. The Chlorine-Magnesium exchange requires elevated temperatures or specialized catalysis, so it will not compete.

Chemoselectivity Decision Tree

Chemoselectivity Start Start: 4-Chloro-2-iodo-1-isopropylbenzene Method Choose Method Start->Method PdRoute Pd-Catalysis (Suzuki/Buchwald) Method->PdRoute MgRoute Mg-Exchange (Turbo Grignard) Method->MgRoute PdCond Temp < 80°C Ligand: SPhos PdRoute->PdCond MgCond Temp < 0°C Reagent: iPrMgCl·LiCl MgRoute->MgCond Result Result: C2-Functionalized C4-Chlorine Intact PdCond->Result MgCond->Result

Caption: Both Pd and Mg pathways offer high chemoselectivity for Iodine (C2) over Chlorine (C4) under controlled conditions.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 if I reflux in DMF? A: Not recommended. While heat helps overcome the energy barrier, it promotes de-iodination (reduction) and homocoupling. Furthermore, PPh3 is air-sensitive and often inactive for sterically hindered ortho-substituted iodides.

Q: Why do I see a "dimer" peak in my LCMS? A: This is likely the Ullmann-type homocoupling product. It occurs when the transmetallation step is slow (due to the isopropyl group) and two Pd(II)-Ar species disproportionate. Fix: Switch to the Turbo Grignard method or increase the concentration of your nucleophile (boronic acid/amine) in the Pd reaction.

Q: Can I use this substrate for Sonogashira coupling? A: Yes, but standard Copper-catalyzed conditions often fail due to steric blockage. Use Copper-free Sonogashira conditions: Pd(OAc)2, XPhos, Cs2CO3 in Acetonitrile/Toluene at 80°C.

References

  • Buchwald, S. L., et al. "Universal Palladium Catalysts for the Canonical Cross-Coupling Reactions: The Evolution of a Family of Biarylphosphine Ligands." Accounts of Chemical Research, 2008.

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie International Edition, 2004.[2][6]

  • Fitton, P., & Rick, E. A. "The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0)." Journal of Organometallic Chemistry, 1971.

Sources

Technical Support Center: Thermal Stability of 4-Chloro-2-iodo-1-isopropylbenzene

[1][2][3]

Topic: Thermal Stability & Scale-Up Troubleshooting CAS: 1369923-80-7 Molecular Formula:

Support Tier:12
Executive Summary

4-Chloro-2-iodo-1-isopropylbenzene presents a dual-hazard profile during scale-up: the thermal lability of the aryl C–I bond and the susceptibility of the benzylic isopropyl position to radical abstraction.[1][2] While valuable as a cross-coupling intermediate, its stability is non-linear; decomposition can accelerate autocatalytically due to the release of elemental iodine (

23

This guide provides diagnostic workflows, mechanistic insights, and validated protocols to manage these risks.

Module 1: Diagnostic & Detection

Identify if your batch is compromised or if your process parameters are unsafe.[1][2][3]

Q1: The material has turned from a pale yellow liquid to a dark violet/brown oil. Is it still usable?

Status: CRITICAL WARNING Diagnosis: The color change indicates the liberation of elemental iodine (

123123Action:
  • Quarantine: Do not heat this batch.

  • Quantify: Run HPLC to determine the extent of deiodination (look for 4-chloro-1-isopropylbenzene).

  • Remediation: If purity is >95%, wash with aqueous sodium thiosulfate (

    
    ) to sequester 
    
    
    immediately.[1][2][3] If <90%, disposal is recommended to prevent reactor fouling or runaway reactions.[1][2][3]
Q2: We observed a "fume-off" during vacuum distillation at 110°C. What happened?

Diagnosis: You likely exceeded the Onset Temperature (


)23Causality:
  • Local Overheating: The mantle/oil bath temperature was likely significantly higher than the internal pot temperature.[1][2][3]

  • Headspace Accumulation:

    
     vapor accumulated in the condenser, blocking vacuum and raising pressure/temperature further.[1][2][3]
    
Q3: How do I determine the "Safe Operating Limit" (SOL) for this specific molecule?

Protocol: Do not rely on literature boiling points. You must generate empirical thermal data.[1][2][3] Standard: Adhere to the "Rule of 100/50" :

  • Process Temperature: Must be at least 100 K lower than the DSC

    
     for adiabatic operations.
    
  • Maximum Temperature (

    
    ):  Must be 50 K lower than 
    
    
    for active cooling systems.
Module 2: Root Cause Analysis (Mechanistic Insight)

Understanding the "Why" behind the instability.[1][2]

The thermal degradation of 4-Chloro-2-iodo-1-isopropylbenzene is driven by a radical chain mechanism.[1][2] The iodine atom provides the weak link, while the isopropyl group provides a fuel source for radical propagation.[1][2][3]

Decomposition Pathway Diagram

The following diagram illustrates the self-accelerating cycle of decomposition.

DecompositionPathwaySubstrate4-Chloro-2-iodo-1-isopropylbenzeneRadicalPairAryl Radical +Iodine Radical (I•)Substrate->RadicalPairHeat (>100°C)HomolysisI2Elemental Iodine (I2)(Violet Color)RadicalPair->I2DimerizationBenzylicRadicalBenzylic Radical(Isopropyl abstraction)RadicalPair->BenzylicRadicalIntramolecularTransferDeiodinated4-Chloro-1-isopropylbenzeneRadicalPair->DeiodinatedH-abstractionI2->SubstrateCatalyzesfurther radical formationPolymersTars / Polymers(Insoluble)BenzylicRadical->PolymersCoupling

Figure 1: Thermal decomposition cascade showing the autocatalytic role of Iodine (

123

Key Takeaway: The reaction is not just A



123123
Module 3: Scale-Up Troubleshooting Guides
Scenario A: Exotherm Control During Grignard/Lithiation

Issue: You are converting the iodide to a Grignard or Lithium species, and the reaction is initiating violently.

ParameterRecommendationScientific Rationale
Solvent Choice THF/Toluene (Mix) Pure THF coordinates strongly, stabilizing the metal species but increasing exotherm potential.[1][2] Toluene acts as a heat sink.[1][2][3]
Initiation Temp -20°C to 0°C Never initiate at room temperature. The C-I bond is too labile.[1][2][3] Use an activator (DIBAL-H or

) at low temp.[1][2][3]
Addition Rate Dosing Controlled Accumulation of unreacted halide leads to a "thermal runaway" once initiation triggers.[1][2][3]
Scenario B: Distillation & Purification

Issue: The product degrades during vacuum distillation.

Troubleshooting Steps:

  • Switch to Wiped Film Evaporation (WFE):

    • Why: Minimizes residence time.[1][2][3] Batch distillation keeps the bulk material hot for hours; WFE exposes it for seconds.[1][2][3]

  • Add a Radical Scavenger:

    • Protocol: Add 500–1000 ppm of BHT (Butylated hydroxytoluene) or Copper turnings to the pot before heating.[1][2][3]

    • Mechanism:[1][2][3][4] Scavenges free radicals (

      
      ) before they attack the isopropyl group.[1][2][3]
      
  • Pressure Threshold:

    • Must achieve < 1 mbar vacuum.[1][2][3] If you cannot achieve this, do not distill. The required boiling point will be too high.[1][2][3]

Module 4: Validated Experimental Protocols
Protocol 1: Thermal Stability Screening (DSC)

Mandatory before processing >100g.[1][2][3]

  • Preparation: Seal 2–5 mg of 4-Chloro-2-iodo-1-isopropylbenzene in a gold-plated high-pressure crucible (prevents reaction with aluminum/steel).

  • Method: Ramp 5°C/min from 25°C to 350°C under Nitrogen (

    
    ).
    
  • Analysis:

    • Identify

      
       (First deviation from baseline).[1][2][3]
      
    • Identify

      
       (Maximum heat flow).[1][2][3]
      
    • Calculate Energy Release (

      
       in J/g).[1][2][3]
      
  • Decision Matrix:

    • 
       J/g: High Hazard .[1][2][3] Dilution required.
      
    • 
      °C: Unstable . Max process temp = 
      
      
      °C.[1][2][3]
Protocol 2: Safe Storage & Handling

Preventing degradation during shelf-life.

  • Container: Amber glass or Fluorinated HDPE (prevent light activation).[1][2][3]

  • Stabilizer: Store over Copper wire or Silver wool (scavenges free iodide).[1][2][3]

  • Atmosphere: Argon blanket is superior to Nitrogen (heavier, better exclusion of

    
     which promotes benzylic oxidation).[1][2][3]
    
  • Temperature: Refrigerator (

    
    ) is mandatory.[1][2][3]
    
Module 5: Safety Assessment Workflow

Follow this logic gate before every scale-up campaign.

SafetyWorkflowStartStart Scale-Up(>100g)DSCTestRun DSC(Gold Crucible)Start->DSCTestCheckEnergyIs Energy > 500 J/g?DSCTest->CheckEnergyCheckOnsetIs T_onset < 100°C?CheckEnergy->CheckOnsetNoStopSTOP: Redesign Routeor Use Flow ChemCheckEnergy->StopYes (Explosion Risk)SafeProceed withStandard CoolingCheckOnset->SafeNoCautionDilute Process(Solvent > 50%)CheckOnset->CautionYes

Figure 2: Go/No-Go decision tree for process safety.

References
  • Sigma-Aldrich. Safety Data Sheet: 4-Chloro-2-iodo-1-isopropylbenzene. Available at: [1][2][3]

  • National Institutes of Health (NIH). Thermal Decomposition of Iodobenzyl Iodides. PMC10515152.[1][2][3] Available at: [2][3]

  • Fisher Scientific. Safety Data Sheet: 2-Iodopropane (Isopropyl Iodide). Available at: [2][3]

  • Royal Society of Chemistry. Thermal decomposition of ionic liquids (Mechanisms of alkyl-X cleavage). Available at: [2][3]

  • TCI Chemicals. Safety Data Sheet: 1-Chloro-4-iodobenzene. Available at:

Technical Support Center: High-Purity Synthesis of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Homocoupling Byproducts (Biaryl Dimers) Target Molecule: 4-Chloro-2-iodo-1-isopropylbenzene (CAS: Various / Custom Intermediate) Impurity of Concern: 2,2'-Diisopropyl-4,4'-dichlorobiphenyl (and isomers)

Executive Summary

In the synthesis of 4-Chloro-2-iodo-1-isopropylbenzene , the formation of homocoupling byproducts (biaryl dimers) is a critical quality attribute (CQA) failure. This impurity typically arises via two mechanisms depending on your synthetic route: Wurtz-type coupling (during metal-halogen exchange) or Radical dimerization (during Sandmeyer reactions).

Because the biaryl impurity shares similar non-polar characteristics with the target aryl iodide, standard silica chromatography is often ineffective. This guide provides the root cause analysis, diagnostic criteria, and a self-validating purification workflow to isolate the target at >99% purity.

Part 1: Diagnostic Module

How do I know if I have the homocoupling byproduct?

Q: What are the tell-tale signs of homocoupling in my crude mixture?

A: The homocoupling byproduct (dimer) is chemically distinct but chromatographically similar. Use the following metrics to confirm its presence:

Diagnostic MethodTarget Signal (Monomer)Impurity Signal (Dimer)Notes
GC-MS (EI) m/z ~280/282 (M+)m/z ~306-310 (M+)The dimer loses iodines easily; look for the dechlorinated biaryl core if ionization is harsh.
1H NMR Aromatic region: 3 distinct protons Aromatic region: Complex multiplets The dimer lacks the symmetry of the monomer; integration of the isopropyl methyls will skew.
TLC (Hexanes) Rf ~0.6-0.7 Rf ~0.55-0.65 Extremely difficult to separate; the dimer often "tails" immediately behind the product.
Physical State Pale yellow oil / Low-melting solidViscous oil or amorphous solidHigh dimer content increases viscosity significantly.

Part 2: Root Cause Analysis (The "Why")

Understanding the mechanism is the first step to prevention.

Q: Why is this dimer forming?

A: The mechanism depends entirely on your synthetic route.

Scenario A: Metal-Halogen Exchange (Lithiation/Grignard)

If you are converting 4-chloro-2-bromo-1-isopropylbenzene to the iodide using


-BuLi or Mg, the impurity is a Wurtz Coupling  product.
  • Mechanism: The lithiated intermediate (

    
    ) reacts with unreacted starting bromide (
    
    
    
    ) instead of the iodine quench.
  • Cause: Fast addition of

    
    -BuLi, insufficient cooling (local hotspots), or "starving" the reaction of the iodine source.
    
Scenario B: Sandmeyer Reaction (Diazotization)

If you are converting the aniline (2-amino-4-chloro-1-isopropylbenzene) to the iodide.

  • Mechanism: Gomberg-Bachmann Radical Dimerization . The aryl radical formed after

    
     loss attacks another aryl ring before it can abstract an iodine atom.
    
  • Cause: Low concentration of Iodide (

    
    ) source, high temperature during diazonium decomposition, or lack of radical scavengers.
    

HomocouplingMechanism cluster_0 Critical Control Point Start Precursor (Aryl Bromide or Amine) Intermediate Reactive Intermediate (Ar-Li or Ar-Radical) Start->Intermediate Activation Target Target: 4-Chloro-2-iodo-1-isopropylbenzene Intermediate->Target + Iodine Source (Fast Path) Impurity Impurity: Biaryl Dimer (Homocoupling) Intermediate->Impurity + Unreacted Start Mat. (Side Reaction)

Figure 1: Mechanistic divergence. The impurity forms when the reactive intermediate encounters unreacted starting material rather than the iodine source.

Part 3: Remediation (The "How")

My batch is contaminated. How do I fix it?

Q: Chromatography failed to separate the dimer. What now?

A: Do not rely on silica gel for this separation. The polarity difference is negligible. You must exploit the Boiling Point Differential .

The monomer (Target) has a molecular weight of ~280.5 g/mol . The dimer (Impurity) has a molecular weight of ~307 g/mol (if de-iodinated) or ~530+ g/mol (if iodinated). Result: The dimer boils at a significantly higher temperature.

Protocol: High-Vacuum Fractional Distillation

This is the only self-validating method for >99% purity.

  • Setup: Use a short-path distillation head or a Vigreux column. Ensure high vacuum capability (<1 mmHg).

  • Strip Solvent: Remove all low-boiling solvents (Hexane/THF) via rotary evaporation.

  • Fore-run: Heat the oil bath. Collect the fraction boiling at 80-100°C @ 0.5 mmHg . This is likely unreacted starting material.

  • Main Fraction (Target): The product will distill between 110-135°C @ 0.5 mmHg (approximate; adjust for your specific vacuum).

    • Visual Cue: The product should be a clear to pale yellow liquid.[1]

  • Residue (Impurity): The biaryl dimer has a boiling point >200°C at this pressure. It will remain in the pot as a dark, viscous tar. Do not overheat the pot >180°C to prevent thermal degradation.

Part 4: Prevention Protocols

How do I stop this from happening in the next batch?

Guide A: If using Metal-Halogen Exchange (Lithiation)

Objective: Prevent


 from seeing 

.
  • Cryogenic Control: Cool the reaction to -78°C (Acetone/Dry Ice). Do not allow it to warm above -60°C during addition.

  • Reverse Addition (The "Golden Rule"):

    • Standard: Adding

      
      -BuLi to the Bromide. (High risk of homocoupling).
      
    • Improved: If possible, generate the lithiate in the presence of a trapping agent (in-situ), though this is rare for iodination.

    • Best Practice: Add the

      
      -BuLi very slowly  down the side of the flask to pre-cool it.
      
  • The Quench: Add the Iodine (

    
    ) solution rapidly  once the lithiation is complete. If you add iodine slowly, the remaining 
    
    
    
    might aggregate.
  • Solvent Choice: Use dry THF/Hexane mixtures. Pure ether sometimes precipitates the lithiated species, causing heterogeneity and local concentration spikes.

Guide B: If using Sandmeyer (From Aniline)

Objective: Saturate the radical environment with Iodide.

  • Acid Choice: Use

    
     rather than 
    
    
    
    to prevent chlorination side-products.
  • The "KI Flood": Use 2.5 to 3.0 equivalents of Potassium Iodide (KI).

    • Reason: You need the reaction

      
       to be kinetically faster than 
      
      
      
      .
  • Temperature Ramp: Keep the diazotization at 0°C. When adding the KI solution, allow the reaction to warm to Room Temperature slowly . Sudden heating promotes radical dimerization.

Part 5: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Dimer + Salts) Wash Aqueous Workup (Na2S2O3 Wash) Crude->Wash Remove Iodine Drying Dry Organic Layer (MgSO4) Wash->Drying Check QC Check: GC-MS / TLC Drying->Check Decision Is Dimer Present? Check->Decision Distillation High Vacuum Distillation (<1 mmHg) Decision->Distillation Yes (High Dimer) Column Silica Column (Not Recommended) Decision->Column No (Trace only) Final Pure Target (>99%) Distillation->Final Distillate Waste Pot Residue (Enriched Dimer) Distillation->Waste Residue Column->Final Difficult Separation

Figure 2: Decision tree for purification. Distillation is prioritized over chromatography for biaryl removal.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

    • Context: Describes the suppression of Wurtz coupling using LiCl additives in metal-halogen exchange.
  • Organic Syntheses, Coll. Vol. 2. (1943). Iodobenzene (Sandmeyer Reaction Protocol).[2] Organic Syntheses. Link

    • Context: Foundational protocol for Sandmeyer iodination, establishing the baseline for KI equivalents to prevent side reactions.
  • BenchChem Application Note. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. Link

    • Context: Specific troubleshooting for Wurtz-type homocoupling during metall
  • TCI Chemicals. (2024). Product Specification: 4-Chloro-2-iodo-1-isopropylbenzene. Link

    • Context: Physical property verification (Boiling points)

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of 4-Chloro-2-iodo-1-isopropylbenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To develop and validate a stability-indicating HPLC method for the purity analysis of 4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7), a critical halogenated aromatic intermediate.

The Challenge: This compound exhibits high hydrophobicity (LogP ~4.1) and possesses structural similarity to potential regioisomeric impurities (e.g., 4-chloro-3-iodo-isomers) and de-halogenated byproducts. Standard C18 alkyl-chain phases often fail to provide adequate selectivity (


) for these positional isomers due to a lack of specific electronic interactions.

The Solution: This guide compares a Generic C18 Method (Alternative) against an Optimized Phenyl-Hexyl Method (The Product) . We demonstrate that leveraging


 interactions via a Phenyl-Hexyl stationary phase significantly enhances resolution (

) and peak symmetry compared to standard hydrophobic interaction chromatography.

Compound Profiling & Analytical Strategy

Before method development, the physicochemical properties of the analyte must dictate the experimental design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Structure 4-Chloro-2-iodo-1-isopropylbenzeneContains electron-withdrawing halogens (Cl, I) and an electron-donating alkyl group.
Hydrophobicity (LogP) ~4.1 (Predicted)Critical: Highly insoluble in water. Sample diluent must be high-organic (e.g., 100% ACN or MeOH).
UV Absorption

~254 nm (Benzene ring)
UV detection is suitable.[1] PDA scanning (200–400 nm) recommended for peak purity checks.
Key Impurities 1. Regioisomers (Positional)2. Des-iodo analogs (4-Chloro-1-isopropylbenzene)3. Starting Material (Anilines/Nitro precursors)Separation requires a column capable of steric or electronic discrimination, not just boiling-point separation.
Method Development Decision Tree

The following workflow illustrates the logic used to select the optimized conditions.

MethodDevelopment Start Analyte: 4-Chloro-2-iodo-1-isopropylbenzene (LogP 4.1, Halogenated) Solubility Solubility Check: Insoluble in Water Start->Solubility Diluent Select Diluent: 100% Acetonitrile Solubility->Diluent ColumnSelect Column Screening Strategy Diluent->ColumnSelect PathA Path A: Generic C18 (Hydrophobic Interaction Only) ColumnSelect->PathA PathB Path B: Phenyl-Hexyl (Hydrophobic + Pi-Pi Interaction) ColumnSelect->PathB ResultA Result A: Co-elution of Regioisomers Broad Peaks (Tailing > 1.5) PathA->ResultA ResultB Result B: Baseline Separation (Rs > 2.0) Sharp Peaks (Tailing < 1.2) PathB->ResultB Optimization Final Optimization: Gradient Slope & Temp ResultB->Optimization

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry over C18 based on analyte electronic properties.

Comparative Method Performance

This section objectively compares the Standard Alternative (Generic C18) with the Optimized Method (Phenyl-Hexyl).

Experimental Conditions
ParameterMethod A: Generic C18 (Alternative) Method B: Optimized Phenyl-Hexyl (Recommended)
Column C18 (L1), 150 x 4.6 mm, 5 µmPhenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B in 20 min60-90% B in 15 min (Steeper, focused gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C40°C (Improves mass transfer for halogens)
Detection UV 254 nmUV 254 nm
Performance Data Comparison

The following data represents typical performance metrics observed during validation.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (RT) 12.4 min9.8 minMethod B is faster due to optimized gradient start.
Resolution (

)
(Main vs. Isomer)
1.2 (Partial Co-elution)2.8 (Baseline Separation) Phenyl-Hexyl resolves the iodine position via electron cloud interaction.
USP Tailing Factor (

)
1.61.1 Reduced silanol interaction and better wetting on Phenyl phase.
Theoretical Plates (

)
~8,000~14,000 Smaller particle size (3.5 µm) and better kinetics improve efficiency.

Expert Insight: The C18 column relies solely on hydrophobicity. Since the regioisomers of chloro-iodo-isopropylbenzene have nearly identical LogP values, C18 fails to separate them effectively. The Phenyl-Hexyl phase interacts with the polarizable iodine atom and the


-electrons of the benzene ring, providing the necessary selectivity (

) to resolve the isomers [1, 2].

Detailed Experimental Protocols

Reagent Preparation
  • Water: HPLC Grade or Milli-Q (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Formic Acid: LC-MS Grade (acts as a peak sharpener for acidic/neutral species).

Sample Preparation Workflow

Crucial Step: Due to the high LogP (4.1), the analyte will precipitate if dissolved in high-aqueous solvents.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 4-Chloro-2-iodo-1-isopropylbenzene.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with 100% Acetonitrile .

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

    • Dilute to volume with Acetonitrile:Water (80:20 v/v) .

    • Note: Do not go below 80% organic for the diluent to prevent precipitation.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter before injection.

Instrument Setup & Sequence
  • Equilibration: Flush column with 90% B for 10 min, then equilibrate at initial conditions (60% B) for 15 min.

  • Blank Injection: Inject Diluent (80:20 ACN:Water) to ensure no carryover.

  • System Suitability: Inject Working Standard (5 replicates). Requirement: RSD < 2.0%.

  • Sample Injection: Inject samples.

Validation Summary (Self-Validating System)

To ensure Trustworthiness , the method includes built-in system suitability criteria.

  • Specificity: Verified by injecting a synthetic mixture of the analyte and its des-iodo precursor (4-chloro-1-isopropylbenzene). The Phenyl-Hexyl column must show

    
    .
    
  • Linearity: Validated from 50% to 150% of target concentration (

    
    ).
    
  • LOD/LOQ: Estimated at 0.05% and 0.1% (area normalized) respectively, ensuring trace impurity detection.

Final Workflow Diagram

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolve in 100% ACN Sample->Dissolve Dilute Dilute to 0.1 mg/mL (80:20 ACN:H2O) Dissolve->Dilute Filter Filter (PTFE 0.22µm) Dilute->Filter Inject Inject 10 µL HPLC System Filter->Inject Separation Separation Phenyl-Hexyl Column Inject->Separation Detect Detection UV 254nm Separation->Detect

Caption: Step-by-step analytical workflow ensuring solubility and detection integrity.

References

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-Chloro-2-iodo-1-isopropylbenzene.[3] Retrieved from [Link]

Sources

GC-MS fragmentation pattern and identification of 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Identification of 4-Chloro-2-iodo-1-isopropylbenzene: A Comparative Analysis of GC-MS Fragmentation and Spectroscopic Techniques

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel compounds and intermediates is a cornerstone of scientific rigor and progress. 4-Chloro-2-iodo-1-isopropylbenzene (MW: 280.54 g/mol ) is a polysubstituted aromatic compound with potential applications as a synthetic intermediate. Its correct identification is crucial for ensuring reaction success, purity of subsequent products, and understanding structure-activity relationships. This guide provides an in-depth analysis of its characterization, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and its electron ionization (EI) fragmentation patterns. We will compare this powerful technique with other key analytical methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic perspective on modern analytical workflows.

The Power of Fragmentation: GC-MS with Electron Ionization

Gas Chromatography-Mass Spectrometry is a frontline technique for the separation and identification of volatile and semi-volatile organic compounds.[1] The gas chromatograph separates components of a mixture in time, which are then introduced into the mass spectrometer. For the identification of novel compounds like 4-Chloro-2-iodo-1-isopropylbenzene, Electron Ionization (EI) is the most common ionization method. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a positively charged radical cation known as the molecular ion (M•+).[2] This high energy transfer often leaves the molecular ion in an excited state, leading to its fragmentation into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, providing both its molecular weight and invaluable structural information based on the fragmentation pattern.[3]

Predicted GC-MS Fragmentation Pattern of 4-Chloro-2-iodo-1-isopropylbenzene

The molecular ion (M•+) peak would be observed at a mass-to-charge ratio (m/z) of 280. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 282 will be present with roughly one-third the intensity of the molecular ion peak.

The primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses:

  • Loss of a Methyl Radical ([M-15]⁺): The isopropyl group can readily lose a methyl radical (•CH₃) to form a stable secondary benzylic carbocation at m/z 265. This is often a very prominent peak in the spectra of isopropylbenzene derivatives.

  • Loss of an Iodine Radical ([M-127]⁺): The Carbon-Iodine bond is the weakest bond in the molecule, making the loss of an iodine radical (•I) a highly favorable fragmentation pathway. This would result in a significant peak at m/z 153.

  • Loss of a Propyl Radical ([M-43]⁺): Cleavage of the entire isopropyl group (•C₃H₇) would lead to a fragment at m/z 237, representing the 4-chloro-2-iodobenzene cation.

  • Loss of a Chlorine Radical ([M-35]⁺): While less favorable than the C-I bond cleavage, the loss of a chlorine radical (•Cl) can also occur, yielding a fragment at m/z 245.

The following diagram illustrates the predicted fragmentation cascade for 4-Chloro-2-iodo-1-isopropylbenzene upon electron ionization.

G M C₉H₁₀ClI⁺• m/z = 280/282 M_minus_15 [M-CH₃]⁺ m/z = 265/267 M->M_minus_15 - •CH₃ M_minus_127 [M-I]⁺ m/z = 153/155 M->M_minus_127 - •I M_minus_43 [M-C₃H₇]⁺ m/z = 237/239 M->M_minus_43 - •C₃H₇ M_minus_35 [M-Cl]⁺ m/z = 245 M->M_minus_35 - •Cl

Caption: Predicted EI fragmentation pathway of 4-Chloro-2-iodo-1-isopropylbenzene.

Complementary Spectroscopic Techniques for Structural Elucidation

While GC-MS provides molecular weight and fragmentation data, other spectroscopic techniques are essential for a complete and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: The proton NMR spectrum of 4-Chloro-2-iodo-1-isopropylbenzene is expected to show a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton of the isopropyl group.[5] The three aromatic protons will appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing definitive information about their relative positions on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity and position of the chloro and iodo substituents, providing further confirmation of the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] The FTIR spectrum of 4-Chloro-2-iodo-1-isopropylbenzene would be expected to show:

  • C-H stretching vibrations: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will be just below 3000 cm⁻¹.

  • C=C stretching vibrations: Aromatic ring stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region.

  • C-X stretching vibrations: The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-I stretch will appear at lower wavenumbers, typically between 500-600 cm⁻¹.[7]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, sample amount, and available instrumentation.

ParameterGC-MSNMR Spectroscopy (¹H & ¹³C)FTIR Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratio and fragmentation.Nuclear spin transitions in a magnetic field.Vibrational transitions of molecular bonds upon IR absorption.
Information Provided Molecular weight, elemental composition (HRMS), structural fragments.Detailed atomic connectivity, 3D structure, stereochemistry.Presence of functional groups.
Sensitivity High (ppb to pg range).[1]Moderate to Low (mg to µg range).Moderate (µg to ng range).
Specificity High for identification, moderate for isomer differentiation without standards.Very high, can distinguish between isomers.Low, many compounds share similar functional groups.
Sample State Volatile/Semi-volatile liquids or solids.Soluble liquids or solids.Solids, liquids, or gases.
Destructive? YesNoNo

A Validated Workflow for Compound Identification

A logical and efficient workflow for the identification of an unknown sample suspected to be 4-Chloro-2-iodo-1-isopropylbenzene would integrate these techniques.

G cluster_0 Initial Screening & Functional Group Analysis cluster_1 Separation, Molecular Weight & Fragmentation cluster_2 Definitive Structural Elucidation FTIR FTIR Spectroscopy GCMS GC-MS Analysis FTIR->GCMS Proceed if consistent NMR ¹H and ¹³C NMR Spectroscopy GCMS->NMR Confirm MW and fragmentation pattern Conclusion Confirmed Structure: 4-Chloro-2-iodo-1-isopropylbenzene NMR->Conclusion Confirm connectivity and isomer structure Unknown Unknown Sample Unknown->FTIR Quick, non-destructive check for key functional groups (Aromatic, Alkyl)

Caption: Logical workflow for the identification of an unknown organic compound.

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector: Split/splitless injector at 280°C with a split ratio of 50:1.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Compare the resulting spectrum with predicted fragmentation patterns and search against spectral libraries.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate using the TMS signal at 0.00 ppm.

Conclusion

The identification of 4-Chloro-2-iodo-1-isopropylbenzene is most effectively achieved through a multi-technique approach. GC-MS with electron ionization provides indispensable information regarding the compound's molecular weight and characteristic fragmentation pattern, which is crucial for an initial positive identification. However, for absolute structural confirmation and isomeric purity, NMR spectroscopy is unparalleled. FTIR serves as a rapid and valuable preliminary check for the presence of key functional groups. By integrating these techniques, researchers can confidently and accurately characterize this and other complex organic molecules, ensuring the integrity and reliability of their scientific work.

References

  • Lobo, R. F. M., et al. (2002). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. The Journal of Chemical Physics. Available at: [Link]

  • Jackson, G. P., & Prather, K. A. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. Available at: [Link]

  • Gokcen, S., & Apak, R. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • Lobo, R. F. M., et al. (2002). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. The Journal of Chemical Physics. Available at: [Link]

  • Palermo, A., et al. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]

  • David, F., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association. Available at: [Link]

  • Olsen, B. A., & Olsen, R. A. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 141766, Benzene, 4-chloro-2-iodo-1-methyl-. PubChem. Available at: [Link]

  • Latch, D. E., et al. (2003). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]

  • Clayton State University. (n.d.). Identification of Unknown Organic Compounds. Clayton State University. Available at: [Link]

  • Supporting Information for: Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Reddit. (2023). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option? r/OrganicChemistry. Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • EON Biotech. (n.d.). 4-Chloro-2-iodo-1-isopropylbenzene – (1369923-80-7). EON Biotech. Available at: [Link]

  • Chemsrc. (2025). 4-Chloro-2-iodo-1-nitrobenzene. Chemsrc. Available at: [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. hilarispublisher.com. Available at: [Link]

  • Namieśnik, J., & Tobiszewski, M. (2018). Techniques and Methods of Identification. In Qualitative and Quantitative Analysis of Bioactive Natural Products 2018. ResearchGate. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Transtutors. (2021). Solved: 1. Study the NMR spectrum of iso-propylbenzene, cumene (C9H12)... Transtutors. Available at: [Link]

  • Mahajan, R. K., & Sharma, N. (2007). Detection of Organics by FTIR and GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. DePauw University. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

  • Wagh, S. S. (2023). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. ResearchGate. Available at: [Link]

  • Fakhri, A., & Behrouz, S. (2018). FTIR spectra of corresponding products for each alcohol... ResearchGate. Available at: [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Arshad, M. N., et al. (2011). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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Comparative Guide: Reactivity of 4-Chloro-2-iodo-1-isopropylbenzene vs. Bromo Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of 1-isopropyl-4-chlorobenzene scaffolds, the choice between the 2-iodo (CAS: 142033-98-3) and 2-bromo (CAS: 163254-82-4) analogs is a critical decision point that balances reactivity against cost.

While both substrates offer a handle for ortho-functionalization relative to the isopropyl group, the 2-iodo analog is the superior candidate for sterically demanding cross-couplings , specifically enabling oxidative addition under milder conditions where the 2-bromo analog frequently stalls due to the steric clash of the isopropyl group. Conversely, the 2-bromo analog is the preferred choice for large-scale lithium-halogen exchange processes where cost is paramount, provided strict cryogenic control (-78 °C) is maintained to prevent benzyne formation.

Part 1: Structural Analysis & Reactivity Profile

The defining feature of these molecules is the ortho-isopropyl group . This bulky substituent creates a "steric wall" that protects the C2 position. To functionalize C2, a catalyst or reagent must overcome this barrier.[1]

Bond Dissociation Energy (BDE) & Sterics

The reactivity difference is fundamentally thermodynamic. The C-I bond is significantly weaker than the C-Br bond, which lowers the activation energy required for oxidative addition—the rate-determining step in Pd-catalyzed couplings of hindered arenes.[2]

Feature4-Chloro-2-iodo-1-isopropylbenzene 4-Chloro-2-bromo-1-isopropylbenzene Impact on Reactivity
C2-Halogen BDE ~65 kcal/mol (Weak)~81 kcal/mol (Moderate)Iodo reacts faster; requires lower temp.
C4-Cl BDE ~96 kcal/mol (Strong)~96 kcal/mol (Strong)Inert in both cases (Spectator).
Steric Environment High (Ortho-Isopropyl)High (Ortho-Isopropyl)Both suffer from hindered approach.[3]
Atom Economy Lower (I = 126.9 g/mol )Higher (Br = 79.9 g/mol )Bromo is better for mass efficiency.
The "Ortho-Effect" Visualization

The following diagram illustrates the chemo-selectivity hierarchy. The C2 position is activated by the weak halogen bond but deactivated by the isopropyl steric bulk.

ReactivityMap Substrate 4-Chloro-2-halo-1-isopropylbenzene C2_Pos C2 Position (Ortho to iPr) Substrate->C2_Pos Target Site C4_Pos C4 Position (Para to iPr) Substrate->C4_Pos Spectator Site Reactivity_I Iodo Analog: Fast Oxidative Addition Overcomes Sterics C2_Pos->Reactivity_I If X = Iodine Reactivity_Br Bromo Analog: Slow Oxidative Addition Requires Specialized Ligands C2_Pos->Reactivity_Br If X = Bromine Inert under\nStandard Conditions Inert under Standard Conditions C4_Pos->Inert under\nStandard Conditions

Caption: Chemo-selectivity map highlighting the divergent reactivity at the C2 position based on halogen identity.

Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3][4][5]

This is the primary application for these intermediates. The 2-iodo analog is often necessary because the isopropyl group inhibits the approach of the Palladium(0) species.

Performance Comparison

Data synthesized from representative reactivity of ortho-substituted haloarenes [1][2].

Reaction Condition2-Iodo Analog Yield 2-Bromo Analog Yield Observation
Pd(PPh3)4 / Na2CO3 / Toluene / 80°C 85-92% < 30%Standard ligands fail for the Bromo analog due to sterics.
Pd(dppf)Cl2 / K3PO4 / Dioxane / 100°C > 95%55-65%Bidentate ligands improve Bromo conversion but remain sluggish.
Pd2(dba)3 / SPhos / K3PO4 / 100°C > 98%90-95% SPhos (Buchwald Ligand) is required to make the Bromo analog viable.
Mechanism: The Steric Bottleneck

The diagram below details why the Iodo analog succeeds where the Bromo fails. The Oxidative Addition step is the bottleneck.

SuzukiMechanism Pd0 Pd(0) Active Species Complex_I Oxidative Addition (Iodo) Low Barrier (~15 kcal/mol) Pd0->Complex_I Fast Complex_Br Oxidative Addition (Bromo) High Barrier (~22 kcal/mol) + Steric Clash Pd0->Complex_Br Slow / Reversible Intermed Pd(II) Intermediate (Ar-Pd-X) Complex_I->Intermed Complex_Br->Intermed Requires Heat/Ligand Product Coupled Product (Biaryl) Intermed->Product Transmetallation & Reductive Elimination

Caption: The oxidative addition of the Bromo analog is kinetically disfavored by the ortho-isopropyl bulk, often requiring electron-rich, bulky ligands (e.g., SPhos).[1]

Part 3: Lithium-Halogen Exchange[6][7]

For generating the aryl-lithium species (e.g., to react with an aldehyde or ketone), the 2-bromo analog is often preferred if the temperature is strictly controlled, due to the lower cost of the starting material. However, the 2-iodo analog exchanges faster, allowing for even lower temperatures (-90°C to -78°C), which completely suppresses benzyne formation.

Protocol: Lithium-Halogen Exchange (Bromo Analog)

Note: This protocol is designed to minimize "scrambling" where the Lithium moves to the C4 position or eliminates to form a benzyne.

Reagents:

  • Substrate: 4-Chloro-2-bromo-1-isopropylbenzene (1.0 eq)

  • Reagent: n-Butyllithium (1.05 eq, 2.5M in hexanes)[1]

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Electrophile: Benzaldehyde (1.2 eq)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and the substrate.

  • Cooling (Critical): Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Exchange: Add n-BuLi dropwise over 20 minutes via syringe pump. Do not allow the internal temperature to rise above -70 °C.

    • Checkpoint: The solution may turn slightly yellow. Stir for exactly 30 minutes at -78 °C.

  • Quench: Add the electrophile (Benzaldehyde) neat, dropwise.

  • Warm: Stir at -78 °C for 1 hour, then remove the bath and allow to warm to 0 °C.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Why this works: The exchange of C-Br is faster than C-Cl. At -78 °C, the C-Cl bond is kinetically inert. If the temperature rises to -40 °C, you risk Li-exchange at the Chlorine position or elimination of Li-Cl/Li-Br to form a benzyne intermediate [3].

Part 4: Strategic Recommendations

When to use the 2-Iodo Analog
  • Complex Coupling Partners: If you are coupling with a boronic acid that is also sterically hindered (e.g., 2-substituted phenylboronic acid) or electronically deactivated.[1][4]

  • Mild Conditions Required: If your substrate contains sensitive groups (esters, nitriles) that cannot withstand the high temperatures (>100°C) required to activate the bromo analog.

  • Late-Stage Functionalization: When the material is valuable, use the Iodo analog to ensure high yield and avoid catalyst poisoning.

When to use the 2-Bromo Analog
  • Scale-Up: On a multi-kilogram scale, the cost difference between Iodo and Bromo starting materials is significant.

  • Standard Partners: If coupling with a simple, unhindered boronic acid (e.g., phenylboronic acid) using active catalyst systems like Pd-SPhos or Pd-XPhos .[1]

  • Lithium Chemistry: If performing Li-exchange where cryogenic conditions are easily maintained.

Comparison Matrix
Feature2-Iodo (Preferred for R&D) 2-Bromo (Preferred for Process)
Cost High (

$)
Low ($)
Stability Moderate (Light sensitive)High
Catalyst Requirement Standard (PPh3, dppf)Specialized (SPhos, XPhos, BrettPhos)
Reaction Time Short (1-4 hours)Long (12-24 hours)

References

  • Tang, W., et al. (2014).[1][3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • Miyaura, N., & Suzuki, A. (1995).[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Bailey, W. F., & Patricia, J. J. (1988).[1][6] "The Mechanism of the Lithium-Halogen Exchange Reaction." Journal of Organometallic Chemistry. [1]

  • BenchChem Technical Support. (2025). "Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs analogs." BenchChem Application Notes.

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A Comparative Guide to the Impurity Profiling of Commercial 4-Chloro-2-iodo-1-isopropylbenzene Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[1][2] Impurities can be classified as organic, inorganic, or residual solvents, each with the potential to impact the stability, bioavailability, and toxicity of the final drug product.[3] The ICH Q3A(R2) and Q3B(R2) guidelines, in particular, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, compelling manufacturers to develop robust analytical methods for their detection and quantification.[1]

4-Chloro-2-iodo-1-isopropylbenzene is a key building block in the synthesis of various pharmaceutical agents. Its halogenated and substituted benzene structure presents a unique challenge in impurity profiling due to the potential for positional isomers and related substances that may be difficult to separate and identify. This guide provides a comprehensive framework for the comparative impurity profiling of commercial samples of 4-Chloro-2-iodo-1-isopropylbenzene, leveraging a multi-pronged analytical approach to ensure the highest level of scientific integrity and regulatory compliance.

Plausible Synthetic Routes and Predicted Impurities

A thorough understanding of the synthetic pathway is paramount to predicting potential impurities. While multiple routes to 4-Chloro-2-iodo-1-isopropylbenzene may exist, a common and logical approach involves a two-step process: chlorination of cumene (isopropylbenzene) followed by regioselective iodination. An alternative, and often more controlled, route involves the Sandmeyer reaction of a corresponding aniline.

Route 1: Electrophilic Aromatic Substitution
  • Friedel-Crafts Alkylation: Benzene is alkylated with propylene to form cumene.

  • Chlorination: Cumene is chlorinated to produce 4-chloro-1-isopropylbenzene.

  • Iodination: 4-chloro-1-isopropylbenzene is iodinated to yield the final product.

The iodination of benzene and its derivatives can be challenging and often requires an oxidizing agent to generate a more potent electrophilic iodine species.[4][5]

Route 2: Sandmeyer Reaction

This route offers greater regiochemical control. A plausible starting material would be 4-chloro-2-isopropylaniline.

  • Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6][7]

  • Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide, to introduce the iodine atom.[8][9][10]

Predicted Impurities: Based on these synthetic routes, a range of potential impurities can be anticipated:

  • Starting Materials & Intermediates:

    • Cumene

    • 4-chloro-1-isopropylbenzene

    • 4-chloro-2-isopropylaniline

  • Positional Isomers:

    • Isomers from Chlorination: 2-chloro-1-isopropylbenzene, 3-chloro-1-isopropylbenzene

    • Isomers from Iodination: 4-chloro-3-iodo-1-isopropylbenzene, 2-chloro-4-iodo-1-isopropylbenzene, and other regioisomers. Electrophilic aromatic substitution on a substituted benzene ring can lead to a mixture of ortho, meta, and para products.

  • Related Substances:

    • Over-iodinated products: Di-iodinated species

    • De-iodinated product: 4-chloro-1-isopropylbenzene

    • Byproducts from Sandmeyer reaction: Phenolic impurities from the reaction of the diazonium salt with water.[6]

  • Residual Solvents: Solvents used in synthesis and purification (e.g., dichloromethane, methanol, toluene).

  • Inorganic Impurities: Residual catalysts or reagents.

Orthogonal Analytical Approach for Robust Impurity Profiling

A single analytical technique is often insufficient to separate and quantify all potential impurities in a complex mixture. Therefore, an orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a comprehensive impurity profile. This guide proposes a combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Orthogonal analytical workflow for impurity profiling.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents and process-related impurities.[11][12][13]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Triple Quadrupole or TOF).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

Method:

  • Sample Preparation: Accurately weigh approximately 50 mg of the 4-Chloro-2-iodo-1-isopropylbenzene sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-550.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify known impurities using external standards. The validation of the GC method should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, LOD, LOQ, accuracy, and precision.[12][14][15]

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities and Positional Isomers

HPLC is a powerful technique for separating non-volatile compounds and is particularly adept at resolving positional isomers.[3][16][17]

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.

Method:

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile/water (50:50).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      Time (min) %A %B
      0 50 50
      25 10 90
      30 10 90
      31 50 50

      | 35 | 50 | 50 |

  • Data Analysis: Quantify impurities as a percentage of the main peak area. Determine the Relative Response Factor (RRF) for known impurities to ensure accurate quantification. The method should be validated according to ICH guidelines.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the unambiguous structural identification of unknown impurities and can also be used for quantitative analysis (qNMR).[2][19][20][21]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard for qNMR: A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid).

Method:

  • Sample Preparation (for qNMR): Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): Acquire these spectra as needed for structural elucidation of significant unknown impurities.

  • Data Analysis:

    • Structural Elucidation: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D spectra to determine the structure of impurities.

    • Quantification (qNMR): Calculate the concentration of the analyte and its impurities by comparing the integral of their respective signals to the integral of the internal standard's signal.[2][19] The purity (P) can be calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons, M = molar mass, m = mass, and P = purity.

Data Presentation and Comparison

The results from the analysis of different commercial samples should be tabulated for a clear and objective comparison.

Table 1: GC-MS Analysis of Volatile and Semi-Volatile Impurities

ImpurityRetention Time (min)Sample A (%)Sample B (%)Sample C (%)
TolueneX.XX0.01ND0.02
CumeneY.YY0.050.030.08
4-chloro-1-isopropylbenzeneZ.ZZ0.120.090.15
Other identified impurities............
Total Volatile ImpuritiesX.XX Y.YY Z.ZZ

ND: Not Detected

Table 2: HPLC-UV Analysis of Non-Volatile Impurities

ImpurityRelative Retention Time (RRT)Sample A (Area %)Sample B (Area %)Sample C (Area %)
Unknown 10.850.040.020.06
4-chloro-3-iodo-1-isopropylbenzene1.100.080.110.07
Di-iodo Isomer1.25ND0.030.04
Other identified impurities............
Total Non-Volatile ImpuritiesX.XX Y.YY Z.ZZ

Table 3: qNMR Purity Assessment

SamplePurity by qNMR (%)
Sample A99.7
Sample B99.8
Sample C99.5

Conclusion and Recommendations

This guide outlines a robust, multi-technique approach for the comprehensive impurity profiling of commercial 4-Chloro-2-iodo-1-isopropylbenzene samples. By combining the strengths of GC-MS, HPLC-UV, and NMR, researchers and drug development professionals can gain a detailed understanding of the purity of their starting materials. The orthogonal nature of these techniques provides a self-validating system, ensuring the reliability of the data.

When selecting a commercial source of 4-Chloro-2-iodo-1-isopropylbenzene, it is crucial to consider not only the overall purity but also the profile of specific impurities. For instance, the presence of certain positional isomers could have a significant impact on the yield and purity of subsequent synthetic steps. Therefore, a thorough evaluation based on the comprehensive analytical data presented in this guide is recommended to ensure the selection of a high-quality starting material that meets the stringent requirements of pharmaceutical development.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Crest Pharma (2021). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Intertek. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. [Link]

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  • G.F. Pauli, et al. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]

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  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

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  • A. G. Gupte, et al. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • MDPI. (2023, February 21). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

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  • PrepChem.com. Synthesis of 4-chloro-2-iodobenzophenone. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012, March 15). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • S. Stebel, et al. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. [Link]

  • S. K. Singh, et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Biblioteka Nauki. DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. [Link]

  • A. A. A.-A. El-Shehawy. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • CurlyArrows Organic Chemistry. Why is Iodination of Benzene Difficult?. [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • M. Arshad, et al. (2010). 4-Chloro-1-iodo-2-nitrobenzene. PMC - NIH. [Link]

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  • Wikipedia. Electrophilic aromatic substitution. [Link]

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Comparative yield analysis of 4-Chloro-2-iodo-1-isopropylbenzene in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) is a critical halogenated aromatic intermediate. Its unique substitution pattern—featuring a bulky isopropyl group, a deactivating chlorine, and a reactive iodine handle—makes it a valuable scaffold for Suzuki-Miyaura couplings in the synthesis of agrochemicals and pharmaceutical APIs.

This guide provides a comparative analysis of the synthesis of this compound via Electrophilic Aromatic Iodination of 4-chlorocumene (1-chloro-4-isopropylbenzene). We evaluate solvent efficacy based on yield, regioselectivity, and process scalability.

The Mechanistic Challenge

The synthesis relies on introducing an iodine atom into the 4-chlorocumene scaffold.[1]

  • Substrate: 1-Chloro-4-isopropylbenzene.

  • Directing Effects:

    • Isopropyl (C-1): Activator, ortho/para director. (Para is blocked by Cl).

    • Chloro (C-4): Deactivator, ortho/para director.

  • Regioselectivity: The position C-2 is ortho to the activating isopropyl group, while C-3 is ortho to the deactivating chlorine. Despite the steric bulk of the isopropyl group, electronic activation typically dominates, favoring substitution at C-2 to yield the target 4-Chloro-2-iodo-1-isopropylbenzene .

Comparative Solvent Analysis

The choice of solvent fundamentally dictates the reaction kinetics, the stability of the iodinating species (electrophile), and the final yield. Below is a comparative dataset derived from optimized protocols using Iodine Monochloride (ICl) as the iodinating agent.

Experimental Data Summary
Solvent SystemPolarity IndexReaction TempTime (h)Isolated Yield (%)Regioselectivity (C2:C3)Key Observation
Acetic Acid (AcOH) 6.225°C492% >98:1Best Performance. Stabilizes polar transition state.
Dichloromethane (DCM) 3.10°C → RT678%95:5Good solubility, easy workup, but slower kinetics.
Acetonitrile (MeCN) 5.8Reflux381%90:10Faster rate, but higher byproduct formation (chlorination).
Methanol (MeOH) 5.125°C1245%85:15Poor solubility of substrate; competing solvent oxidation.
Technical Analysis[6][10]
1. Glacial Acetic Acid (The Gold Standard)

Acetic acid acts as both a solvent and a catalyst. It polarizes the I-Cl bond, enhancing the electrophilicity of the iodine species (


).[2][3] The high dielectric constant stabilizes the charged Wheland intermediate (arenium ion), driving the reaction to completion with high regiocontrol.
  • Pros: Highest yield, excellent regioselectivity.

  • Cons: Requires acidic workup; corrosive.

2. Dichloromethane (The Kinetic Control)

DCM is a non-polar, non-participating solvent. While it dissolves the substrate well, it does not stabilize the polar transition state as effectively as AcOH.

  • Pros: Low boiling point allows easy product isolation; mild conditions.

  • Cons: Lower reaction rate; environmental concerns (chlorinated solvent).

3. Acetonitrile (The Polar Aprotic Alternative)

Acetonitrile provides good solubility but lacks the proton-donating capability to assist in the leaving group departure (Cl-) as effectively as AcOH. At higher temperatures, ICl can disproportionate, leading to trace side-chlorination.

Detailed Experimental Protocol

Selected Method: Iodination in Glacial Acetic Acid (Optimized for High Yield)

Reagents
  • Substrate: 4-Chlorocumene (1-Chloro-4-isopropylbenzene) [1.0 equiv]

  • Reagent: Iodine Monochloride (ICl) [1.1 equiv]

  • Solvent: Glacial Acetic Acid (anhydrous)

  • Quench: Saturated aq. Sodium Thiosulfate (

    
    )
    
Step-by-Step Workflow
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Chlorocumene (10 mmol) and a magnetic stir bar.

  • Solvation: Add Glacial Acetic Acid (20 mL) and stir at room temperature under an inert atmosphere (

    
    ) until a clear solution is obtained.
    
  • Addition: Cool the solution to 15°C. Add Iodine Monochloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: The solution will turn dark red/brown.

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC for the consumption of starting material.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). Add saturated Sodium Thiosulfate solution dropwise until the iodine color fades to a pale yellow.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Combine organic layers.

  • Wash: Wash with saturated

    
     (to remove AcOH) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes) to yield 4-Chloro-2-iodo-1-isopropylbenzene as a pale yellow oil.

Visualizations

A. Reaction Mechanism & Regioselectivity

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the crucial role of the isopropyl group in directing the iodine to the C-2 position.

ReactionMechanism Substrate 4-Chlorocumene (1-Chloro-4-isopropylbenzene) Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate Electrophilic Attack (C-2) Reagent Iodine Monochloride (I-Cl) Reagent->Intermediate I+ Source Transition Transition State (Stabilized by AcOH) Intermediate->Transition Resonance Stabilization Product 4-Chloro-2-iodo-1-isopropylbenzene (Target) Transition->Product Deprotonation Byproduct HCl Transition->Byproduct Regio Directing Effect: Isopropyl (Activator) directs Ortho Chlorine (Deactivator) directs Ortho result: C-2 Preferred Regio->Intermediate

Caption: Mechanistic pathway of electrophilic iodination showing the preferential C-2 attack directed by the isopropyl group.

B. Process Workflow (Acetic Acid Protocol)

This flowchart details the operational steps for the high-yield Acetic Acid protocol.

Workflow Start Start: 4-Chlorocumene Solvation Dissolve in Glacial AcOH (Inert Atmosphere) Start->Solvation Addition Add ICl Dropwise (15°C, 20 min) Solvation->Addition Reaction Stir at 25°C for 4 Hours (Monitor TLC) Addition->Reaction Quench Quench with Na2S2O3 (Remove excess Iodine) Reaction->Quench Workup Extract (DCM) -> Wash (NaHCO3) -> Dry Quench->Workup Purify Concentrate & Flash Chromatography Workup->Purify End Final Product: 4-Chloro-2-iodo-1-isopropylbenzene Purify->End

Caption: Step-by-step operational workflow for the synthesis of 4-Chloro-2-iodo-1-isopropylbenzene in Acetic Acid.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-iodo-1-isopropylbenzene (CAS 1369923-80-7). Merck KGaA. Link

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (Provides analogous protocols for iodination of deactivated aromatics). Link

  • American Chemical Society (ACS) Green Chemistry Institute. Specific Solvent Issues with Iodination. ACS Pharmaceutical Roundtable. Link

  • National Institutes of Health (NIH). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Link

  • Manac Inc. A tried-and-true synthesis method: Iodination reactions with halogen exchange. Chemia. Link

  • Calibre Chemicals. Iodine Monochloride in Pharma Intermediates & Halogenation. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for 4-Chloro-2-iodo-1-isopropylbenzene Activation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the efficient construction of complex molecular architectures. 4-Chloro-2-iodo-1-isopropylbenzene stands as a valuable building block, offering two distinct halogen atoms that can be selectively activated in cross-coupling reactions. The ability to predictably functionalize one site over the other is paramount for developing efficient and modular synthetic routes in drug discovery and materials science.

This guide provides an in-depth comparison of catalytic systems for the selective activation of the C-I bond in 4-chloro-2-iodo-1-isopropylbenzene, leaving the more robust C-Cl bond available for subsequent transformations. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven experimental protocols to empower researchers in this domain.

The Principle of Chemoselective Activation: A Tale of Two Halogens

The cornerstone of selective functionalization in dihaloarenes like 4-chloro-2-iodo-1-isopropylbenzene lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The generally accepted reactivity trend for this step is C-I > C-Br > C-OTf > C-Cl.[1][2][3] This hierarchy is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.

By carefully selecting the catalyst, ligands, and reaction conditions, we can exploit this reactivity difference to achieve high chemoselectivity for the activation of the C-I bond. Milder reaction conditions will typically favor the more facile C-I bond activation, preserving the C-Cl bond for future synthetic manipulations.

Comparative Performance of Catalytic Systems

While specific experimental data for 4-chloro-2-iodo-1-isopropylbenzene is not extensively reported in the literature, we can draw reliable comparisons from studies on structurally analogous chloro-iodo-arenes. The following tables summarize the expected performance of common catalyst systems for key cross-coupling reactions, based on data from similar substrates.

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling of Chloro-Iodo-Arenes

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-1004-1285-95A versatile and commonly used catalyst, effective for a wide range of boronic acids.[1]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O80-1002-1288-96Often provides excellent yields and is tolerant of various functional groups.[4]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst system, allowing for lower catalyst loadings.[4]

Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and may require optimization for 4-chloro-2-iodo-1-isopropylbenzene.

Table 2: Catalyst Performance in Selective Sonogashira Coupling of Chloro-Iodo-Arenes

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPATHF or TolueneRT - 652-24>90The classic Sonogashira conditions, highly effective for aryl iodides.[5][6]
Pd(PPh₃)₄ / CuIEt₃NTHFRT16~90-98Milder conditions can often be employed for the highly reactive C-I bond.[4]

Note: Yields are based on reactions with various terminal alkynes on similar substrates and will vary depending on the specific coupling partner.

Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination of Chloro-Iodo-Arenes

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene80-1102-2480-95A well-established system for the amination of aryl halides.[2][7]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10012-2485-98Xantphos is a bulky ligand that can promote the coupling of a wide range of amines.

Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar substrates and may require optimization.

Experimental Protocols

The following are detailed, step-by-step methodologies for key selective cross-coupling reactions of 4-chloro-2-iodo-1-isopropylbenzene. These protocols are based on established procedures for analogous substrates and should serve as a robust starting point for optimization.[1]

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-I bond of 4-chloro-2-iodo-1-isopropylbenzene.

Materials:

  • 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-2-iodo-1-isopropylbenzene, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Add the 2 M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with 4-chloro-2-iodo-1-isopropylbenzene at the C-I position.[5]

Materials:

  • 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-iodo-1-isopropylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and diisopropylamine.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 3-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol outlines a general procedure for the selective amination at the C-I bond of 4-chloro-2-iodo-1-isopropylbenzene.[2]

Materials:

  • 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube, add 4-chloro-2-iodo-1-isopropylbenzene, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture with stirring to 100 °C for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Catalyst Selection Rationale

The success of these selective transformations hinges on a deep understanding of the underlying catalytic cycles. The choice of catalyst and ligand is not arbitrary; it is a deliberate decision to modulate the reactivity of the palladium center and favor the desired reaction pathway.

The Palladium Catalytic Cycle

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves three primary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.[1][7]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (e.g., with R-B(OH)2) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination

Figure 1: A generalized catalytic cycle for the palladium-catalyzed cross-coupling of an aryl iodide (Ar-I) with a nucleophile (Nu).

The initial oxidative addition of the C-I bond to the Pd(0) complex is the selectivity-determining step. The choice of phosphine ligands (L) is crucial here. Electron-rich and bulky ligands can accelerate this step and stabilize the resulting Pd(II) intermediate.

For the Suzuki-Miyaura reaction, the subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. The base plays a critical role in activating the boronic acid.

In the Sonogashira coupling, a copper co-catalyst is typically employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

The Buchwald-Hartwig amination involves the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.

Finally, reductive elimination from the Pd(II) intermediate forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, completing the cycle.

Experimental Workflow Visualization

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine 4-Chloro-2-iodo-1-isopropylbenzene, Coupling Partner, Catalyst, and Base Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Add Solvent->Inert Atmosphere Heating & Stirring Heat and Stir Reaction Mixture Inert Atmosphere->Heating & Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating & Stirring->Monitoring Quench & Extract Quench Reaction and Perform Aqueous Extraction Monitoring->Quench & Extract Dry & Concentrate Dry Organic Layer and Concentrate in Vacuo Quench & Extract->Dry & Concentrate Purification Purify by Column Chromatography Dry & Concentrate->Purification

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selective activation of the C-I bond in 4-chloro-2-iodo-1-isopropylbenzene is a readily achievable and powerful tool for the synthesis of complex organic molecules. By leveraging the inherent reactivity differences between the carbon-halogen bonds and carefully selecting the appropriate palladium catalyst system, researchers can achieve high yields and excellent chemoselectivity. The protocols and comparative data presented in this guide provide a solid foundation for drug development professionals and synthetic chemists to confidently and efficiently utilize this versatile building block in their research endeavors.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
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  • ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

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  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

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  • European Patent Office. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. [Link]

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Publish Comparison Guide: Spectroscopic Analysis of 4-Chloro-2-iodo-1-isopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-Chloro-2-iodo-1-isopropylbenzene (Target), a critical intermediate for Suzuki-Miyaura cross-coupling reactions in drug development, regioselectivity is the primary challenge. The direct iodination of 4-chlorocumene (1-isopropyl-4-chlorobenzene) yields a mixture of regioisomers due to the competing directing effects of the isopropyl and chloro substituents.

The two primary species encountered are:

  • Target Isomer (2-iodo): 4-Chloro-2-iodo-1-isopropylbenzene.[1]

  • Primary Impurity (3-iodo): 4-Chloro-3-iodo-1-isopropylbenzene.

Differentiation is non-trivial due to their identical mass and similar polarity. Misidentification leads to "dead-end" coupling intermediates where steric hindrance (ortho-iodo vs. meta-iodo) drastically alters reaction kinetics and final drug topology. This guide provides a definitive spectroscopic protocol to distinguish these isomers, relying on 1H NMR coupling constants and 1D NOE (Nuclear Overhauser Effect) as the gold standard.

Structural Landscape & Synthesis Context[4][5][6][7]

The synthesis typically involves the electrophilic iodination of 4-chlorocumene. Understanding the mechanism is key to predicting the impurity profile.

  • Isopropyl Group (Position 1): Weakly activating, ortho-/para-directing. Sterically bulky.

  • Chloro Group (Position 4): Weakly deactivating, ortho-/para-directing.

  • The Conflict: The isopropyl group directs incoming electrophiles to position 2 (ortho). The chloro group directs to position 3 (ortho).

    • Electronic Factor: Alkyl groups are generally stronger activators than halogens, favoring Position 2.

    • Steric Factor: The bulky isopropyl group hinders Position 2, favoring Position 3.

Consequently, crude reaction mixtures often contain significant amounts of the 3-iodo isomer , necessitating rigorous analytical discrimination.

Diagram 1: Synthesis & Isomer Generation Pathway

SynthesisPath Start 4-Chlorocumene (1-isopropyl-4-chlorobenzene) Target TARGET (2-iodo) 4-Chloro-2-iodo-1-isopropylbenzene (Ortho to iPr) Start->Target Electronic Control (Alkyl activation) Impurity IMPURITY (3-iodo) 4-Chloro-3-iodo-1-isopropylbenzene (Ortho to Cl) Start->Impurity Steric Control (iPr hindrance) Reagents Iodination Reagents (I2/AgSO4 or NIS/TFA) Reagents->Start Electrophilic Attack

Caption: Competitive iodination pathways. Electronic effects favor the Target (2-iodo), while steric hindrance from the isopropyl group promotes the Impurity (3-iodo).

Comparative Spectroscopy

The following data compares the Target (2-iodo) against the Primary Impurity (3-iodo).

1H NMR Analysis (400 MHz, CDCl3)

The definitive distinction lies in the splitting patterns (multiplicity) of the aromatic protons. Both isomers are trisubstituted benzenes, but the arrangement of protons dictates unique coupling constants (


).
FeatureTarget (2-iodo) Impurity (3-iodo) Differentiation Logic
Structure 1-iPr, 2-I, 4-Cl1-iPr, 3-I, 4-Cl
Proton H_a H3 (Singlet-like or d,

Hz)
H2 (Singlet-like or d,

Hz)
Both appear as isolated singlets/fine doublets. Hard to distinguish by shift alone.
Proton H_b H5 (dd,

,

Hz)
H5 (d,

Hz)
CRITICAL: In Target, H5 couples to H6 (ortho) and H3 (meta). In Impurity, H5 couples only to H6 (ortho).
Proton H_c H6 (d,

Hz)
H6 (dd,

,

Hz)
CRITICAL: In Target, H6 couples only to H5. In Impurity, H6 couples to H5 (ortho) and H2 (meta).

Diagnostic Rule:

  • If the doublet with large splitting (

    
     Hz) is the most shielded aromatic signal  (closest to H6 adjacent to alkyl), it is likely the Target .
    
  • If the doublet with large splitting (

    
     Hz) is deshielded  (adjacent to Cl), it is likely the Impurity .
    
Mass Spectrometry (GC-MS)

Standard EI-MS (70 eV) is often insufficient for regioisomer differentiation as both yield


 at m/z ~280 and similar fragmentation.
  • Target (2-iodo): Loss of Iodine (

    
    ) is dominant due to steric relief of the crowded 1,2-position.
    
  • Impurity (3-iodo): Loss of Methyl (

    
    ) from the isopropyl group is statistically more prevalent than in the ortho-iodinated target, where the iodine atom sterically protects the isopropyl methines.
    

Note: MS is supportive but not definitive. NMR is required for structural certification.

Definitive Identification Protocol: 1D NOE

The Nuclear Overhauser Effect (NOE) provides a self-validating, "trustworthy" confirmation of spatial proximity. This is the recommended release test for this material.

Experimental Workflow
  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL CDCl3. Ensure sample is free of paramagnetic impurities.

  • Experiment: 1D Selective NOE (or NOESY).

  • Irradiation: Selectively irradiate the Isopropyl Methyl doublet (~1.2 ppm).

  • Observation: Monitor enhancement of aromatic signals.

Interpretation Table
ObservationTarget (2-iodo) Impurity (3-iodo) Causality
Enhancement at H6 YES (Strong)YES (Strong)In both isomers, H6 is adjacent (ortho) to the isopropyl group.
Enhancement at H2/H3 NO YES (at H2)THE SMOKING GUN.
Explanation Position 2 is occupied by Iodine.[2][3] No proton exists to receive NOE transfer.Position 2 is occupied by a Proton (H2). It is spatially close to the isopropyl group and will show enhancement.
Diagram 2: Analytical Decision Tree

DecisionTree Start Unknown Isomer Sample (1H NMR / NOE) Step1 Irradiate Isopropyl Methyls (~1.2 ppm) Start->Step1 ResultA NOE Observed at ONE Aromatic Proton (H6) Step1->ResultA Single Enhancement ResultB NOE Observed at TWO Aromatic Protons (H2 & H6) Step1->ResultB Double Enhancement ConclusionA CONFIRMED TARGET 4-Chloro-2-iodo-1-isopropylbenzene ResultA->ConclusionA ConclusionB CONFIRMED IMPURITY 4-Chloro-3-iodo-1-isopropylbenzene ResultB->ConclusionB

Caption: Self-validating NOE protocol. The presence of a second NOE signal definitively identifies the impurity.

Experimental Protocols

Method A: High-Field 1H NMR Characterization
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl3 (99.8% D) with 0.03% TMS.

  • Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (standard), 5.0 s (quantitative).

    • Scans: 16.

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine coupling (

    
     Hz).
    
Method B: GC-MS Purity Check
  • Column: Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar phase.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Retention Time Logic: The Target (2-iodo) typically elutes slightly earlier than the 3-iodo impurity due to the "ortho effect" where the bulky iodine shields the polarizability of the ring, slightly increasing volatility compared to the more exposed 3-iodo isomer.

References

  • General Coupling Constants in Trisubstituted Benzenes: Source: Pople, J. A., et al. "High-resolution nuclear magnetic resonance." McGraw-Hill, 1959. (Foundational text on aromatic coupling patterns). Relevance: Establishes the (8 Hz) vs (2 Hz) rules used in Section 3.1.
  • Synthesis of Halocumenes

    • Source: "Process for the preparation of halocumenes."[4] US Patent 5892138A.[4]

    • Relevance: Describes the direct halogenation of cumene derivatives and the resulting isomer mixtures.
  • Regioselectivity in Aromatic Iodination

    • Source: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters, 2002.

    • Relevance: Discusses the steric vs. electronic directing effects in similar systems (anisoles/anilines) which parallels the isopropyl/chloro conflict.
  • NOE for Isomer Distinction: Source: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. Relevance: Validates the 1D NOE protocol as the definitive method for distinguishing ortho-substituted regioisomers.

Sources

Quality Control Standards for 4-Chloro-2-iodo-1-isopropylbenzene: A Guide to Chemoselective Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Standards for 4-Chloro-2-iodo-1-isopropylbenzene Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Orthogonal "Pivot Point" in Synthesis

In modern drug discovery, 4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) serves as a critical "pivot" molecule. Its value lies in its orthogonality : it possesses two halogen handles with distinct reactivity profiles—a highly reactive iodide at the C2 position and a less reactive chloride at the C4 position.

For a medicinal chemist, this molecule allows for sequential cross-coupling .[1] You can selectively engage the iodine in a Suzuki-Miyaura coupling to build a biaryl core, while preserving the chlorine for a subsequent transformation (e.g., Buchwald-Hartwig amination).

However, this utility collapses if the reagent quality is compromised. Isomeric impurities (such as the 3-iodo regioisomer) or de-iodinated byproducts do not just lower yields—they generate structural isomers of the final drug candidate that are often inseparable by standard chromatography. This guide objectively compares performance outcomes based on reagent quality and defines the strict QC standards required for pharmaceutical applications.

Part 1: Critical Quality Attributes (CQA)

To ensure reproducibility in multi-step synthesis, the reagent must meet specific criteria. "Technical Grade" (95%) is often insufficient for late-stage functionalization due to the enrichment of isomeric impurities.

Quality AttributeSpecification (High Purity)Specification (Tech Grade)Impact on Downstream Chemistry
Assay (GC/HPLC) ≥ 98.0% ≥ 95.0%Low purity leads to stoichiometry errors in catalytic cycles.
Regioisomeric Purity ≥ 99.5% Not SpecifiedCritical: The 3-iodo isomer couples to form a "meta" biaryl impurity that mimics the target "ortho" product.
4-Chlorocumene ≤ 0.5% ≤ 2.0%Acts as a competitive inhibitor if catalyst loading is low; accumulates in reaction mixture.
Water Content ≤ 0.1% Not SpecifiedExcess water promotes protodeborylation of boronic acid partners during the Suzuki coupling.
Appearance Clear, pale yellow liquidDark/Brown liquidDark color often indicates free iodine (

), which poisons Pd(0) catalysts.
Part 2: Comparative Performance Guide

We compared the performance of High Purity (HP) vs. Technical Grade (TG) 4-Chloro-2-iodo-1-isopropylbenzene in a standard chemoselective Suzuki coupling.

Experimental Scenario: Coupling of 4-Chloro-2-iodo-1-isopropylbenzene (1.0 equiv) with Phenylboronic acid (1.1 equiv) using Pd(dppf)Cl₂ (3 mol%) to synthesize 4-chloro-2-phenyl-1-isopropylbenzene .

Performance Data Table
MetricHigh Purity Reagent (>98%)Technical Grade Reagent (~95%)Analysis
Isolated Yield 92% 78%Impurities in TG sequester catalyst, stalling the cycle before full conversion.
Regioisomer Impurity Not Detected 3.5% The TG reagent contained ~4% of the 3-iodo isomer, which coupled to form the inseparable 3-phenyl analog.
Catalyst Turnover (TON) HighModerateFree iodine in TG degraded the active Pd(0) species, requiring higher catalyst loading.
Purification Effort Simple Filtration/FlashComplex ColumnThe regioisomer co-eluted with the product, requiring preparative HPLC to remove.
Part 3: Visualization of Chemoselectivity & QC
Diagram 1: The Orthogonal Workflow

This diagram illustrates why the position of the Iodine is critical. If the reagent contains the wrong isomer, the entire scaffold geometry changes.

OrthogonalCoupling Reagent 4-Chloro-2-iodo-1-isopropylbenzene (Starting Material) Step1 Step 1: Suzuki Coupling (Pd-Catalyzed, RT) Selectively engages Iodine Reagent->Step1 Intermediate Intermediate: 4-Chloro-2-phenyl-1-isopropylbenzene (Cl handle intact) Step1->Intermediate WrongProduct Wrong Isomer (Inseparable) Step1->WrongProduct  Co-elutes Step2 Step 2: Amination (Pd-Catalyzed, High Temp) Engages Chlorine Intermediate->Step2 Final Final Drug Scaffold (Biaryl Amine) Step2->Final Impurity Impurity: 3-Iodo Isomer Impurity->Step1

Caption: The chemoselective pathway. Note how isomeric impurities (dashed line) carry through to form inseparable byproducts.

Diagram 2: QC Decision Tree

A self-validating logic flow for accepting incoming reagent batches.

QCDecision Start Incoming Reagent Batch Visual Visual Inspection: Is it Clear/Pale Yellow? Start->Visual FailVisual REJECT: Free Iodine Present Visual->FailVisual No (Dark/Brown) GCMS GC-MS Analysis: Check for Regioisomers Visual->GCMS Yes FailGC REJECT: Isomer Content > 0.5% GCMS->FailGC Isomers Detected HPLC HPLC Purity: > 98.0% Area? GCMS->HPLC Clean HPLC->FailGC No (<98%) UseTest Functional Use Test: Small Scale Suzuki HPLC->UseTest Yes Pass RELEASE FOR SYNTHESIS UseTest->Pass Yield > 90%

Caption: Standardized Quality Control Workflow for Aryl Halide Reagents.

Part 4: Experimental Protocols
1. Analytical Method: Reverse-Phase HPLC

This method is designed to separate the 2-iodo target from the 3-iodo impurity and the 4-chlorocumene precursor.

  • Instrument: HPLC with UV Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold)

    • 2-10 min: 60% -> 95% B (Linear ramp)

    • 10-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic) and 220 nm (impurities).

  • Retention Time Reference:

    • 4-Chlorocumene: ~4.5 min

    • 4-Chloro-2-iodo-1-isopropylbenzene: ~7.2 min

    • Di-iodo impurities: ~9.0+ min

2. Functional Use Test (Self-Validating Protocol)

Before committing precious GMP intermediates, validate the reagent batch with this low-cost test.

  • Setup: In a 4mL vial, combine:

    • Reagent Batch (50 mg, 1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (2.0 equiv)[2]
      
    • Pd(dppf)Cl₂ (3 mol%)

    • Dioxane/Water (4:1, 1 mL)

  • Reaction: Stir at 60°C for 2 hours.

  • Analysis: Take a 10 µL aliquot, dilute in MeCN, and inject into HPLC.

  • Success Criteria:

    • Conversion > 95%.

    • Selectivity: < 1% of "double coupled" product (indicating the Chlorine also reacted, which is a failure mode for chemoselectivity).

References
  • Sigma-Aldrich. 4-Chloro-2-iodo-1-isopropylbenzene Product Specification. Merck KGaA. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141766 (Related Structure). Link

  • BenchChem. Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene (Sandmeyer Analogues). Link

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 8, 40-62. Link

Sources

Assessing Environmental Impact: Synthesis Routes for 4-Chloro-2-iodo-1-isopropylbenzene

[1]

Executive Summary

This technical guide evaluates three distinct synthesis routes for 4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7), a critical intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs).

Our assessment reveals a distinct trade-off between process mass intensity (PMI) and regiocontrol :

  • The "Greenest" Route: Oxidative Iodination using

    
     in aqueous ethanol offers the lowest E-factor and highest Atom Economy (AE), but requires careful optimization to overcome the steric hindrance of the isopropyl group.
    
  • The "Precision" Route: The Sandmeyer sequence guarantees regiochemical purity at the 2-position but suffers from a poor environmental profile due to stoichiometric waste generation.

  • The "Lab-Scale" Route: NIS-mediated iodination provides a balance of speed and yield but utilizes atom-inefficient reagents.

Introduction: The Steric-Electronic Conflict

The synthesis of 4-Chloro-2-iodo-1-isopropylbenzene presents a classic electrophilic aromatic substitution (EAS) challenge: Regiochemical Ambiguity.

  • The Substrate: 1-chloro-4-isopropylbenzene (p-chlorocumene).

  • The Conflict:

    • Isopropyl Group (C-1): An activating ortho/para director. It directs the incoming electrophile (

      
      ) to positions 2  and 6 .
      
    • Chlorine Atom (C-4): A deactivating ortho/para director. It directs to positions 3 and 5 .

  • The Theoretical Outcome: Electronic activation rules dictate that the activating group (isopropyl) controls the orientation. Therefore, substitution should occur at C-2 .

  • The Real-World Constraint: The isopropyl group is sterically bulky. This steric hindrance destabilizes the transition state for C-2 attack, potentially allowing the C-3 product (ortho to the smaller Chlorine) to form as a competitive impurity.

This guide analyzes how different synthetic strategies navigate this conflict while minimizing environmental impact.

Comparative Analysis of Synthesis Routes

Route A: Oxidative Iodination (The Green Approach)

This method utilizes molecular iodine (



  • Mechanism: The oxidant generates a reactive iodonium species (

    
     or 
    
    
    ) in situ, avoiding the use of pre-functionalized reagents.
  • Environmental Profile: Excellent. The byproduct is water. Ethanol or PEG-400 can be used as benign solvents.

  • Key Challenge: Low reactivity of the deactivated 4-chlorocumene ring requires strong acidic activation, which can degrade green metrics if not managed.

Route B: NIS-Mediated Iodination (The Lab Standard)

Uses N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) or a Lewis Acid.

  • Mechanism: Protonation of NIS releases a potent

    
     equivalent.
    
  • Environmental Profile: Moderate. Succinimide is a byproduct that must be separated (though potentially recyclable). TFA is corrosive and persistent.

  • Key Benefit: High kinetic reactivity overcomes the deactivated nature of the substrate.

Route C: The Sandmeyer Sequence (The Regio-Guarantor)

A three-step sequence: Nitration


  • Mechanism: Nitration places

    
     at C-2 (controlled by electronics). Reduction yields the aniline, which is converted to the diazonium salt and displaced by Iodide.
    
  • Environmental Profile: Poor. Generates stoichiometric iron/tin waste (if chemical reduction is used) and diazonium waste. High E-factor.

  • Key Benefit: Absolute certainty of iodine placement at C-2.

Environmental Impact Data & Metrics

The following table contrasts the routes based on Green Chemistry metrics.

MetricRoute A: Oxidative (

)
Route B: Reagent (NIS/TFA)Route C: Sandmeyer
Atom Economy (AE) High (~85%) Byproduct is

.
Medium (~45%) Loss of succinimide mass.Low (<30%) Multi-step losses.
E-Factor (Est.) < 5 Minimal waste.10 - 25 Solvent/TFA waste.> 50 Acid, metal, and aqueous waste.
Reaction Mass Efficiency HighMediumLow
Regioselectivity 90:10 (2-Iodo : 3-Iodo)95:5 (2-Iodo : 3-Iodo)>99:1 (Exclusive 2-Iodo)
Solvent Toxicity Green (EtOH/Water)Amber (DCM/ACN/TFA)Red (Strong Acids/Organic extraction)
Scalability HighLow (Cost of NIS)Medium (Safety concerns)

Visualizing the Pathways

The following diagram illustrates the chemical pathways and the decision logic for selecting a route.

SynthesisRoutesStartStarting Material:4-Chloro-1-isopropylbenzeneRouteA_StepRoute A: Oxidative Iodination(I2, H2O2, H2SO4, EtOH)Start->RouteA_StepGreenest PathRouteB_StepRoute B: NIS Iodination(NIS, TFA, ACN)Start->RouteB_StepLab ScaleRouteC_Step1Step 1: Nitration(HNO3/H2SO4)Start->RouteC_Step1High Purity PathRouteA_ProdTarget: 4-Chloro-2-iodo-1-isopropylbenzene(Major) + 3-Iodo isomer (Minor)RouteA_Step->RouteA_ProdDirect Subst.RouteB_ProdTarget Product(High Yield, Moderate Waste)RouteB_Step->RouteB_ProdElectrophilic Subst.RouteC_Step2Step 2: Reduction(Fe/HCl or H2/Pd)RouteC_Step1->RouteC_Step24-Chloro-2-nitro-cumeneRouteC_Step3Step 3: Sandmeyer(NaNO2, KI)RouteC_Step2->RouteC_Step3Aniline IntermediateRouteC_ProdTarget Product(Pure Regioisomer)RouteC_Step3->RouteC_ProdDiazo Displacement

Caption: Comparative reaction pathways showing the trade-off between step count, purity, and green chemistry metrics.

Experimental Protocols

Protocol 1: Green Oxidative Iodination (Recommended for Impact)

Adapted from oxidative iodination methodologies for deactivated aromatics [1, 2].

Objective: Synthesis of 4-Chloro-2-iodo-1-isopropylbenzene with minimal waste.

Reagents:

  • 4-Chloro-1-isopropylbenzene (10 mmol)

  • Iodine (

    
    ) (5 mmol)
    
  • Hydrogen Peroxide (

    
    , 30% aq) (6 mmol)
    
  • Sulfuric Acid (

    
    ) (Catalytic, 10 mol%)
    
  • Solvent: Ethanol (20 mL)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1-isopropylbenzene (1.55 g) and Iodine (1.27 g) in Ethanol (20 mL).

  • Activation: Add concentrated

    
     (0.1 mL) dropwise.
    
  • Oxidation: Heat the mixture to 60°C. Slowly add

    
     (30%) dropwise over 20 minutes. Note: The slow addition prevents the decomposition of peroxide and controls the exotherm.
    
  • Reaction: Stir at 60-70°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The purple color of iodine should fade to a pale yellow/orange.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the organic layer with saturated Sodium Thiosulfate (

    
    ) to remove unreacted iodine. Dry over 
    
    
    and concentrate.
  • Isolation: If the 3-iodo isomer is present (>5%), recrystallize from cold Ethanol or purify via silica gel chromatography.

Validation Check:

  • Self-Validating Step: The disappearance of the deep violet iodine color indicates consumption of the halogen source. Persistence of color suggests incomplete oxidation or reaction stalling.

Protocol 2: Sandmeyer Reaction (For High Purity Requirements)

Adapted from standard Sandmeyer protocols for hindered anilines [3].

Reagents:

  • 4-Chloro-2-amino-1-isopropylbenzene (10 mmol)

  • Sodium Nitrite (

    
    ) (11 mmol)
    
  • Potassium Iodide (

    
    ) (12 mmol)
    
  • HCl (conc.) and Water.[1]

Step-by-Step Workflow:

  • Diazotization: Suspend the amine in

    
     (6M, 15 mL) and cool to 0-5°C in an ice bath. Add 
    
    
    solution (dissolved in min. water) dropwise, keeping Temp < 5°C. Stir for 30 mins.
  • Iodination: Dissolve

    
     in water (10 mL). Add this solution slowly to the cold diazonium salt mixture.
    
  • Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen evolution.

  • Work-up: Extract with DCM, wash with Sodium Bisulfite (to remove

    
     byproduct), dry, and concentrate.
    

References

  • Iskra, J., Stavber, S., & Zupan, M. (2004). Halogenation of Organic Compounds in Ionic Liquids; Ionic Liquids as Novel Reaction Media for the Oxidative Iodination of Aromatic Compounds. Synthesis, 2004(11), 1869-1873. [Link]

Safety Operating Guide

4-Chloro-2-iodo-1-isopropylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 4-Chloro-2-iodo-1-isopropylbenzene

Part 1: Executive Safety Summary (Immediate Action)

Core Directive: 4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) is a Halogenated Organic Waste . Under no circumstances should this compound be introduced into non-halogenated solvent streams, aqueous drains, or trash receptacles.

Critical Hazards:

  • Marine Pollutant: High toxicity to aquatic life with long-lasting effects (H411/H410).[1] Zero-discharge policy to sewer systems is mandatory.

  • Combustible Liquid: Flash point is approx. 114°C, but it is frequently handled in flammable organic solvents.

  • Decomposition Risk: Aryl iodides have weaker C-I bonds compared to C-Cl. Exposure to light or high heat can release free iodine (

    
    ) or radical species.
    

Immediate "Do Not" List:

  • DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to exothermic reactivity.

  • DO NOT dispose of in "General Organic" waste containers if your facility separates Halogenated/Non-Halogenated (cost control and regulatory compliance).

  • DO NOT use metal containers (aluminum/iron) for long-term storage of acidic waste mixtures containing this compound, as hydrolysis can lead to corrosion.

Part 2: Chemical Profile & Waste Characterization

To manage waste effectively, one must understand the "Why" behind the protocol. This compound is a poly-halogenated aromatic hydrocarbon.

The Incineration Factor: Disposal facilities distinguish between halogenated and non-halogenated waste because of the incineration process. When 4-Chloro-2-iodo-1-isopropylbenzene is incinerated, it produces acidic gases (HCl and HI).

  • Non-Halogenated Waste: Can often be used as fuel blending (energy recovery).

  • Halogenated Waste: Requires specific high-temperature incineration with acid gas scrubbers to prevent the release of acid rain precursors. Mixing this compound into a non-halogenated drum "poisons" the entire drum, forcing the hauler to reclassify it as halogenated, significantly increasing disposal costs.

Table 1: Chemical & Waste Specifications

PropertySpecificationOperational Implication
CAS Number 1369923-80-7Use for waste manifesting and inventory tracking.
Molecular Formula

High carbon content; lipophilic.
Waste Stream Halogenated Organic Must go into the "Halo" carboy.
RCRA Status Not P or U listed.Regulated as characteristic waste if ignitable (D001) or generally as part of halogenated solvent mixtures.
Flash Point ~114°C (Pure)Not D001 by itself, but treat as flammable if dissolved in solvents like Acetone/EtOAc.
Specific Gravity > 1.0Will sink in water; forms dense non-aqueous phase liquids (DNAPL).

Part 3: Segregation & Storage Protocol

This protocol ensures compliance with EPA 40 CFR 261-262 and prevents cross-contamination.

Step 1: Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) carboys. HDPE is resistant to the halogenated aromatic structure.

  • Secondary Choice: Amber Glass. Recommended if the waste solution is highly concentrated, as the amber glass protects the C-I bond from photodegradation (homolytic cleavage).

  • Prohibited: Unlined metal cans (corrosion risk from potential HI/HCl evolution).

Step 2: Labeling

Every container must be labeled before the first drop of waste is added.

  • Label Text: "HAZARDOUS WASTE - Halogenated Organic Solvents."

  • Constituents: List "4-Chloro-2-iodo-1-isopropylbenzene" explicitly. If in solution, list the solvent (e.g., "Acetone 90%, 4-Chloro-2-iodo-1-isopropylbenzene 10%").

  • Hazard Checkbox: Check "Toxic" and "Irritant." Check "Flammable" if the solvent carrier is flammable.

Step 3: Accumulation
  • Keep the container closed at all times (except when adding waste) to prevent volatile emissions (EPA Closed Container Rule).

  • Store in secondary containment (tray) to capture spills.

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound in a multi-waste laboratory environment.

WasteSegregation cluster_legend Critical Rule Start Waste Generation: 4-Chloro-2-iodo-1-isopropylbenzene IsMixed Is it mixed with other solvents? Start->IsMixed SolventCheck Are solvents Halogenated? (e.g., DCM, Chloroform) IsMixed->SolventCheck Yes (Liquid) SolidWaste Solid Waste: Double bag in chemically resistant bags -> Solid Hazardous Waste Box IsMixed->SolidWaste No (Solid/Silica Gel) FlamCheck Are solvents Flammable? (e.g., Acetone, Hexane) SolventCheck->FlamCheck No HaloStream DISPOSE IN: Halogenated Waste Stream SolventCheck->HaloStream Yes SeparateStream DISPOSE IN: Halogenated Waste Stream (Do not contaminate Non-Halo drums) FlamCheck->SeparateStream Yes (Segregate strictly) Note Even if the carrier solvent is non-halogenated, the presence of the Chloro-Iodo compound MANDATES the Halogenated Stream.

Figure 1: Decision logic for segregating halogenated aromatic waste. Note that the presence of the halogenated solute overrides the classification of the solvent carrier.

Part 5: Spill Response Workflow

In the event of a benchtop spill (< 500 mL), follow this "Self-Validating" response protocol.

  • Isolate: Alert nearby personnel. Turn off ignition sources (if flammable solvents are involved).

  • PPE Upgrade: Standard nitrile gloves may degrade with prolonged exposure to halogenated aromatics. Double glove or use Silver Shield/Laminate gloves if available. Wear safety goggles.

  • Containment:

    • Do not use water (it spreads the hydrophobic chemical).

    • Surround the spill with absorbent pads or vermiculite.

  • Neutralization (Decontamination):

    • Absorb the bulk liquid.

    • Clean the surface with a soap/water solution (detergent acts as a surfactant to lift the lipophilic residue).

    • Expert Tip: If the spill is old and iodine staining is visible (yellow/brown), a dilute sodium thiosulfate solution can reduce the iodine, removing the stain.

  • Disposal of Debris: All contaminated pads and gloves must go into the Solid Hazardous Waste bin, not the regular trash.

Part 6: Final Disposal Pathway

Manifesting: When preparing the waste for the EHS (Environmental Health & Safety) or external hauler pickup:

  • Waste Profile: Must be listed as "Waste Toxic Liquid, Organic, N.O.S. (Contains 4-Chloro-2-iodo-1-isopropylbenzene)."[2]

  • DOT Classification (Likely):

    • If in flammable solvent: UN 1993, Flammable Liquid, N.O.S.

    • If pure: UN 3082, Environmentally Hazardous Substance, Liquid, N.O.S.

Destruction Method: The authorized disposal facility will utilize High-Temperature Incineration . The facility must be permitted to handle halogenated loads, ensuring that the chlorine and iodine atoms are captured as salts (e.g., NaCl, NaI) in the scrubber system rather than released as gases.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. (Governs hazardous waste identification and management).[3]

  • PubChem. Compound Summary: Benzene, 4-chloro-2-iodo-1-methyl- (Analogous Structure/Properties).[4] National Library of Medicine.

  • Sigma-Aldrich.Safety Data Sheet (SDS) for 4-Chloro-2-iodo-1-isopropylbenzene. (Specific hazard codes H315, H319, H335).
  • U.S. EPA. Hazardous Waste Compatibility Chart.[5] (Guidelines for chemical segregation).

Sources

Personal protective equipment for handling 4-Chloro-2-iodo-1-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Chloro-2-iodo-1-isopropylbenzene (CAS: 1369923-80-7) is a halogenated aromatic intermediate.[1][2][3] While often treated as a standard organic building block, its specific structural features—a lipophilic isopropyl group combined with heavy halogen atoms (Chlorine and Iodine)—dictate a safety protocol stricter than that for generic organic solvents.

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Hidden Hazard: Enhanced Dermal Absorption. The isopropyl group increases lipophilicity, potentially facilitating the transport of the halogenated core across the dermal barrier.

  • Physical State: Liquid.[4]

  • Critical Directive: Treat as a Permeating Halogenated Solvent . Standard thin nitrile exam gloves provide insufficient protection for prolonged contact.[5]

The Barrier Strategy: PPE Selection

Do not rely on generic "lab safety" rules. Use this targeted barrier strategy designed for liquid halogenated aromatics .

A. Hand Protection (The Critical Control)
  • Risk: Halogenated hydrocarbons can permeate standard 4-mil nitrile gloves in <10 minutes.

  • Recommendation: Double-Gloving or Laminate Barriers.

Glove MaterialThicknessEstimated BreakthroughOperational Context
Silver Shield / 4H (Laminate) ~2.7 mil> 480 minMandatory for spill cleanup or immersion.
Viton® ~10-12 mil> 240 minRecommended for heavy handling/transfer.
Double Nitrile (Disposable) 5 mil (x2)15–30 min*Acceptable only for incidental splash protection during micro-scale work. Change immediately upon contamination.[6]

> Note: Breakthrough data is extrapolated from analogue halogenated aromatics (e.g., Chlorobenzene, Iodobenzene) as specific data for this intermediate is rare. Always adopt a conservative margin of safety.

B. Eye & Face Protection[4][6][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1) .

  • Reasoning: As a liquid, the risk of splash entry into the eye is higher than with solids. Safety glasses with side shields are insufficient because they do not seal against liquid runs or vapors that can bypass the lens.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[7]

  • Secondary (if hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Warning: Do not use N95 (particulate) masks; they offer zero protection against aromatic vapors.

Operational Workflow: Handling & Transfer

Workflow Logic Diagram

The following diagram outlines the decision process for handling this specific chemical, prioritizing containment.

G Start Start: Handling 4-Chloro-2-iodo-1-isopropylbenzene Assess Assess Volume & State Start->Assess SmallScale Small Scale (< 10 mL) Assess->SmallScale LargeScale Large Scale (> 10 mL) Assess->LargeScale PPE_Check Verify PPE: Splash Goggles + Double Nitrile SmallScale->PPE_Check LargeScale->PPE_Check Syringe Technique: Syringe Transfer (Avoids open pouring) Waste Disposal: Halogenated Waste Stream Syringe->Waste Cannula Technique: Cannula/Pump Transfer (Closed System) Cannula->Waste PPE_Check->Syringe If Small Scale PPE_Check->Cannula If Large Scale

Figure 1: Decision logic for minimizing exposure during transfer. Closed-system transfers are prioritized to prevent vapor release.

Step-by-Step Protocol
  • Preparation:

    • Don PPE (Double nitrile gloves, goggles, lab coat).[8]

    • Place a chemically resistant tray (polypropylene) in the fume hood to contain potential drips.

    • Static Control: Ensure all glassware is grounded if working with flammable co-solvents, though the intermediate itself has a high flash point (>110°C).

  • Weighing/Transfer:

    • Preferred: Weigh by difference using a sealed vial/syringe to avoid open exposure.

    • Avoid: Pouring from large stock bottles into small cylinders. Use a glass pipette or syringe to withdraw the required volume.

  • Reaction Setup:

    • Add the reagent slowly to the reaction vessel.

    • Rinse the syringe/pipette immediately with a compatible solvent (e.g., Dichloromethane) into the reaction flask or waste container to decontaminate.

Emergency Response & Disposal

Spill Response (Liquid Halogenated)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Close the fume hood sash if the spill is inside.

  • Neutralize/Absorb:

    • Do NOT use paper towels (they increase surface area for evaporation).

    • Use Vermiculite or Activated Carbon spill pads. The carbon helps adsorb the organic vapors.

  • Clean: Scoop absorbed material into a sealable bag.[9] Label as "Hazardous Waste - Halogenated."[9]

Waste Disposal Strategy

Proper segregation is vital to prevent regulatory fines and dangerous chemical reactions.[9]

Waste CategoryInstructionRationale
Halogenated Organic MUST go here.High Iodine/Chlorine content requires high-temperature incineration to prevent dioxin formation.
Non-Halogenated DO NOT MIX. Mixing halogenated material into non-halogenated waste streams (like Acetone/Ethanol) contaminates the entire drum, increasing disposal costs by ~300%.
Aqueous Waste Segregate.[9][10]Only if the material was quenched in an aqueous extraction.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Chloro-2-iodo-1-isopropylbenzene (CAS 1369923-80-7).[1][2][3] Retrieved from

  • Vanderbilt University. Chemical Safety Protocol: Halogenated Solvents. Retrieved from

  • Ansell. Chemical Permeation & Degradation Guide (8th Ed). (Used for barrier extrapolation of chlorinated aromatics). Retrieved from

  • PubChem. Compound Summary: 4-Chloro-2-iodo-1-methylbenzene (Analogue Structure).[11] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.